molecular formula C22H23FN2O2 B1679516 Roluperidone CAS No. 359625-79-9

Roluperidone

カタログ番号: B1679516
CAS番号: 359625-79-9
分子量: 366.4 g/mol
InChIキー: RNRYULFRLCBRQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Roluperidone has been used in trials studying the treatment of Schizophrenia.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
a sigma2 receptor and 5-HT2A receptor antagonist for treatment of schizophrenia

特性

IUPAC Name

2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRYULFRLCBRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189512
Record name 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359625-79-9
Record name 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359625-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CYR-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359625799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roluperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((1-(2-(4-fluorophenyl)-2-oxoethyl)piperidin-4-yl)methyl)isoindolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROLUPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P31I0M3BF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Core Mechanism: A Novel Receptor Interaction Profile

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of roluperidone's mechanism of action reveals a targeted approach to treating the negative and cognitive symptoms of schizophrenia, distinguishing it from many existing antipsychotics. This technical guide synthesizes preclinical and clinical data to elucidate its core pharmacological functions, supported by detailed experimental methodologies and visual representations of its signaling pathways.

This compound's primary mechanism of action is centered on its potent antagonism of serotonin 5-HT2A and sigma-2 receptors. Crucially, it exhibits a low, functionally inactive affinity for dopamine D2 and adrenergic α1 receptors. This specific receptor profile is believed to be key to its efficacy in treating negative symptoms and its favorable safety profile, particularly the low incidence of extrapyramidal symptoms (EPS).

The antagonism of 5-HT2A receptors is thought to enhance dopaminergic neurotransmission in the prefrontal cortex, a brain region associated with cognition and negative symptoms. Simultaneously, its interaction with sigma-2 receptors may modulate glutamate signaling and promote neuroplasticity, further contributing to its therapeutic effects.

Quantitative Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Receptor TargetKi (nM)Reference
Serotonin 5-HT2A0.83 - 2.0
Sigma-2 (σ2)0.4 - 2.5
Serotonin 5-HT73.2
Serotonin 5-HT1A170
Dopamine D2> 1000
Dopamine D1> 1000
Adrenergic α1470
Muscarinic M1> 1000
Histamine H1> 1000

Signaling Pathways and Downstream Effects

This compound's dual antagonism of 5-HT2A and sigma-2 receptors initiates distinct downstream signaling cascades that are hypothesized to mediate its therapeutic effects on negative and cognitive symptoms in schizophrenia.

5-HT2A Receptor Antagonism Pathway

In the prefrontal cortex, serotonin (5-HT) acting on 5-HT2A receptors on GABAergic interneurons typically enhances their inhibitory tone over pyramidal neurons. This, in turn, suppresses the release of key neurotransmitters like dopamine and glutamate. By blocking these 5-HT2A receptors, this compound is believed to disinhibit these pyramidal neurons, leading to an increase in cortical dopamine and glutamate levels, which may improve cognitive function and alleviate negative symptoms.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic GABAergic Interneuron cluster_pyramidal Pyramidal Neuron Serotonin Serotonin (5-HT) Receptor5HT2A 5-HT2A Receptor Serotonin->Receptor5HT2A Binds Gq_protein Gq Protein Receptor5HT2A->Gq_protein Activates PLC PLC Activation Gq_protein->PLC IP3_DAG IP3/DAG Increase PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release GABA_release Increased GABA Release Ca_release->GABA_release Dopamine_release Suppressed Dopamine Release in PFC GABA_release->Dopamine_release Inhibits This compound This compound This compound->Receptor5HT2A Blocks

Caption: Baseline serotonergic inhibition of dopamine release in the prefrontal cortex.

G cluster_post Postsynaptic GABAergic Interneuron cluster_pyramidal Pyramidal Neuron Serotonin Serotonin (5-HT) Receptor5HT2A 5-HT2A Receptor Serotonin->Receptor5HT2A Gq_protein Gq Protein Receptor5HT2A->Gq_protein GABA_release Reduced GABA Release Receptor5HT2A->GABA_release Disinhibits Dopamine_release Increased Dopamine Release in PFC GABA_release->Dopamine_release Reduced Inhibition This compound This compound This compound->Receptor5HT2A Blocks

Caption: this compound's 5-HT2A antagonism leading to increased cortical dopamine.

Sigma-2 Receptor Antagonism and Neuroplasticity

The precise signaling of the sigma-2 receptor is still under investigation, but it is implicated in regulating calcium homeostasis, lipid metabolism, and neuronal survival. Antagonism of sigma-2 receptors by this compound may help restore glutamatergic balance and promote neuroplasticity and synaptogenesis, processes that are often impaired in schizophrenia.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a foundation of specific preclinical experimental techniques.

Radioligand Receptor Binding Assays

This methodology is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the affinity of this compound for a panel of neurotransmitter receptors.

  • General Protocol:

    • Tissue Preparation: Membranes are prepared from cells expressing the specific human recombinant receptor of interest or from brain tissue (e.g., rat striatum for D2 receptors).

    • Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the test compound (this compound).

    • Separation: After reaching equilibrium, the bound and free radioligand are separated via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Membranes with Target Receptors D Incubate Components to Reach Equilibrium A->D B Radioligand (e.g., [³H]ketanserin for 5-HT2A) B->D C Varying Concentrations of this compound C->D E Rapid Filtration to Separate Bound vs. Free Ligand D->E F Scintillation Counting to Measure Radioactivity E->F G Calculate IC50 Value F->G H Convert to Ki Value (Cheng-Prusoff Equation) G->H

Caption: Workflow for a typical radioligand receptor binding assay.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in specific brain regions of living animals.

  • Objective: To assess the effect of this compound administration on extracellular levels of dopamine and other neurotransmitters in the prefrontal cortex and nucleus accumbens.

  • General Protocol:

    • Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., medial prefrontal cortex) of an anesthetized rat.

    • Perfusion: The probe is continuously perfused with a sterile physiological solution (artificial cerebrospinal fluid). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate.

    • Sample Collection: The outgoing fluid (dialysate) is collected at regular intervals.

    • Baseline Measurement: Baseline neurotransmitter levels are established before drug administration.

    • Drug Administration: this compound is administered (e.g., subcutaneously), and dialysate collection continues.

    • Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

    • Data Interpretation: Changes in neurotransmitter levels post-administration are compared to baseline levels to determine the drug's effect.

Clinical Efficacy in Schizophrenia

Clinical trials have demonstrated this compound's efficacy in treating negative symptoms of schizophrenia. In a Phase 3 study, this compound (64 mg/day) showed a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) Marder negative symptoms factor score compared to a placebo. The safety profile was comparable to placebo, with a low incidence of extrapyramidal symptoms and no observed metabolic issues, hyperprolactinemia, or weight gain.

Clinical EndpointThis compound (64 mg/day)Placebop-value
Change in PANSS Negative Symptoms (Marder Factor)-8.9-7.40.019
Change in Personal and Social Performance (PSP) Scale+10.6+7.80.016

Roluperidone's Affinity for the 5-HT2A Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 5-HT2A receptor binding affinity of Roluperidone (also known as MIN-101 or SEP-363856), a compound under investigation for the treatment of negative symptoms associated with schizophrenia.[1][2][3] This document outlines the quantitative binding data, detailed experimental methodologies for determining binding affinity, and a visualization of the relevant signaling pathways.

Core Data: 5-HT2A Receptor Binding Affinity

This compound exhibits a high affinity for the human 5-HT2A receptor. The equilibrium dissociation constant (Ki) for this compound at the 5-HT2A receptor has been consistently reported to be 7.53 nM .[4][5] This high affinity underscores the compound's potent interaction with this key serotonin receptor subtype. In addition to its primary target, this compound also demonstrates significant binding affinity for the sigma-2 receptor, with a reported Ki value of 8.19 nM .[4] The compound also binds to α1A-adrenergic receptors.[6][7] Notably, this compound displays low or no significant affinity for dopaminergic, muscarinic, cholinergic, and histaminergic receptors, distinguishing its pharmacological profile from many existing antipsychotic agents.[4][8]

Target ReceptorBinding Affinity (Ki)Reference
5-HT2A 7.53 nM [4][5]
Sigma-28.19 nM[4]
α1A-adrenergic-[6][7]
Dopaminergic (D2)Low Affinity[8]
Muscarinic CholinergicLow Affinity[4]
HistaminergicLow Affinity[4]

Experimental Protocol: Determination of 5-HT2A Receptor Binding Affinity

The binding affinity of this compound for the 5-HT2A receptor is typically determined using a competitive radioligand binding assay. This gold-standard method allows for the quantification of the affinity of an unlabeled compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes prepared from a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human 5-HT2A receptor.[9]

  • Radioligand: A high-affinity 5-HT2A receptor antagonist radiolabeled with tritium ([³H]), such as [³H]Ketanserin.[10]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.

  • Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) to maintain physiological conditions.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled 5-HT2A antagonist (e.g., 10 µM Ketanserin) to determine the amount of non-specific binding of the radioligand.

  • 96-well Filter Plates: Plates with glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.

  • Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

  • Microplate Scintillation Counter: An instrument to measure the radioactivity.

Procedure:

  • Membrane Preparation: The cell membranes expressing the 5-HT2A receptor are prepared through homogenization and centrifugation of the cultured cells. The final membrane pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well will have a final volume containing the receptor membranes, the radioligand, and either the test compound at varying concentrations, the buffer for total binding, or the non-specific binding control.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

  • Filtration: Following incubation, the contents of the wells are rapidly filtered through the glass fiber filter plates. This step separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filter plates are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a microplate scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of this compound. An IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Core Mechanisms

To better understand the context of this compound's action, the following diagrams illustrate the key signaling pathways associated with the 5-HT2A receptor and the general workflow of a competitive binding assay.

G cluster_workflow Experimental Workflow: Competitive Binding Assay prep Receptor Membrane Preparation incubation Incubation with Radioligand & this compound prep->incubation filtration Filtration to Separate Bound & Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioligand filtration->counting analysis Data Analysis to Determine IC50 & Ki counting->analysis

A simplified workflow for determining receptor binding affinity.

G cluster_pathway 5-HT2A Receptor Signaling Pathways serotonin Serotonin receptor 5-HT2A Receptor serotonin->receptor gq Gq/11 receptor->gq Canonical Pathway beta_arrestin β-Arrestin receptor->beta_arrestin Alternative Pathway plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response_gq Cellular Response ca_release->cellular_response_gq pkc->cellular_response_gq internalization Receptor Internalization beta_arrestin->internalization mapk MAPK Pathway (e.g., ERK) beta_arrestin->mapk cellular_response_arrestin Cellular Response mapk->cellular_response_arrestin

Key signaling pathways of the 5-HT2A receptor.

References

Roluperidone's Effect on Brain-Derived Neurotrophic Factor (BDNF): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roluperidone (MIN-101) is an investigational drug with a unique pharmacological profile, exhibiting antagonist activity at serotonin 5-HT2A and sigma-2 receptors.[1] Preclinical research has demonstrated that this compound can modulate levels of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neurogenesis, synaptic plasticity, and neuronal survival. This whitepaper provides a comprehensive overview of the existing data on this compound's effect on BDNF, outlines plausible mechanistic pathways, and presents representative experimental protocols for the study of this interaction. The information is intended to serve as a technical guide for researchers and professionals in the field of neuropharmacology and drug development.

Introduction to this compound and BDNF

This compound is a novel psychotropic agent that distinguishes itself from conventional antipsychotics through its lack of direct dopamine D2 receptor antagonism. Its primary targets are the 5-HT2A and sigma-2 receptors, with a lower affinity for α1-adrenergic receptors. This mechanism of action is hypothesized to contribute to its potential efficacy in treating the negative symptoms of schizophrenia.

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein in the central nervous system that supports the health and function of neurons. Dysregulation of BDNF has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia. Consequently, therapeutic agents that can enhance BDNF signaling are of significant interest for their potential to not only manage symptoms but also to exert neuroprotective and disease-modifying effects.

Quantitative Data Summary

Preclinical, in-vitro studies have provided quantitative insights into the effect of this compound on BDNF. The key findings from publicly available information are summarized in the table below.

ParameterCell TypeTreatment DurationResultReference MoleculeSource
BDNF Release Cultured Rat Hippocampal Neurons3 days~20% increasePridopidine (comparable effect)
BDNF Release Cultured Rat AstrocytesNot SpecifiedSignificant increaseNot Specified
BDNF Gene Expression Not SpecifiedNot SpecifiedEnhancedNot Specified

Proposed Signaling Pathway

The precise signaling cascade through which this compound elevates BDNF is a subject of ongoing investigation. Based on its known receptor targets, a plausible pathway involves the interplay between 5-HT2A and sigma-2 receptor antagonism. Antagonism of 5-HT2A receptors has been shown to influence downstream signaling pathways that can lead to the transcription of neurotrophic factors. Similarly, the sigma-2 receptor is implicated in the regulation of intracellular calcium signaling and cellular stress responses, which can also impact BDNF expression and release. A proposed signaling pathway is illustrated in the diagram below.

Roluperidone_BDNF_Pathway This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Antagonizes Sigma2 Sigma-2 Receptor This compound->Sigma2 Antagonizes PLC Phospholipase C (PLC) HT2A->PLC Activates Ca_release Ca²⁺ Release Sigma2->Ca_release Modulates IP3_DAG IP3 / DAG PLC->IP3_DAG IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC MAPK_ERK MAPK/ERK Pathway Ca_release->MAPK_ERK PKC->MAPK_ERK CREB CREB MAPK_ERK->CREB Phosphorylates BDNF_Gene BDNF Gene CREB->BDNF_Gene Activates Transcription BDNF_mRNA BDNF mRNA BDNF_Gene->BDNF_mRNA Transcription BDNF_Protein BDNF Protein BDNF_mRNA->BDNF_Protein Translation BDNF_Release BDNF Release BDNF_Protein->BDNF_Release Secretion Experimental_Workflow A Primary Cell Isolation (e.g., Rat Hippocampal Neurons/Astrocytes) B Cell Culture and Plating A->B C This compound Treatment (Varying Concentrations and Durations) B->C D Sample Collection (Supernatant and Cell Lysate) C->D E BDNF Release Assay (ELISA) D->E F BDNF Gene Expression Analysis (RT-qPCR) D->F G Data Analysis and Interpretation E->G F->G

References

Preclinical Pharmacology of Roluperidone (MIN-101): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roluperidone (formerly MIN-101) is an investigational drug candidate with a unique pharmacological profile, primarily characterized by its potent antagonism of sigma-2 (σ₂) and serotonin 5-HT₂ₐ receptors, along with moderate affinity for α₁-adrenergic receptors.[1][2][3] Notably, it displays low affinity for dopaminergic (D₁-D₅), muscarinic cholinergic, and histaminergic receptors, distinguishing it from many conventional and atypical antipsychotics.[2][3] This profile suggests a mechanism of action that may offer therapeutic benefits for the negative and cognitive symptoms of schizophrenia without the common side effects associated with direct dopamine receptor blockade.[4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its receptor binding affinity, in vitro and in vivo functional effects, and the methodologies employed in these characterizations.

Receptor Binding Profile

This compound's primary mechanism of action is believed to be mediated through its high-affinity antagonism of σ₂ and 5-HT₂ₐ receptors.[3] In vitro radioligand binding studies have quantified its affinity for these and other receptors.

Table 1: this compound Receptor Binding Affinities
Receptor TargetBinding Affinity (Ki, nmol/L)Reference
Sigma-2 (σ₂)7.53[2]
Serotonin 5-HT₂ₐ8.19[2]
Alpha-1A Adrenergic (α₁ₐ)4.17[2]
Dopamine (D₁-D₅)>1000 (IC₅₀)[2]
Sigma-1 (σ₁)Weak Affinity[2]

Experimental Protocols: Receptor Binding Assays

Radioligand Binding Assay (General Protocol)

These assays are performed to determine the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radioactively labeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for various G-protein coupled receptors (GPCRs) and other binding sites.

Materials:

  • Membrane Preparations: Homogenates from recombinant cells expressing the target human receptor or from specific brain regions of rodents (e.g., rat cortex for 5-HT₂ₐ).

  • Radioligands: Specific for each receptor (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]DTG for σ₂).

  • Test Compound: this compound in a range of concentrations.

  • Assay Buffer: Specific to the receptor being assayed.

  • Filtration Apparatus: To separate bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

Methodology:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Equilibrium: The incubation is allowed to proceed to equilibrium at a specific temperature.

  • Filtration: The reaction mixture is rapidly filtered through glass fiber filters to trap the membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (with target receptor) Incubation Incubation to Equilibrium Membrane->Incubation Radioligand Radioligand (e.g., [3H]ketanserin) Radioligand->Incubation This compound This compound (varying concentrations) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for a typical radioligand binding assay.

In Vitro Functional Activity

Neurotrophic Factor Release

Preclinical studies have investigated the effect of this compound on the release of brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF), which are implicated in neurogenesis, neuroplasticity, and neuroprotection.[3][4]

Objective: To assess the effect of this compound on BDNF and GDNF release from cultured neuronal and glial cells.

Experimental System: Primary cultures of rat cortical astrocytes and hippocampal neurons.[4]

Methodology:

  • Cell Culture: Astrocytes and hippocampal neurons are cultured from the cerebral cortex of newborn rats.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 3 days).[1]

  • Sample Collection: The cell culture supernatant is collected.

  • Quantification: The concentration of BDNF and GDNF in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Gene Expression Analysis: Cellular RNA is extracted to quantify BDNF gene expression using quantitative real-time polymerase chain reaction (qRT-PCR).[4]

Results: this compound has been shown to significantly increase the release of BDNF from both astrocytes and hippocampal neurons.[4] It also increased the release of GDNF from cultured astrocytes.[4] Furthermore, this compound enhanced BDNF gene expression at concentrations comparable to those observed in humans at therapeutic doses.[4]

In Vivo Preclinical Efficacy Models

The potential therapeutic effects of this compound on symptoms relevant to schizophrenia have been evaluated in several rodent behavioral models.

Phencyclidine (PCP)-Induced Social Interaction Deficit

This model is used to assess potential treatments for the negative symptoms of schizophrenia, such as social withdrawal.

Objective: To evaluate the effect of this compound on deficits in social interaction induced by the NMDA receptor antagonist, phencyclidine (PCP).

Animal Model: Male Wistar rats.[2]

Methodology:

  • Induction of Deficit: Rats are repeatedly administered PCP to induce a social interaction deficit.

  • Treatment: this compound is orally administered for a period of 10 days at doses of 1 and 3 mg/kg.[2]

  • Behavioral Testing: The social interaction time between two unfamiliar rats in a novel environment is measured.

  • Data Analysis: The total time spent in social interaction is compared between vehicle-treated and this compound-treated groups.

Results: Oral administration of this compound at 1 and 3 mg/kg significantly inhibited the PCP-induced decrease in social interaction time.[2]

1,3-Di-o-tolylguanidine (DTG)-Induced Dystonia

This functional assay is used to confirm sigma-2 receptor antagonism in vivo.

Objective: To confirm the sigma-2 receptor antagonist activity of this compound.

Animal Model: Male Wistar rats.[2]

Methodology:

  • Induction of Dystonia: The sigma-2 receptor agonist DTG is injected directly into the red nucleus of the rat brain to induce neck dystonia.

  • Treatment: this compound is administered prior to the DTG injection at doses of 1 and 3 mg/kg.[2]

  • Behavioral Observation: The presence and severity of dystonic postures are observed and scored.

Results: this compound at 1 and 3 mg/kg significantly prevented DTG-induced neck dystonia, while this compound alone did not produce any postural changes, confirming its antagonist activity at the sigma-2 receptor.[2]

5-Hydroxytryptophan (5-HTP)-Induced Head-Twitch Response

This is a classic in vivo model to assess 5-HT₂ₐ receptor antagonism.

Objective: To determine the 5-HT₂ₐ receptor antagonist activity of this compound.

Animal Model: Male Wistar rats.[2]

Methodology:

  • Induction of Head-Twitches: The serotonin precursor 5-HTP is administered to induce a characteristic head-twitch response, which is mediated by 5-HT₂ₐ receptors.

  • Treatment: The anhydrous form of this compound is orally administered at a dose of 0.27 mg/kg prior to 5-HTP administration.[2]

  • Behavioral Observation: The number of head-twitches is counted over a specified period.

Results: this compound significantly reduced the number of 5-HTP-induced head-twitches, indicating its antagonistic activity at 5-HT₂ₐ receptors.[2]

G cluster_model Animal Model Preparation cluster_treatment Treatment Protocol cluster_testing Behavioral Assessment cluster_analysis Data Analysis Animal Rodent Model (e.g., Male Wistar Rat) Induction Induction of Behavioral Deficit (e.g., PCP administration) Animal->Induction This compound This compound Administration (varying doses) Induction->this compound Vehicle Vehicle Control Induction->Vehicle Test Behavioral Test (e.g., Social Interaction) This compound->Test Vehicle->Test Data Data Collection (e.g., time spent interacting) Test->Data Analysis Statistical Analysis (Comparison between groups) Data->Analysis

General workflow for in vivo behavioral pharmacology studies.

Signaling Pathways

The therapeutic effects of this compound are believed to arise from the modulation of several downstream signaling cascades through its interaction with σ₂, 5-HT₂ₐ, and α₁-adrenergic receptors.

Sigma-2 (σ₂) Receptor Signaling

The precise signaling mechanism of the σ₂ receptor is still under investigation, but it is known to be involved in the regulation of intracellular calcium levels and to interact with other signaling proteins.

G This compound This compound Sigma2 Sigma-2 Receptor This compound->Sigma2 Antagonizes Ca_Modulation Modulation of Intracellular Ca2+ Sigma2->Ca_Modulation Neurotransmitter_Modulation Modulation of Dopamine and Glutamate Pathways Sigma2->Neurotransmitter_Modulation BDNF_GDNF Increased BDNF/GDNF Release Sigma2->BDNF_GDNF

Postulated signaling pathways of the sigma-2 receptor antagonism by this compound.
Serotonin 5-HT₂ₐ Receptor Signaling

Antagonism of the 5-HT₂ₐ receptor is a well-established mechanism for antipsychotic efficacy, particularly for negative symptoms and cognitive deficits.

G This compound This compound FiveHT2A 5-HT2A Receptor This compound->FiveHT2A Antagonizes Gq_PLC Inhibition of Gq/11-PLC Signaling Pathway FiveHT2A->Gq_PLC Dopamine_Release Increased Dopamine Release in Prefrontal Cortex FiveHT2A->Dopamine_Release Slow_Wave_Sleep Promotion of Slow Wave Sleep FiveHT2A->Slow_Wave_Sleep

Signaling pathways associated with 5-HT2A receptor antagonism by this compound.
Alpha-1 (α₁) Adrenergic Receptor Signaling

Blockade of α₁-adrenergic receptors may contribute to the overall therapeutic profile of this compound, potentially through synergistic effects with 5-HT₂ₐ antagonism.

G This compound This compound Alpha1 Alpha-1 Adrenergic Receptor This compound->Alpha1 Antagonizes Gq_PLC_inhibition Inhibition of Gq/11-PLC Signaling Pathway Alpha1->Gq_PLC_inhibition Ca_increase Increased Neuronal Calcium Levels Alpha1->Ca_increase Memory_improvement Potential Memory Improvement Ca_increase->Memory_improvement

Signaling pathways related to alpha-1 adrenergic receptor antagonism by this compound.

Conclusion

The preclinical pharmacological profile of this compound reveals a unique mechanism of action centered on high-affinity antagonism of sigma-2 and 5-HT₂ₐ receptors, with a contribution from α₁-adrenergic receptor blockade. This is complemented by a notable lack of affinity for dopamine receptors. In vitro studies demonstrate its ability to modulate neurotrophic factor release, while in vivo models in rodents suggest efficacy in domains relevant to the negative symptoms of schizophrenia. The detailed experimental methodologies and signaling pathway diagrams provided in this guide offer a comprehensive technical resource for researchers and drug development professionals interested in the novel pharmacology of this compound. Further investigation into its in vivo receptor occupancy and the intricate downstream effects of its multi-receptor antagonism will continue to elucidate its full therapeutic potential.

References

Roluperidone: A Technical Analysis of its Potential for Treating Cognitive Deficits in Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need. Current antipsychotic medications, which primarily target dopamine D2 receptors, have limited efficacy in improving these cognitive deficits. Roluperidone (MIN-101) is an investigational compound with a novel mechanism of action, primarily acting as an antagonist at sigma-2 (σ₂) and serotonin 5-HT₂A receptors, with additional affinity for α₁-adrenergic receptors.[1][2] This distinct pharmacological profile, which avoids direct dopaminergic blockade, has positioned it as a potential therapeutic agent for both negative symptoms and the associated cognitive deficits in schizophrenia.[3][4] This whitepaper provides an in-depth technical guide on the core science behind this compound, summarizing its mechanism of action, pre-clinical evidence, and a detailed analysis of the clinical trial data pertinent to its effects on cognition.

Introduction: The Challenge of Cognitive Impairment in Schizophrenia

Schizophrenia is a severe psychiatric disorder characterized by positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., avolition, anhedonia, asociality), and significant cognitive impairment.[5][6] These cognitive deficits span multiple domains, including attention, working memory, verbal fluency, and executive function, and are a major predictor of poor functional outcomes.[7] The majority of existing antipsychotics offer little to no improvement for these cognitive symptoms.[2] this compound emerged as a promising candidate by targeting non-dopaminergic pathways believed to be involved in the regulation of mood, cognition, and anxiety.[3][5]

Mechanism of Action

This compound's unique pharmacological profile is central to its therapeutic hypothesis. It exhibits high, equipotent binding affinity as an antagonist for sigma-2 and 5-HT₂A receptors.[1][8] It has a lower affinity for α₁ₐ- and α₁ᵦ-adrenergic receptors and, crucially, has no significant affinity for dopaminergic, muscarinic, cholinergic, or histaminergic receptors.[2][8]

  • 5-HT₂A Receptor Antagonism: Blockade of 5-HT₂A receptors is a key feature of several second-generation antipsychotics and is associated with the control of positive symptoms, reduced extrapyramidal side effects, and promotion of slow-wave sleep, which is linked to memory consolidation.[5][9]

  • Sigma-2 (σ₂) Receptor Antagonism: The function of the sigma-2 receptor is less understood, but it is implicated in the modulation of glutamatergic and dopaminergic pathways, neuronal calcium signaling, learning, and memory.[2][5][9] Antagonism at this receptor may help counteract dysregulation in these key neurotransmitter systems.[2]

  • Brain-Derived Neurotrophic Factor (BDNF): Pre-clinical studies have shown that this compound can increase the release of BDNF in cultured hippocampal neurons.[7][8] BDNF is a neurotrophin vital for neurogenesis, neuroplasticity, synapse regulation, and memory, suggesting a potential for disease modification.[5][8]

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for this compound.

Roluperidone_MOA cluster_membrane Neuronal Membrane cluster_downstream Intracellular & Systemic Effects Rolu This compound Receptor_5HT2A 5-HT₂A Receptor Rolu->Receptor_5HT2A Antagonizes Receptor_Sigma2 Sigma-2 Receptor Rolu->Receptor_Sigma2 Antagonizes Glutamate Glutamate Pathway Modulation Dopamine Dopamine Pathway Modulation Receptor_5HT2A->Dopamine Modulates Receptor_Sigma2->Glutamate Modulates Ca_Signal Neuronal Ca²⁺ Signaling Receptor_Sigma2->Ca_Signal Influences Cognition Improved Cognitive Function Glutamate->Cognition Dopamine->Cognition Ca_Signal->Cognition BDNF ↑ BDNF Release BDNF->Cognition

Caption: Proposed mechanism of action for this compound.

Clinical Development and Cognitive Efficacy Data

This compound has undergone extensive clinical evaluation, primarily for negative symptoms in schizophrenia, with cognitive function assessed as a key secondary outcome. The most relevant data comes from a Phase 2b study and a subsequent Phase 3 trial.

Phase 2b Study (NCT02466032)

This randomized, double-blind, placebo-controlled trial evaluated this compound (32 mg/day and 64 mg/day) as a monotherapy for 12 weeks in 244 patients with schizophrenia.[7] The primary outcome was the PANSS negative symptom factor score. Cognitive function was assessed using the Brief Assessment of Cognition in Schizophrenia (BACS) battery.[7]

Table 1: Phase 2b BACS Cognitive Data (Change from Baseline at 12 Weeks)

Cognitive Domain (BACS) This compound 32 mg/day This compound 64 mg/day Placebo p-value (32mg vs Placebo)
Composite Z-Score Improvement No Significant Difference - p=0.05 [7]
Verbal Memory - - - NS
Working Memory - - - NS
Motor Speed Significant Improvement No Significant Difference - p=0.04 [7]
Verbal Fluency Significant Improvement No Significant Difference - p=0.01 [7]
Attention & Processing Speed - - - NS
Executive Function - - - NS

NS: Not Significant. Data extracted from Keefe et al., 2018.[7]

The 32 mg/day dose showed a statistically significant improvement in the BACS composite score and on the subscales of motor speed and verbal fluency compared to placebo.[7] Interestingly, the 64 mg/day dose did not show a significant difference from placebo on cognitive measures, although improvements in negative symptoms in this group did correlate with cognitive score improvements.[7]

Phase 3 Study (NCT03397134)

This larger, multi-national trial enrolled 513 patients and followed a similar design, assessing 32 mg/day and 64 mg/day doses of this compound against placebo over 12 weeks.[2] The primary endpoint was the PANSS Marder Negative Symptoms Factor Score (NSFS).

The Phase 3 trial did not meet its primary endpoint for negative symptoms.[10] While the 64 mg dose showed a numerical improvement that was marginally non-significant (p ≤0.064), neither dose achieved a statistically significant separation from placebo on the primary negative symptom scale.[2] However, the 64 mg dose did achieve statistical significance on the key secondary endpoint of the Personal and Social Performance (PSP) scale (p ≤0.021), suggesting an improvement in functional outcomes.[2] Specific data on cognitive outcomes from the BACS assessment in this trial have not been highlighted with the same level of detail as in the Phase 2b publication.

Table 2: Key Efficacy Results from Phase 3 Trial (12 Weeks)

Endpoint This compound 32 mg/day This compound 64 mg/day
Primary: NSFS vs Placebo p ≤0.256 (ES=0.1) p ≤0.064 (ES=0.2)
Key Secondary: PSP vs Placebo p ≤0.542 p ≤0.021[2]

NSFS: PANSS Marder Negative Symptoms Factor Score; PSP: Personal and Social Performance Scale; ES: Effect Size.

Long-Term Extension Studies

Open-label extension (OLE) studies followed both the Phase 2b and Phase 3 trials. In the 40-week OLE of the Phase 3 trial, 333 patients participated. Continued improvement in negative symptoms and PSP total scores was observed over the full year of treatment.[11] For instance, the PSP total score improved by a mean of 12.3 points in the 32 mg arm and 14.5 points in the 64 mg arm during the OLE, suggesting sustained functional improvement.[11] The relapse rate was low, at 9% for the 32 mg arm and 6% for the 64 mg arm over the 40-week period.

Experimental Protocols and Methodologies

Study Design

The core efficacy studies (Phase 2b and Phase 3) were randomized, double-blind, placebo-controlled, multi-center trials.[2][7] Patients were randomized in a 1:1:1 ratio to receive this compound 32 mg, this compound 64 mg, or a matching placebo, administered orally once daily for 12 weeks.[2][7] This was followed by an open-label extension phase where patients could continue on this compound.

Clinical Trial Workflow Visualization

Clinical_Trial_Workflow cluster_DB_Phase Double-Blind Phase (12 Weeks) cluster_OLE_Phase Open-Label Extension (OLE) Phase (up to 40 Weeks) Screening Patient Screening (Schizophrenia Diagnosis, Stable Symptoms, Moderate-Severe NS) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Group Randomization->Placebo Dose32 This compound 32 mg/day Randomization->Dose32 Dose64 This compound 64 mg/day Randomization->Dose64 Assessment12Wk Primary & Secondary Endpoint Assessment (PANSS, PSP, BACS) at Week 12 Placebo->Assessment12Wk Dose32->Assessment12Wk Dose64->Assessment12Wk OLE_Dose32 This compound 32 mg/day Assessment12Wk->OLE_Dose32 OLE_Dose64 This compound 64 mg/day Assessment12Wk->OLE_Dose64 FinalAssessment Long-Term Safety & Efficacy Assessment OLE_Dose32->FinalAssessment OLE_Dose64->FinalAssessment

Caption: Generalized workflow for this compound clinical trials.
Patient Population (Inclusion Criteria)

  • Diagnosis: Patients with a confirmed diagnosis of schizophrenia for at least one year.

  • Symptoms: Stable symptoms for at least 3-6 months prior to screening, with moderate to severe negative symptoms (PANSS negative subscale score > 20).[12]

  • Positive Symptoms: Limited positive symptoms, with scores ≤ 4 on key PANSS items reflecting agitation, hostility, and poor impulse control.[12]

  • Treatment: Patients were withdrawn from previous antipsychotic medications and received this compound as a monotherapy.[12]

Key Assessment Tools
  • Positive and Negative Syndrome Scale (PANSS): A 30-item scale used to assess the severity of positive, negative, and general psychopathology symptoms. The primary outcome in the clinical trials focused on factor scores for negative symptoms.[7]

  • Brief Assessment of Cognition in Schizophrenia (BACS): A cognitive battery designed for schizophrenia patients, assessing six domains: verbal memory, working memory, motor speed, verbal fluency, attention, and executive function.[7]

  • Personal and Social Performance (PSP) Scale: An instrument used to measure social functioning in four main areas: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors.

Discussion and Future Directions

The clinical data for this compound presents a complex picture. The Phase 2b study provided a promising signal for pro-cognitive effects at the 32 mg/day dose, which was statistically significant.[7] This finding, coupled with the drug's novel, non-dopaminergic mechanism of action, generated considerable interest.

However, the failure to meet the primary endpoint for negative symptoms in the larger Phase 3 trial was a significant setback.[10] While the improvement in social functioning (PSP scale) at the 64 mg dose is encouraging and clinically relevant, the lack of a robust effect on the primary symptom scale complicates the regulatory path.[2] It is important to note that in February 2024, the U.S. FDA issued a Complete Response Letter (CRL) for the New Drug Application (NDA) of this compound, requesting additional data to support its efficacy and safety.[6]

For the treatment of cognitive deficits, the evidence remains preliminary but intriguing. The positive cognitive signal in the Phase 2b trial warrants further investigation.[7] Future research should aim to:

  • Conduct trials specifically designed with cognitive improvement as the primary endpoint.

  • Elucidate the precise downstream effects of combined 5-HT₂A and sigma-2 antagonism on cortical circuits underlying cognition.

  • Identify patient subgroups that may be more likely to respond to this compound's pro-cognitive effects.

Conclusion

This compound represents an innovative approach to treating the persistent and debilitating symptoms of schizophrenia by targeting the 5-HT₂A and sigma-2 receptor systems. While its development for negative symptoms has faced significant hurdles, the initial clinical data from the Phase 2b study suggested a potential for improving cognitive deficits.[7] The compound's unique mechanism, including its potential to modulate BDNF, offers a scientifically supported rationale for these pro-cognitive effects.[5] Despite the challenging results of the Phase 3 program, the data on this compound provides valuable insights and underscores the importance of exploring non-dopaminergic pathways to address the profound unmet need for effective cognitive enhancers in schizophrenia. Further, dedicated research is required to fully determine its place, if any, in the therapeutic arsenal for this complex disorder.

References

In Vitro Pharmacology of Roluperidone: A Technical Guide to its Neuronal Pathway Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roluperidone (MIN-101) is an investigational drug candidate with a unique pharmacological profile, primarily targeting sigma-2 (σ2) and serotonin 5-HT2A receptors. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the mechanism of action of this compound on key neuronal pathways. This document details the experimental protocols for receptor binding and functional assays, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows. The evidence suggests that this compound's distinct pharmacology, characterized by its potent antagonist activity at σ2 and 5-HT2A receptors without direct interaction with dopaminergic receptors, may underlie its potential therapeutic effects.

Introduction

This compound is a novel cyclic amide derivative under investigation for the treatment of negative symptoms associated with schizophrenia.[1] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound exhibits a differentiated mechanism of action.[2] In vitro studies have been instrumental in characterizing its interaction with various neuronal receptors and downstream signaling pathways. This guide will synthesize the available in vitro data to provide a comprehensive understanding of this compound's pharmacological properties.

Receptor Binding Profile

In vitro radioligand binding assays have been crucial in determining the affinity of this compound for a wide range of central nervous system receptors. These studies reveal a high affinity for sigma-2 and 5-HT2A receptors.[3][4]

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of this compound for its primary targets.

ReceptorBinding Affinity (Ki, nM)Reference
Sigma-2 (σ2)7.53[3]
Serotonin 5-HT2A8.19[3][4]
Alpha-1A Adrenergic (α1A)4.17[3]
Alpha-1B Adrenergic (α1B)-[5]
Dopamine (D1-D5)> 1000 (IC50)[3]
Sigma-1 (σ1)Weak Affinity[3]
Muscarinic, Cholinergic, HistaminergicLow or No Affinity[4][6]

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay (Representative)

This protocol describes a standard method for determining the binding affinity of a test compound like this compound to a specific receptor using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for the sigma-2, 5-HT2A, and other relevant receptors.

Materials:

  • Membrane Preparations: Cell membranes expressing the receptor of interest (e.g., from CHO-K1 or HEK293 cells transfected with the human receptor).

  • Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [³H]-ditolylguanidine for sigma-2 receptors, [³H]-ketanserin for 5-HT2A receptors).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Appropriate buffer for the specific receptor assay (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure radioactivity.

  • Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.

  • Equilibrium: Incubate the mixture for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Membranes Cell Membranes with Target Receptor Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Calculate IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

Functional Activity at Neuronal Receptors

Functional in vitro assays have been employed to characterize the antagonist properties of this compound at its primary targets and to understand its impact on downstream signaling.

Sigma-2 (σ2) Receptor Antagonism

This compound acts as an antagonist at sigma-2 receptors.[3] The functional consequences of this antagonism are thought to involve the modulation of intracellular calcium levels and interaction with other neurotransmitter systems.[1][7]

Experimental Protocol: Cell Viability Assay for Sigma-2 Functional Activity (Representative)

Since sigma-2 receptor agonists are known to induce cell death, a common functional assay to identify antagonists is to measure their ability to block agonist-induced cytotoxicity.

Objective: To determine the functional antagonist activity of this compound at the sigma-2 receptor.

Materials:

  • Cell Line: A cancer cell line that expresses a high level of sigma-2 receptors (e.g., EMT-6 mouse breast cancer cells).

  • Sigma-2 Agonist: A known sigma-2 agonist (e.g., siramesine).

  • Test Compound: this compound.

  • Cell Viability Reagent: (e.g., MTT, XTT, or a reagent for a luminescent-based assay like CellTiter-Glo®).

  • Plate Reader: To measure absorbance or luminescence.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 1 hour).

  • Agonist Treatment: Add a fixed concentration of the sigma-2 agonist to the wells already containing this compound.

  • Incubation: Incubate the plate for a period sufficient to induce cell death by the agonist (e.g., 48-72 hours).

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Quantification: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the control wells (cells treated with vehicle only).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the concentration of this compound that effectively reverses the cytotoxic effect of the sigma-2 agonist.

Serotonin 5-HT2A Receptor Antagonism

This compound is a potent antagonist of the 5-HT2A receptor.[3] This receptor is a Gq/11-coupled G-protein coupled receptor (GPCR) that, upon activation, leads to an increase in intracellular calcium.[8]

Experimental Protocol: Calcium Mobilization Assay for 5-HT2A Functional Activity (Representative)

Objective: To confirm the antagonist activity of this compound at the 5-HT2A receptor by measuring its ability to inhibit agonist-induced calcium mobilization.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).

  • 5-HT2A Agonist: A known 5-HT2A agonist (e.g., serotonin or a selective agonist like DOI).

  • Test Compound: this compound.

  • Calcium-sensitive Fluorescent Dye: (e.g., Fura-2 AM or Fluo-4 AM).

  • Fluorescent Plate Reader or Microscope: Equipped with the appropriate filters for the chosen dye.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a short period.

  • Agonist Stimulation: Add a fixed concentration of the 5-HT2A agonist to stimulate the receptor.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescent plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

    • Determine the IC50 value for this compound's inhibition of the agonist-induced calcium response.

Signaling Pathway Diagram:

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Antagonist Serotonin Serotonin (Agonist) Serotonin->Receptor Gq11 Gq/11 Receptor->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release

Fig. 2: this compound antagonism of the 5-HT2A receptor signaling pathway.

Effects on Neurotrophic Factor Release

In vitro studies have demonstrated that this compound can influence the release of key neurotrophic factors, suggesting a potential role in promoting neuroplasticity and neuronal health.

Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell-Derived Neurotrophic Factor (GDNF)

Pre-clinical data indicates that this compound increases the release of BDNF from cultured astrocytes and hippocampal neurons.[9] Furthermore, it has been shown to enhance the release of GDNF in cultured astrocytes.[9]

Experimental Protocol: Measurement of Neurotrophic Factor Release (Representative)

Objective: To quantify the effect of this compound on the release of BDNF and GDNF from cultured neuronal or glial cells.

Materials:

  • Cell Culture: Primary rat cortical astrocytes or hippocampal neurons.

  • Test Compound: this compound at various concentrations.

  • ELISA Kit: A specific enzyme-linked immunosorbent assay (ELISA) kit for BDNF or GDNF.

  • Plate Reader: To measure absorbance for the ELISA.

Procedure:

  • Cell Culture and Treatment: Culture the cells to a desired confluency and then treat them with different concentrations of this compound for a specified period (e.g., 24-72 hours).

  • Supernatant Collection: Collect the cell culture supernatant, which will contain the secreted neurotrophic factors.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding the supernatant samples and standards to a microplate pre-coated with a capture antibody.

    • Incubating to allow the neurotrophic factor to bind to the antibody.

    • Washing the plate and adding a detection antibody.

    • Adding a substrate that reacts with the enzyme-linked detection antibody to produce a colored product.

  • Quantification: Measure the absorbance of the colored product using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the neurotrophic factor standards.

    • Determine the concentration of the neurotrophic factor in the cell supernatant samples by interpolating from the standard curve.

    • Compare the levels of secreted neurotrophic factors in the this compound-treated samples to the vehicle-treated control samples.

Logical Relationship Diagram:

G This compound This compound Astrocytes Cultured Astrocytes This compound->Astrocytes Hippocampal_Neurons Cultured Hippocampal Neurons This compound->Hippocampal_Neurons BDNF_Release Increased BDNF Release Astrocytes->BDNF_Release GDNF_Release Increased GDNF Release Astrocytes->GDNF_Release Hippocampal_Neurons->BDNF_Release

Fig. 3: Effect of this compound on neurotrophic factor release in vitro.

Putative Downstream Effects on Neuronal Pathways

The unique receptor profile of this compound suggests that it may modulate key neurotransmitter systems implicated in the pathophysiology of schizophrenia, including glutamatergic and dopaminergic pathways, albeit indirectly.

  • Modulation of Glutamatergic Pathways: Antagonism at sigma-2 receptors may influence glutamatergic neurotransmission.[1] This is a critical area of investigation as dysfunction in the glutamate system is hypothesized to contribute to the negative symptoms of schizophrenia.

  • Indirect Dopamine Modulation: While this compound has no direct affinity for dopamine receptors, its antagonist activity at 5-HT2A and sigma-2 receptors may indirectly modulate dopaminergic neurotransmission.[1]

Further in vitro electrophysiology and neurochemical studies are warranted to fully elucidate the downstream consequences of this compound's primary receptor interactions on these complex neuronal circuits.

Conclusion

The in vitro pharmacological profile of this compound demonstrates a novel mechanism of action centered on potent antagonism of sigma-2 and 5-HT2A receptors, coupled with an absence of direct dopaminergic receptor blockade. Furthermore, its ability to promote the release of neurotrophic factors in vitro suggests a potential for inducing neuroplastic changes. These findings provide a strong rationale for the clinical investigation of this compound and highlight the importance of its unique polypharmacology in potentially addressing the unmet needs in the treatment of schizophrenia. The detailed experimental approaches outlined in this guide serve as a foundation for further research into the intricate neuronal effects of this promising compound.

References

Pharmacokinetics and Metabolism of Roluperidone in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on the pharmacokinetics and metabolism of Roluperidone in animal models. Comprehensive preclinical data sets for this compound are not fully available in the public domain. Therefore, this guide synthesizes the accessible information and provides a framework for understanding its potential pharmacokinetic and metabolic profile.

Introduction

This compound (formerly MIN-101) is an investigational drug with a multimodal mechanism of action, targeting sigma-2 (σ₂) and serotonin 5-HT₂ₐ receptors, as well as α₁-adrenergic receptors.[1][2] It is under development for the treatment of negative symptoms associated with schizophrenia.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical animal models is crucial for its development and for predicting its pharmacokinetic profile in humans. While detailed quantitative data from animal studies are limited in publicly accessible literature, this guide consolidates the available information to provide a comprehensive overview.

Pharmacokinetics

Publicly available literature lacks specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound in animal models such as rats, dogs, or monkeys. However, preclinical studies in rats have been conducted to assess its behavioral effects, suggesting central nervous system penetration and activity.[3]

Human Pharmacokinetic Profile (for reference)

To provide a contextual framework, the following table summarizes the single-dose pharmacokinetic parameters of this compound observed in healthy human subjects. It is important to note that these values may not be directly translatable to animal models but can offer insights into the drug's general pharmacokinetic characteristics.

ParameterUnitValue (64 mg single dose)Citation
Tmax (median) hr3.5[3]
Cmax ng/mL32.1[3]
AUCinf ng·hr/mL312[3]
Half-life hr~7[3]
Fraction Absorbed %73 - 81[3]
Apparent Clearance (CL/F) L/hr152[3]
Apparent Volume of Distribution (V/F) L1500[3]

In human studies, the pharmacokinetics of this compound and its metabolites were found to be dose-proportional. The presence of food has been observed to slow the rate of absorption, but it does not lead to significant differences in overall exposure.[3]

Metabolism

The metabolic pathways of this compound in animal models have not been extensively detailed in public literature. However, some key information has emerged from clinical and preclinical mentions.

Known Metabolites

One known metabolite of this compound is referred to as BFB-520 . Studies in humans have indicated that formulation changes can significantly reduce the maximum concentration (Cmax) of this metabolite. Another piece of information suggests that one of the metabolites of this compound exhibits some affinity for the histamine H1 receptor.[4]

Potential Metabolic Pathways

The involvement of cytochrome P450 (CYP) enzymes in the metabolism of this compound is suggested by potential drug-drug interactions. Specifically, there is a caution for interactions with medications that inhibit CYP2D6 , indicating that this enzyme may play a role in its metabolic clearance.[1]

Based on this limited information, a conceptual metabolic pathway can be proposed:

This compound This compound Metabolite_BFB520 Metabolite (BFB-520) This compound->Metabolite_BFB520 Metabolism (CYP2D6 and other enzymes) H1_Metabolite Metabolite (H1 affinity) This compound->H1_Metabolite Metabolism (CYP2D6 and other enzymes) Other_Metabolites Other Metabolites This compound->Other_Metabolites Metabolism (CYP2D6 and other enzymes)

Conceptual Metabolic Pathway of this compound.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound ADME studies in animals are not publicly available, a standard workflow for such preclinical investigations is outlined below.

Animal Models

Typical preclinical pharmacokinetic studies utilize both rodent (e.g., Sprague-Dawley or Wistar rats) and non-rodent (e.g., Beagle dogs, Cynomolgus monkeys) species to assess inter-species differences and to provide data for human dose prediction.

Dosing and Sample Collection
  • Administration: The compound is typically administered intravenously (IV) to determine absolute bioavailability and key distribution and clearance parameters, and orally (PO) to assess oral absorption characteristics.

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs). Urine and feces are also collected over specified intervals to determine excretion pathways.

Bioanalysis

Plasma, urine, and fecal samples are processed and analyzed using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of the parent drug and its major metabolites.

The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study.

cluster_PreStudy Pre-Study cluster_InVivo In-Vivo Phase cluster_Analysis Analysis cluster_PostAnalysis Post-Analysis Protocol Protocol Design DosePrep Dose Formulation Protocol->DosePrep AnimalDosing Animal Dosing (IV & PO) DosePrep->AnimalDosing SampleCollection Sample Collection (Blood, Urine, Feces) AnimalDosing->SampleCollection SampleProcessing Sample Processing SampleCollection->SampleProcessing Bioanalysis LC-MS/MS Analysis SampleProcessing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Reporting Reporting PK_Analysis->Reporting

Typical Experimental Workflow for Preclinical Pharmacokinetic Studies.

Conclusion

The publicly available data on the pharmacokinetics and metabolism of this compound in animal models is limited. Preclinical studies have been conducted, as evidenced by mentions of behavioral studies in rats and the identification of at least one metabolite. The potential involvement of CYP2D6 in its metabolism has also been suggested. While human pharmacokinetic data provides some insight, dedicated and detailed preclinical ADME studies are essential for a thorough understanding of this compound's disposition in animals. The frameworks and conceptual diagrams provided in this guide are intended to aid researchers and drug development professionals in interpreting the currently available information and in designing future preclinical studies. As more data becomes publicly available, a more detailed and quantitative understanding of the pharmacokinetics and metabolism of this compound in animal models will be possible.

References

Roluperidone's Impact on Glutamatergic Neurotransmission: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roluperidone (MIN-101) is an investigational drug with a unique pharmacological profile, primarily characterized by its antagonist activity at serotonin 5-HT2A, sigma-2 (σ₂), and α₁-adrenergic receptors. While this compound does not exhibit direct binding affinity for ionotropic or metabotropic glutamate receptors, a growing body of preclinical evidence indicates that it indirectly modulates glutamatergic neurotransmission. This modulation is thought to be a key contributor to its therapeutic potential, particularly in addressing the negative and cognitive symptoms of schizophrenia. This technical guide provides an in-depth analysis of this compound's indirect impact on the glutamatergic system, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the proposed signaling pathways.

Introduction: The Glutamate Hypothesis and this compound's Novel Approach

The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a critical component of glutamatergic signaling, contributes significantly to the pathophysiology of the disorder, especially the negative and cognitive symptoms. This compound's mechanism of action, which avoids direct dopaminergic antagonism, aligns with therapeutic strategies aimed at modulating glutamatergic pathways. This document explores the evidence supporting this compound's role as a modulator of glutamatergic neurotransmission, not through direct receptor interaction, but via its engagement with 5-HT2A, sigma-2, and α₁-adrenergic receptors.

Pharmacodynamic Profile of this compound

This compound's primary pharmacological characteristic is its high-affinity antagonism at three key receptors. Quantitative binding data consistently demonstrate its potent activity at these sites, with a notable lack of affinity for dopaminergic, muscarinic, cholinergic, histaminergic, and glutamatergic receptors.

Receptor TargetBinding Affinity (Ki, nM)Activity
Serotonin 5-HT₂ₐ7.53[1]Antagonist
Sigma-2 (σ₂)8.19[1]Antagonist
α₁ₐ-Adrenergic4.17Antagonist
Table 1: this compound Binding Affinities for Primary Targets

Indirect Modulation of Glutamatergic Neurotransmission

This compound's influence on the glutamatergic system is understood to be a downstream consequence of its primary receptor interactions. The following sections detail the proposed mechanisms.

Role of Sigma-2 (σ₂) Receptor Antagonism

The sigma-2 receptor is implicated in the modulation of various neurotransmitter systems, including the glutamatergic pathway.[2] Antagonism at this receptor is hypothesized to play a crucial role in regulating glutamate homeostasis. Preclinical evidence suggests that sigma-2 receptor ligands can influence glutamate release, although the precise mechanisms are still under investigation. This compound's potent antagonism at the sigma-2 receptor may therefore contribute to a normalization of glutamatergic dysregulation observed in conditions like schizophrenia.

Interplay with the 5-HT₂ₐ Receptor

The serotonin 5-HT₂ₐ receptor is densely expressed in cortical regions rich in glutamatergic neurons, and its activity is known to modulate glutamate release and NMDA receptor function. Antagonism of 5-HT₂ₐ receptors, a key feature of this compound's profile, has been shown to attenuate the behavioral and neurochemical effects of NMDA receptor antagonists. This suggests that by blocking 5-HT₂ₐ receptors, this compound may counteract the consequences of NMDA receptor hypofunction.

Contribution of α₁-Adrenergic Receptor Blockade

Alpha-1 adrenergic receptors, particularly in the prefrontal cortex, are involved in the regulation of glutamate transmission. Activation of these receptors can lead to an increase in glutamate release.[3] By acting as an antagonist at α₁-adrenergic receptors, this compound may temper excessive glutamatergic activity in certain brain circuits, contributing to its overall modulatory effects.

cluster_targets Primary Receptor Targets cluster_downstream Downstream Effects This compound This compound sigma2 Sigma-2 Receptor This compound->sigma2 Antagonist ht2a 5-HT2A Receptor This compound->ht2a Antagonist alpha1 α1-Adrenergic Receptor This compound->alpha1 Antagonist bdnf ↑ BDNF Release This compound->bdnf glutamate_release Modulation of Glutamate Release sigma2->glutamate_release nmda_function Modulation of NMDA Receptor Function ht2a->nmda_function alpha1->glutamate_release glutamatergic_neurotransmission Glutamatergic Neurotransmission glutamate_release->glutamatergic_neurotransmission nmda_function->glutamatergic_neurotransmission bdnf->glutamatergic_neurotransmission Neuroplasticity therapeutic_effects Potential Therapeutic Effects on Negative & Cognitive Symptoms glutamatergic_neurotransmission->therapeutic_effects

This compound's indirect mechanism of action on glutamatergic neurotransmission.

Preclinical Evidence of Glutamatergic Modulation

Several preclinical studies provide indirect evidence for this compound's impact on the glutamatergic system. These studies often utilize models of NMDA receptor hypofunction to mimic aspects of schizophrenia.

Reversal of NMDA Antagonist-Induced Deficits

This compound has been shown to ameliorate behavioral deficits induced by the non-competitive NMDA receptor antagonists phencyclidine (PCP) and MK-801.[4] These findings suggest that this compound can functionally counteract the consequences of NMDA receptor blockade.

Study TypeModelKey Finding
Social Interaction in RatsPCP-induced social withdrawalThis compound (1 and 3 mg/kg, p.o.) significantly inhibited the PCP-induced decrease in social interaction time.[5]
Spontaneous AlternationMK-801-induced cognitive impairmentThis compound improved spontaneous alternation behavior impaired by MK-801.[4]
Table 2: Summary of this compound's Effects in NMDA Antagonist Models
Stimulation of Brain-Derived Neurotrophic Factor (BDNF)

This compound has been demonstrated to increase the release of Brain-Derived Neurotrophic Factor (BDNF) in cultured hippocampal neurons. BDNF is a neurotrophin crucial for synaptic plasticity, including the function and maintenance of glutamatergic synapses. This effect on BDNF suggests a mechanism by which this compound may promote neuroplasticity and potentially ameliorate deficits in glutamatergic signaling. In preclinical studies, a 3-day administration of this compound led to an approximate 20% increase in BDNF release in a dose-dependent manner.

Experimental Protocols

PCP-Induced Social Interaction Deficit Model

Objective: To assess the effect of this compound on the social withdrawal induced by the NMDA receptor antagonist, phencyclidine (PCP).

Animals: Male Wistar rats.

Procedure:

  • Habituation: Rats are habituated to the testing arena (an open-field box) for a designated period.

  • Drug Administration:

    • A cohort of rats is administered PCP to induce social withdrawal.

    • Test groups are pre-treated with either vehicle or this compound (e.g., 1 and 3 mg/kg, orally) prior to PCP administration.

  • Social Interaction Test: Two rats from the same treatment group that are unfamiliar with each other are placed in the arena. The total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded for a set duration (e.g., 10 minutes).

  • Data Analysis: The duration of social interaction is compared between the different treatment groups.

In Vitro BDNF Release Assay

Objective: To measure the effect of this compound on the release of BDNF from cultured neurons.

Cell Culture: Primary hippocampal neurons are cultured from embryonic rat brains.

Procedure:

  • Cell Plating: Neurons are plated in multi-well plates and maintained in culture for a specified period to allow for maturation.

  • Drug Treatment: The culture medium is replaced with fresh medium containing either vehicle or varying concentrations of this compound.

  • Incubation: The cells are incubated with the drug for a set duration (e.g., 3 days).

  • Sample Collection: The cell culture supernatant is collected.

  • BDNF Measurement: The concentration of BDNF in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for BDNF.

  • Data Analysis: The amount of BDNF released in the this compound-treated groups is compared to the vehicle-treated control group.

cluster_pcp PCP-Induced Social Interaction Deficit Model cluster_bdnf In Vitro BDNF Release Assay pcp_start Habituate Rats to Arena pcp_drug Administer Vehicle or this compound pcp_start->pcp_drug pcp_pcp Administer PCP pcp_drug->pcp_pcp pcp_test Social Interaction Test pcp_pcp->pcp_test pcp_end Measure Social Interaction Time pcp_test->pcp_end bdnf_start Culture Hippocampal Neurons bdnf_drug Treat with Vehicle or this compound bdnf_start->bdnf_drug bdnf_incubate Incubate for Specified Duration bdnf_drug->bdnf_incubate bdnf_collect Collect Supernatant bdnf_incubate->bdnf_collect bdnf_measure Measure BDNF (ELISA) bdnf_collect->bdnf_measure bdnf_end Quantify BDNF Release bdnf_measure->bdnf_end

Experimental workflows for preclinical assessment of this compound.

Clinical Implications and Future Directions

Clinical trials with this compound have primarily focused on its efficacy in treating negative symptoms of schizophrenia.[2] The observed improvements in these domains may be, in part, attributable to the indirect modulation of glutamatergic pathways. Future research, including neuroimaging and electrophysiological studies in clinical populations, could provide more direct evidence of this compound's impact on glutamatergic neurotransmission in the human brain. Further preclinical studies employing techniques such as in vivo microdialysis could also help to quantify changes in extracellular glutamate levels in specific brain regions following this compound administration.

Conclusion

While this compound does not directly target glutamatergic receptors, its unique pharmacological profile as a 5-HT2A, sigma-2, and α₁-adrenergic antagonist provides a multi-faceted mechanism for indirectly modulating the glutamatergic system. Preclinical data demonstrating the reversal of NMDA antagonist-induced deficits and the stimulation of BDNF release support this hypothesis. The collective evidence suggests that this compound's therapeutic effects are likely mediated, at least in part, by a normalization of glutamatergic neurotransmission, offering a promising and novel approach for the treatment of schizophrenia.

References

Methodological & Application

Application Notes and Protocols for Roluperidone Phase 3 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, experimental protocols, and methodologies employed in the Phase 3 clinical trials of roluperidone for the treatment of negative symptoms in schizophrenia.

Quantitative Data Summary

The following tables summarize the key quantitative data from the pivotal Phase 3 clinical trial of this compound (NCT03397134).[1][2][3]

Table 1: Dosage and Administration

ParameterDetails
Drug This compound (MIN-101)
Dosage Arms 32 mg/day, 64 mg/day, Placebo
Route of Administration Oral
Dosing Frequency Once daily
Treatment Duration 12-week double-blind, followed by a 40-week open-label extension

Table 2: Study Design and Patient Population

ParameterDetails
Official Title A Multicenter, Randomized, Double-Blind, Parallel-Group, Placebo-Controlled, Monotherapy, 12-Week Study to Evaluate the Efficacy and Safety of 2 Fixed Doses of MIN-101 in Adult Patients With Negative Symptoms of Schizophrenia, Followed by a 40-Week Open-Label Extension.[1]
Clinical Trial Identifier NCT03397134
Study Phase Phase 3
Number of Patients 515 patients were randomized, with 513 receiving treatment.[2][3]
Patient Allocation 1:1:1 ratio (Placebo: 32 mg this compound: 64 mg this compound)
Geographic Locations United States, Europe, and Israel
Target Population Adult patients with a diagnosis of schizophrenia with moderate to severe negative symptoms.

Table 3: Primary and Key Secondary Endpoints

EndpointMeasureDescription
Primary Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Marder Negative Symptoms Factor Score (NSFS) at Week 12.[1][3][4]The NSFS is a validated scale to assess the negative symptoms of schizophrenia.
Key Secondary Change from baseline in the Personal and Social Performance (PSP) scale total score at Week 12.[2][3][4]The PSP scale measures personal and social functioning in four domains: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors.[1]

Experimental Protocols

2.1. Patient Screening and Enrollment Protocol

  • Inclusion Criteria:

    • Diagnosis of schizophrenia for at least one year prior to screening.[1]

    • Stable positive and negative symptoms for the last 6 months as per the treating psychiatrist.[1]

    • Outpatient status for at least 6 months prior to the trial.[1]

    • A score of > 20 on the PANSS negative subscore at both screening and baseline visits, with less than a 4-point difference between the two visits.[1]

    • Must be an extensive metabolizer for cytochrome P450 (CYP2D6).[1]

    • A caregiver with daily contact of at least one hour is required.[1]

  • Exclusion Criteria:

    • PANSS item score of > 4 on P4 (excitement/hyperactivity), P6 (suspiciousness/persecution), P7 (hostility), G8 (uncooperativeness), and G14 (poor impulse control).[1]

    • Calgary Depression Scale for Schizophrenia (CDSS) total score > 6.[1]

    • A score of ≥ 2 on any two of items 1, 2, or 3, or a score of ≥ 3 on item 4 of the Barnes Akathisia Rating Scale (BARS).[1]

    • Condition is a direct result of substance abuse or a general medical condition.[1]

    • History of serious suicidal behavior within the past year.[1]

2.2. Treatment Protocol

  • Washout Phase: All psychotropic medications were discontinued prior to randomization.[3]

  • Randomization: Eligible patients were randomized in a 1:1:1 ratio to receive either placebo, 32 mg/day this compound, or 64 mg/day this compound.

  • Double-Blind Treatment Phase (12 Weeks): Patients, investigators, and sponsor personnel were blinded to the treatment allocation. Efficacy and safety were assessed at specified intervals.

  • Open-Label Extension (40 Weeks): Patients completing the double-blind phase were eligible to enter a 40-week open-label extension. Those on this compound continued their assigned dose, while those on placebo were randomized to receive either 32 mg or 64 mg of this compound.

2.3. Assessment Protocol

  • Primary Endpoint Assessment (PANSS NSFS): The PANSS is a 30-item scale used to assess the severity of symptoms in schizophrenia. The NSFS is derived from specific items of the PANSS. The assessment is conducted through a semi-structured clinical interview with the patient and a review of reports from caregivers.[1][5][6] Ratings are typically based on a "past week" reference period.[7]

  • Key Secondary Endpoint Assessment (PSP): The PSP is a clinician-rated scale that evaluates a patient's level of functioning in four key areas. The assessment is based on information gathered from the patient and their caregiver.

Visualizations

Roluperidone_Signaling_Pathway This compound This compound sigma2 Sigma-2 Receptor This compound->sigma2 Antagonist ht2a 5-HT2A Receptor This compound->ht2a Antagonist alpha1a α1A-Adrenergic Receptor This compound->alpha1a Antagonist downstream Downstream Signaling (e.g., modulation of dopaminergic and glutamatergic pathways) sigma2->downstream ht2a->downstream alpha1a->downstream symptoms Amelioration of Negative Symptoms downstream->symptoms

This compound's Proposed Mechanism of Action

Roluperidone_Trial_Workflow cluster_screening Screening & Washout cluster_treatment Double-Blind Treatment (12 Weeks) cluster_extension Open-Label Extension (40 Weeks) screening Patient Screening (Inclusion/Exclusion Criteria) washout Washout of Psychotropic Medications screening->washout randomization Randomization (1:1:1) washout->randomization placebo Placebo randomization->placebo d32 This compound 32 mg/day randomization->d32 d64 This compound 64 mg/day randomization->d64 assessments Efficacy & Safety Assessments (PANSS, PSP, etc.) placebo->assessments d32->assessments d64->assessments ole Open-Label Treatment assessments->ole placebo_ole Placebo patients randomized to 32mg or 64mg ole->placebo_ole drug_ole This compound patients continue same dose ole->drug_ole ole_assessments Long-term Safety & Efficacy Monitoring placebo_ole->ole_assessments drug_ole->ole_assessments

This compound Phase 3 Clinical Trial Workflow

References

Application Notes and Protocols for Roluperidone Monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Roluperidone (also known as MIN-101), a novel investigational drug for the treatment of negative symptoms in schizophrenia. The following protocols are synthesized from preclinical and clinical trial data to guide research and development.

This compound is an antagonist with high affinity for sigma-2 and 5-HT2A receptors, and it also blocks α1-adrenergic receptors.[1] It has a low affinity for dopaminergic, muscarinic, cholinergic, and histaminergic receptors.[1] This unique pharmacological profile suggests a complex mechanism of action that may modulate neurotransmitter pathways involved in the regulation of negative symptoms of schizophrenia.[2] Preclinical studies suggest that this compound may increase the release of Brain-Derived Neurotrophic Factor (BDNF), which is associated with neurogenesis, neuroplasticity, and learning.[3][4]

Clinical Administration Protocol: Monotherapy for Negative Symptoms of Schizophrenia

This protocol is based on the methodologies employed in Phase 2 and Phase 3 clinical trials of this compound.

1. Patient Population:

  • Adult patients diagnosed with schizophrenia according to DSM-5 criteria for at least one year.[5]

  • Patients should present with stable psychotic symptoms and moderate to severe negative symptoms for at least six months prior to the study.[5][6]

  • A score of >20 on the PANSS original negative symptoms subscale (sum of N1-N7) at screening and baseline is a common inclusion criterion.[7]

2. Washout of Previous Medications:

  • A washout period for all psychotropic medications is required before initiating this compound monotherapy.

  • For patients on oral antipsychotics, a washout of at least 2 days is recommended.[5]

  • For patients on long-acting depot antipsychotics, a complete treatment cycle (ranging from 1 to 6 months depending on the formulation) must be completed before starting the study.[5][7]

3. Dosing and Administration:

  • This compound is administered orally.

  • The recommended doses evaluated in clinical trials are 32 mg/day and 64 mg/day.[1][6]

  • Administration can be with or without food, as food has been shown to slow the rate of absorption but does not significantly affect overall exposure.[2]

4. Monitoring and Assessments:

  • Efficacy:

    • Primary outcome measure: Change in the Positive and Negative Syndrome Scale (PANSS) Marder negative symptoms factor score (NSFS) over 12 weeks.[8]

    • Secondary outcome measure: Personal and Social Performance (PSP) scale.[2]

  • Safety:

    • Monitor for common adverse events, including headache and anxiety.[1]

    • Be aware of the potential for serious adverse events such as vomiting, syncope, and bradycardia.[1]

    • Regularly assess vital signs, routine laboratory values, weight, and metabolic indices.[1]

    • Monitor for potential drug interactions, particularly with inhibitors of CYP2D6 and CYP3A4.[1]

Quantitative Data Summary
ParameterValueReference
Clinical Doses 32 mg/day and 64 mg/day[1][6]
Route of Administration Oral[4]
Tmax (Time to Peak Plasma Concentration) 3.5 hours (for a single 64 mg dose)[2]
Cmax (Peak Plasma Concentration) 32.1 ng/mL (for a single 64 mg dose)[2]
AUCinf (Area Under the Curve) 312 ng·hr/mL (for a single 64 mg dose)[2]
Half-life Approximately 7 hours[2]
Fraction Absorbed 73% to 81%[2]
Apparent Clearance (CL/F) 152 L/hr[2]
Apparent Volume of Distribution (V/F) 1500 L[2]

Preclinical Experimental Protocols

In Vitro: BDNF Release in Hippocampal Neurons

This protocol is based on preclinical cell culture studies.

Objective: To assess the effect of this compound on the release of Brain-Derived Neurotrophic Factor (BDNF) from cultured hippocampal neurons.

Methodology:

  • Culture primary hippocampal neurons from rodents.

  • Treat the cultured neurons with varying concentrations of this compound for 3 days.[1]

  • Include a positive control, such as the sigma-1 receptor agonist pridopidine.[1]

  • After the treatment period, collect the cell culture supernatant.

  • Quantify the concentration of BDNF in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Analyze the data to determine the dose-dependent effect of this compound on BDNF release. In preclinical studies, this compound increased BDNF release by approximately 20%.[1]

In Vivo: Phencyclidine (PCP)-Induced Social Interaction Deficit in Rodents

This protocol is based on preclinical rodent models relevant to the negative symptoms of schizophrenia.

Objective: To evaluate the potential of this compound to ameliorate negative symptom-like behavior in a rodent model.

Methodology:

  • Use male Wistar rats.

  • Induce a social interaction deficit by repeated administration of phencyclidine (PCP), an NMDA receptor antagonist.[2]

  • Administer this compound orally at doses of 1 and 3 mg/kg for 10 days.[2]

  • Conduct a social interaction test, measuring the time the test animal spends in social contact with an unfamiliar partner.

  • Compare the social interaction time of this compound-treated rats with that of vehicle-treated and control groups. This compound has been shown to significantly inhibit the PCP-induced decrease in social interaction time.[2]

Visualizations

Roluperidone_Mechanism_of_Action This compound This compound sigma2 Sigma-2 Receptor This compound->sigma2 Antagonist ht2a 5-HT2A Receptor This compound->ht2a Antagonist alpha1 α1-Adrenergic Receptor This compound->alpha1 Antagonist downstream Downstream Signaling (e.g., Ca2+ modulation) sigma2->downstream ht2a->downstream alpha1->downstream bdnf Increased BDNF Release downstream->bdnf symptoms Amelioration of Negative Symptoms bdnf->symptoms

Caption: Proposed mechanism of action for this compound.

Roluperidone_Clinical_Trial_Workflow screening Screening & Patient Selection (DSM-5 criteria, PANSS >20) washout Washout of Psychotropic Medications (2 days for oral, 1-6 months for depot) screening->washout randomization Randomization (1:1:1) washout->randomization placebo Placebo randomization->placebo rolu32 This compound 32 mg/day randomization->rolu32 rolu64 This compound 64 mg/day randomization->rolu64 treatment 12-Week Double-Blind Treatment placebo->treatment rolu32->treatment rolu64->treatment assessment Efficacy & Safety Assessments (PANSS, PSP, Adverse Events) treatment->assessment open_label Optional Open-Label Extension assessment->open_label

Caption: Workflow of a typical this compound clinical trial.

References

Measuring the Efficacy of Roluperidone for Negative Symptoms in Schizophrenia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roluperidone (formerly MIN-101) is an investigational drug under development for the treatment of negative symptoms associated with schizophrenia.[1] Negative symptoms, which include blunted affect, alogia (poverty of speech), avolition (lack of motivation), anhedonia (inability to feel pleasure), and asociality, are a significant cause of long-term disability in patients with schizophrenia.[2][3] Current antipsychotic medications primarily address the positive symptoms (e.g., hallucinations, delusions) and often have limited efficacy against negative symptoms, representing a major unmet medical need.[4][5]

This compound possesses a unique pharmacological profile, acting as an antagonist at 5-HT2A, Sigma-2 (σ₂), and α1A-adrenergic receptors.[3][6][7] It has a low affinity for dopamine D2 receptors, which may contribute to its favorable side-effect profile, particularly concerning extrapyramidal symptoms.[4][6] Preclinical studies suggest that this compound may also modulate neuroplasticity through its effects on Brain-Derived Neurotrophic Factor (BDNF).[3]

These application notes provide a summary of the quantitative data from clinical trials of this compound and detailed protocols for key experiments to measure its efficacy in treating the negative symptoms of schizophrenia.

Mechanism of Action

This compound's purported mechanism of action in alleviating negative symptoms is multi-faceted and not yet fully elucidated.[8] It is believed to stem from its combined antagonist activity at several key receptors:

  • 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a feature of several atypical antipsychotics and is thought to contribute to a reduction in negative symptoms and an improvement in cognitive function.[3] This action may also minimize side effects associated with traditional antipsychotics.[3]

  • Sigma-2 (σ₂) Receptor Antagonism: The role of sigma-2 receptors in schizophrenia is an active area of research. Antagonism at these receptors may modulate dopaminergic and glutamatergic neurotransmission and influence neuronal calcium levels, potentially impacting learning and memory.[6][7]

  • α1A-Adrenergic Receptor Antagonism: Blockade of these receptors may also contribute to improved synaptic efficacy and plasticity, which could be beneficial for cognitive and negative symptoms.[7]

  • Induction of Neurotrophic Factors: Preclinical data indicate that this compound can increase the expression and release of Brain-Derived Neurotrophic Factor (BDNF) and Glial cell-derived neurotrophic factor (GDNF). BDNF is crucial for neurogenesis, neuroplasticity, and synapse regulation, suggesting a potential for disease modification.[3]

A network analysis of clinical trial data suggests that this compound's therapeutic effect on negative symptoms may be driven by its initial impact on avolition (lack of motivation), which then leads to a broader improvement across the spectrum of negative symptoms.[9]

Quantitative Data Presentation

Receptor Binding Affinity of this compound

The following table summarizes the in vitro receptor binding affinities of this compound.

ReceptorBinding Affinity (Ki, nmol/L)Reference
Sigma-2 (σ₂)7.53[4]
5-HT2A8.19[4]
α1A-adrenergic4.17[4]
Dopamine (D1-D5)>1000 (IC50)[4]
Clinical Trial Efficacy Data for Negative Symptoms

The tables below present a summary of the key efficacy results from Phase 2b and Phase 3 clinical trials of this compound as a monotherapy for negative symptoms in schizophrenia.

Phase 2b Study (12-Week, Double-Blind, Placebo-Controlled) [10]

Outcome MeasurePlaceboThis compound (32 mg/day)This compound (64 mg/day)
PANSS Negative Symptom Factor Score (NSFS) p ≤ 0.024 (ES=0.45) vs Placebop ≤ 0.004 (ES=0.57) vs Placebo
Personal and Social Performance (PSP) Total Score Not Statistically Significantp ≤ 0.003 (ES=0.59) vs Placebo
PANSS Reduced Experience Domain p ≤ 0.006 vs Placebop ≤ 0.001 vs Placebo
PANSS Reduced Expression Domain p ≤ 0.003 vs Placebop ≤ 0.001 vs Placebo

PANSS: Positive and Negative Syndrome Scale; ES: Effect Size

Phase 3 Study (MIN-101C07) (12-Week, Double-Blind, Placebo-Controlled) [11]

Outcome MeasurePlaceboThis compound (32 mg/day)This compound (64 mg/day)
Change in PANSS Marder NSFS (Primary Endpoint) p ≤ 0.256 (ES=0.1) vs Placebop ≤ 0.064 (ES=0.2) vs Placebo
Change in PSP Total Score (Secondary Endpoint) p ≤ 0.542 vs Placebop ≤ 0.021 vs Placebo

Note: The Phase 3 trial did not meet its primary endpoint, which was attributed in part to a larger than expected placebo effect.[11]

Phase 3 Open-Label Extension (OLE) (40 Weeks) [2]

Outcome MeasureThis compound (32 mg arm)This compound (64 mg arm)
Mean Improvement in Negative Symptoms 6.8 points7.5 points
Mean Improvement in PSP Total Score 12.3 points14.5 points

Experimental Protocols

Protocol 1: Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of this compound

Objective: To evaluate the efficacy and safety of two fixed doses of this compound (32 mg/day and 64 mg/day) compared to placebo in improving the negative symptoms of schizophrenia in adult patients.

Study Design:

  • Phase: 3

  • Design: Randomized, double-blind, placebo-controlled, parallel-group.

  • Duration: 12-week treatment period, followed by a 40-week open-label extension.[2]

  • Patient Population: 515 adult patients with a diagnosis of schizophrenia.[2]

  • Randomization: 1:1:1 ratio to this compound 32 mg, this compound 64 mg, or placebo.[2]

Inclusion Criteria (Illustrative):

  • Diagnosis of schizophrenia for at least one year prior to screening.[12]

  • Stable positive and negative symptoms for the last 6 months.[12]

  • Currently an outpatient and not hospitalized for acute exacerbation in the last 6 months.[12]

  • PANSS negative symptom subscale score of >20 at screening and baseline.[7]

  • Scores of ≤ 4 on specific PANSS items related to agitation and hostility (P4, P6, P7, G8, G14).[7]

Exclusion Criteria (Illustrative):

  • Concomitant use of other antipsychotic medications. This compound is studied as a monotherapy.[8]

  • Significant or unstable medical conditions.

  • Substance use disorder within the past 6 months.

Intervention:

  • Investigational Drug: this compound capsules (32 mg or 64 mg) administered orally, once daily.

  • Control: Placebo capsules, identical in appearance, administered orally, once daily.

Outcome Measures:

  • Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Marder Negative Symptoms Factor Score (NSFS) at week 12.[12] The NSFS is composed of PANSS items N1, N2, N3, N4, N6, G7, and G16.[12]

  • Secondary Endpoint: Change from baseline in the Personal and Social Performance (PSP) scale total score at week 12.[13]

  • Other Endpoints:

    • Brief Negative Symptom Scale (BNSS).[2]

    • PANSS subscales for positive and general psychopathology.[2]

    • Clinical Global Impression of Severity (CGI-S).[14]

    • Safety and tolerability assessments, including adverse event monitoring, vital signs, ECGs, and laboratory tests.

Statistical Analysis:

  • The primary efficacy analysis will be conducted on the intent-to-treat (ITT) population.

  • A mixed-effects model for repeated measures (MMRM) will be used to analyze the change from baseline in the PANSS NSFS and PSP total score.

  • Multiplicity adjustments will be applied for multiple dose comparisons.

Protocol 2: Assessment of Negative Symptoms using the Positive and Negative Syndrome Scale (PANSS)

Objective: To provide a standardized procedure for rating the severity of negative symptoms in schizophrenia clinical trials using the PANSS.

Materials:

  • PANSS rating scale instrument.

  • Structured Clinical Interview for PANSS (SCI-PANSS) guide.

  • Quiet, private room for the interview.

Procedure:

  • Rater Training and Calibration: All raters must undergo rigorous training on the PANSS and achieve a high level of inter-rater reliability before conducting study assessments.

  • Patient Interview:

    • Conduct a semi-structured interview with the patient based on the SCI-PANSS.

    • The interview should cover the patient's experiences and behaviors over the past week.

    • Gather information from other sources, such as family members or caregivers, when available and appropriate.[12]

  • Rating the Items:

    • Rate each of the 30 PANSS items on a 7-point scale, from 1 (absent) to 7 (extreme).[12]

    • For the assessment of negative symptoms, pay close attention to the seven items that constitute the Marder Negative Symptoms Factor Score (NSFS):

      • N1: Blunted Affect

      • N2: Emotional Withdrawal

      • N3: Poor Rapport

      • N4: Passive/Apathetic Social Withdrawal

      • N6: Lack of Spontaneity and Flow of Conversation

      • G7: Motor Retardation

      • G16: Active Social Avoidance

  • Scoring:

    • Sum the scores of the seven NSFS items to calculate the total NSFS score (range: 7 to 49).[12]

    • Higher scores indicate more severe negative symptomatology.[12]

  • Data Quality Control:

    • Regularly monitor inter-rater reliability throughout the trial.

    • Conduct data reviews to ensure the accuracy and consistency of PANSS ratings.

Visualizations

Roluperidone_Signaling_Pathway cluster_this compound This compound cluster_receptors Receptor Targets cluster_downstream Downstream Effects cluster_outcome Therapeutic Outcome This compound This compound r_5HT2A 5-HT2A This compound->r_5HT2A Antagonism r_Sigma2 Sigma-2 This compound->r_Sigma2 Antagonism r_alpha1A α1A-adrenergic This compound->r_alpha1A Antagonism BDNF ↑ BDNF/GDNF Expression This compound->BDNF Upregulation Dopamine Modulation of Dopamine r_5HT2A->Dopamine r_Sigma2->Dopamine Glutamate Modulation of Glutamate r_Sigma2->Glutamate Outcome Amelioration of Negative Symptoms (e.g., Avolition) Dopamine->Outcome Glutamate->Outcome Neuroplasticity ↑ Neuroplasticity BDNF->Neuroplasticity Neuroplasticity->Outcome

Caption: Proposed signaling pathway of this compound for treating negative symptoms.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Double-Blind Treatment (12 Weeks) cluster_arms cluster_analysis Phase 3: Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessments (PANSS, PSP, etc.) InformedConsent->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Placebo Placebo Randomization->Placebo Roluperidone32 This compound 32mg Randomization->Roluperidone32 Roluperidone64 This compound 64mg Randomization->Roluperidone64 FollowUp Weekly/Bi-weekly Follow-up (Efficacy & Safety) Endpoint Week 12 Endpoint Assessments FollowUp->Endpoint Analysis Statistical Analysis (Primary & Secondary Endpoints) Endpoint->Analysis

Caption: Workflow for a randomized controlled trial of this compound.

References

Application Notes and Protocols for Roluperidone Oral Administration in Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the formulation, pharmacokinetics, and mechanism of action of Roluperidone for oral administration, intended for researchers, scientists, and drug development professionals. The information is compiled from publicly available data from clinical trials and preclinical research.

Introduction to this compound

This compound (formerly MIN-101) is an investigational drug under development for the treatment of negative symptoms in patients with schizophrenia.[1][2] It acts as an antagonist at multiple receptor sites, primarily the serotonin 5-HT2A receptor, the sigma-2 receptor, and the alpha-1A adrenergic receptor.[3][4] Notably, it has a low affinity for dopamine D2 receptors, which may contribute to its favorable side effect profile, particularly concerning extrapyramidal symptoms.[5]

Oral Formulations in Clinical Development

Throughout its clinical development, several oral formulations of this compound have been utilized. Bioequivalence studies have been conducted to bridge the formulations used in Phase 2b and Phase 3 trials with the planned commercial formulation.[6][7] These studies are crucial to ensure that the pharmacokinetic profiles are comparable, allowing for the pooling of clinical data.

Formulation Composition

While the exact proprietary composition of the various this compound formulations is not publicly disclosed, a patent for this compound hydrochloride suggests a range of pharmaceutically acceptable excipients that may be used in solid oral dosage forms. These are intended to ensure the stability, manufacturability, and desired release profile of the drug product.

Table 1: Potential Excipients for this compound Oral Formulations

Excipient ClassExamplesPotential Function
DiluentsMicrocrystalline cellulose, Lactose, Dibasic calcium phosphateIncrease bulk and improve handling
BindersPolyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC)Promote adhesion of particles
DisintegrantsCroscarmellose sodium, Crospovidone, Sodium starch glycolateFacilitate tablet breakup in contact with fluid
LubricantsMagnesium stearate, Stearic acidReduce friction during tablet ejection
GlidantsColloidal silicon dioxide, TalcImprove powder flow
Coating AgentsPolymethacrylates (e.g., Eudragit®), Polyvinyl alcoholControl drug release, improve stability, mask taste

Source: Information synthesized from patent literature.

Pharmacokinetic Profiles of Oral Formulations

Pivotal bioequivalence studies were conducted to compare the pharmacokinetic (PK) parameters of different this compound formulations. The key objective was to demonstrate comparable systemic exposure (as measured by AUC) and peak plasma concentrations (Cmax) between the formulations used in late-stage clinical trials and the intended commercial product.[6][7] While specific numerical data from these studies are not fully available in the public domain, the studies successfully met their primary endpoints, demonstrating bioequivalence.[6][7]

Table 2: Summary of Pharmacokinetic Parameters for this compound (64 mg, Single Dose) in Healthy Subjects

ParameterValueUnit
Tmax (median)3.5hr
Cmax32.1ng/mL
AUCinf312ng·hr/mL
Half-life~7hr
Fraction Absorbed73 - 81%

Source: Data from a single-dose study in healthy subjects.[8]

Experimental Protocols

The following are generalized protocols for key experiments related to the development and evaluation of oral this compound formulations. These are based on standard pharmaceutical industry practices and regulatory guidelines.

Protocol: In Vitro Dissolution Testing of this compound Tablets

Objective: To assess the in vitro drug release characteristics of this compound tablets to ensure batch-to-batch consistency and to help predict in vivo performance.

Materials:

  • This compound tablets (test and reference batches)

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8)

  • HPLC system with a suitable column for this compound quantification

  • This compound reference standard

Methodology:

  • Preparation of Dissolution Medium: Prepare 900 mL of the selected dissolution medium and deaerate it.

  • Apparatus Setup: Assemble the USP Apparatus 2 and equilibrate the dissolution medium to 37 ± 0.5 °C. Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).

  • Sample Introduction: Place one this compound tablet into each dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. Compare the dissolution profiles of different batches or formulations using a similarity factor (f2).

Protocol: Bioavailability and Bioequivalence Study of this compound Formulations

Objective: To compare the rate and extent of absorption of this compound from a test formulation to a reference formulation under fasting and fed conditions.

Study Design: A randomized, single-dose, two-period, two-sequence crossover study is a standard design.

Subjects: Healthy, non-smoking male and female volunteers, aged 18-55 years.

Methodology:

  • Inclusion/Exclusion Criteria: Screen subjects based on a comprehensive medical history, physical examination, and laboratory tests.

  • Randomization: Randomly assign subjects to one of two treatment sequences (e.g., Test formulation then Reference formulation, or vice-versa).

  • Dosing:

    • Fasting Condition: Following an overnight fast of at least 10 hours, administer a single oral dose of the assigned this compound formulation with 240 mL of water.

    • Fed Condition: Following an overnight fast, administer a standardized high-fat, high-calorie breakfast 30 minutes before drug administration. Administer the assigned formulation with 240 mL of water.

  • Blood Sampling: Collect venous blood samples into labeled tubes containing an appropriate anticoagulant at pre-dose (0 hour) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours).

  • Plasma Processing and Storage: Centrifuge the blood samples to separate plasma. Store the plasma samples at -20°C or below until analysis.

  • Bioanalytical Method: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the following PK parameters for each subject: Cmax, AUClast, and AUCinf.

  • Statistical Analysis: Perform a statistical analysis (e.g., ANOVA) on the log-transformed PK parameters. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUClast, and AUCinf should fall within the acceptance range of 80.00% to 125.00% to conclude bioequivalence.

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are believed to be mediated through its antagonist activity at 5-HT2A, sigma-2, and alpha-1A adrenergic receptors.[3][4] This multi-receptor profile is thought to contribute to its efficacy in treating negative symptoms of schizophrenia without the typical side effects associated with dopamine receptor blockade.

Signaling Pathway Diagrams

The following diagrams illustrate the hypothesized signaling pathways affected by this compound.

Roluperidone_5HT2A_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor Gq_PLC Gq/11 -> PLC activation 5-HT2A_Receptor->Gq_PLC IP3_DAG IP3 & DAG increase Gq_PLC->IP3_DAG Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (e.g., neuronal excitability) Ca_PKC->Downstream This compound This compound This compound->5-HT2A_Receptor Antagonism Roluperidone_Sigma2_Signaling cluster_cell Neuron Sigma2_Receptor Sigma-2 Receptor Ion_Channels Ion Channel Modulation (e.g., Ca2+) Sigma2_Receptor->Ion_Channels BDNF Increased BDNF Expression & Release Sigma2_Receptor->BDNF Neurotransmitter_Modulation Modulation of Dopamine & Glutamate Pathways Ion_Channels->Neurotransmitter_Modulation This compound This compound This compound->Sigma2_Receptor Antagonism Endogenous_Ligand Endogenous Ligand (e.g., DMT, Progesterone) Endogenous_Ligand->Sigma2_Receptor Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation F1 Excipient Selection F2 Formulation Optimization (e.g., Controlled Release) F1->F2 F3 Manufacturing Process Development F2->F3 IV1 Dissolution Testing F3->IV1 IV2 Stability Studies IV1->IV2 INV1 Bioavailability/ Bioequivalence Studies IV2->INV1 INV2 Pharmacokinetic Modeling INV1->INV2

References

Application Notes and Protocols: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of Roluperidone for the Treatment of Persistent Negative Symptoms in a Subgroup of Patients with Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms, including positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., anhedonia, avolition, asociality), and cognitive impairment.[1] While current antipsychotic medications are primarily effective in managing positive symptoms through dopamine D2 receptor blockade, a significant unmet medical need remains for the treatment of negative symptoms, which are major contributors to poor functional outcomes and reduced quality of life.[1][2]

Roluperidone (MIN-101) is an investigational drug with a unique mechanism of action that does not rely on direct dopamine receptor antagonism.[2][3] It acts as an antagonist at sigma-2, 5-HT2A, and α1-adrenergic receptors.[2][3][4][5] This novel pharmacological profile suggests a potential to address the underlying pathophysiology of negative symptoms in schizophrenia.[5][6] Previous clinical trials have shown promising results for this compound in improving negative symptoms in patients with schizophrenia.[2][4][5][7] Following a Complete Response Letter from the FDA, further well-controlled studies are necessary to unequivocally establish the efficacy and safety of this compound in a well-defined patient population.[1]

These application notes provide a detailed protocol for a Phase 3 clinical trial designed to evaluate the efficacy and safety of this compound for the treatment of persistent negative symptoms in a specific subgroup of clinically stable adult patients with schizophrenia.

Target Patient Subgroup: Patients with Persistent Predominant Negative Symptoms

This study will focus on a subgroup of patients with schizophrenia characterized by persistent and predominant negative symptoms, despite being clinically stable in terms of positive symptoms. This specific population is selected to minimize the confounding effects of positive symptoms and their treatment on the assessment of negative symptoms.

Table 1: Patient Subgroup Characteristics

CharacteristicCriteriaRationale
Diagnosis DSM-5 criteria for Schizophrenia for at least one year.Ensures a well-defined and stable diagnosis.
Age 18-55 years.To avoid confounding factors related to aging and neurodevelopment.
Clinical Stability No psychiatric hospitalization or significant change in antipsychotic medication for at least 6 months prior to screening.Ensures that the observed negative symptoms are persistent and not a residual phase of an acute psychotic episode.[5]
Positive Symptoms Positive and Negative Syndrome Scale (PANSS) positive symptom subscale score ≤ 15 and a score of ≤ 4 on specific items (P1, P2, P3, P6, P7, G8).To select for patients in whom positive symptoms are stable and not the primary driver of functional impairment.[5]
Negative Symptoms PANSS Negative Symptom Factor Score (NSFS) ≥ 24 at screening and baseline.To ensure a significant burden of negative symptoms at study entry.
Functional Impairment Personal and Social Performance (PSP) scale total score between 31 and 70.To enroll patients with moderate to severe functional impairment.
Prior Antipsychotic Treatment Patients must be on a stable dose of a single oral antipsychotic medication for at least 3 months.To assess the adjunctive efficacy of this compound.

Study Design and Objectives

This will be a 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Following the 12-week treatment period, patients will have the option to enroll in a 40-week open-label extension study to gather long-term safety and efficacy data.

Primary Objective:

  • To evaluate the efficacy of this compound 64 mg/day compared to placebo in improving negative symptoms as measured by the change from baseline in the PANSS Negative Symptom Factor Score (NSFS) at Week 12.[7]

Secondary Objectives:

  • To assess the effect of this compound on overall clinical status using the Clinical Global Impression of Severity (CGI-S) and Clinical Global Impression of Change (CGI-C) scales.

  • To evaluate the impact of this compound on functional capacity as measured by the Personal and Social Performance (PSP) scale.[7]

  • To assess the effect of this compound on cognitive function using a validated cognitive assessment battery.

  • To evaluate the safety and tolerability of this compound.[2][4]

Experimental Protocols

Schedule of Assessments

Table 2: Schedule of Assessments

AssessmentScreening (Week -4 to -1)Baseline (Week 0)Week 2Week 4Week 8Week 12 (End of Treatment)Follow-up (Week 14)
Informed Consent X
Inclusion/Exclusion Criteria XX
Demographics & Medical History X
Physical Examination & Vital Signs XXXXX
ECG XXX
Clinical Laboratory Tests XXX
Urine Drug Screen XX
PANSS XXXXX
CGI-S / CGI-C XXXXX
PSP Scale XXXX
Cognitive Assessment Battery XX
Adverse Event Monitoring XXXXXX
Concomitant Medication Review XXXXXXX
Assessment Methodologies

3.2.1. Positive and Negative Syndrome Scale (PANSS)

The PANSS is a 30-item scale used to assess the severity of positive, negative, and general psychopathology in patients with schizophrenia. The scale is administered by a trained and calibrated rater through a semi-structured interview with the patient and a review of available clinical information. The primary efficacy endpoint will be the Negative Symptom Factor Score (NSFS), which is derived from specific items on the PANSS.

3.2.2. Clinical Global Impression (CGI) Scale

The CGI scale is a 2-item scale rated by the clinician to assess the overall severity of illness (CGI-S) and the change in clinical status from baseline (CGI-C). The CGI-S is rated on a 7-point scale from 1 (normal) to 7 (among the most severely ill patients). The CGI-C is also rated on a 7-point scale from 1 (very much improved) to 7 (very much worse).

3.2.3. Personal and Social Performance (PSP) Scale

The PSP scale is a clinician-rated instrument that assesses a patient's level of functioning in four main areas: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors.[4] The total score ranges from 1 to 100, with higher scores indicating better functioning.

3.2.4. Cognitive Assessment

Cognitive function will be assessed using a computerized battery of tests, such as the Cambridge Neuropsychological Test Automated Battery (CANTAB) or the MATRICS Consensus Cognitive Battery (MCCB).[8][9][10] These batteries provide a comprehensive assessment of key cognitive domains impaired in schizophrenia, including attention, working memory, and executive function.[8][9]

Data Presentation

All quantitative data will be summarized using descriptive statistics. For continuous variables, the number of subjects, mean, standard deviation, median, minimum, and maximum will be presented. For categorical variables, frequencies and percentages will be displayed.

Table 3: Baseline Demographics and Clinical Characteristics (Example)

CharacteristicThis compound 64 mg (N=XXX)Placebo (N=XXX)Total (N=XXX)
Age (years), mean (SD)
Gender, n (%)
Male
Female
Race, n (%)
White
Black or African American
Asian
Other
Years since Schizophrenia Diagnosis, mean (SD)
Baseline PANSS NSFS, mean (SD)
Baseline PSP Total Score, mean (SD)
Baseline CGI-S, mean (SD)

Table 4: Primary and Key Secondary Efficacy Endpoints at Week 12 (Example)

EndpointThis compound 64 mg (N=XXX)Placebo (N=XXX)Treatment Difference (95% CI)p-value
Change from Baseline in PANSS NSFS, mean (SE)
Change from Baseline in PSP Total Score, mean (SE)
CGI-S Score at Week 12, mean (SD)
Proportion of Responders on CGI-C (Improved), n (%)

Visualizations

Hypothesized Signaling Pathway of this compound

Roluperidone_Pathway This compound This compound sigma2 Sigma-2 Receptor This compound->sigma2 Antagonist ht2a 5-HT2A Receptor This compound->ht2a Antagonist alpha1 α1-Adrenergic Receptor This compound->alpha1 Antagonist downstream Downstream Signaling (e.g., Ca2+ modulation, BDNF release) sigma2->downstream neurotransmission Modulation of Dopamine & Glutamate Neurotransmission ht2a->neurotransmission alpha1->neurotransmission neg_symptoms Negative Symptoms (Avolition, Anhedonia, etc.) downstream->neg_symptoms Amelioration neurotransmission->neg_symptoms Amelioration

Caption: Hypothesized mechanism of this compound in ameliorating negative symptoms.

Clinical Trial Workflow

Study_Workflow screening Screening Period (4 weeks) eligibility Eligibility Assessment screening->eligibility randomization Randomization (1:1) eligibility->randomization Eligible Screen Failure Screen Failure eligibility->Screen Failure Not Eligible placebo Placebo (12 weeks) randomization->placebo This compound This compound 64 mg (12 weeks) randomization->this compound eot End of Treatment (Week 12) placebo->eot This compound->eot followup Follow-up (2 weeks) eot->followup ole Open-Label Extension (Optional, 40 weeks) eot->ole

Caption: Overview of the patient journey through the clinical trial.

Conclusion

This study protocol outlines a robust and well-controlled Phase 3 clinical trial to definitively assess the efficacy and safety of this compound in a carefully selected subgroup of patients with schizophrenia and persistent negative symptoms. The findings from this study have the potential to address a critical unmet need in the management of schizophrenia and may offer a new therapeutic option for patients who continue to experience debilitating negative symptoms despite treatment with current antipsychotic medications.

References

Application Notes and Protocols for Long-Term Safety and Tolerability Studies of Roluperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and execution of long-term safety and tolerability studies for Roluperidone, a novel investigational drug for the treatment of negative symptoms in schizophrenia. The provided protocols are based on publicly available information from clinical trials and are intended to serve as a guide for researchers in the field.

Introduction

This compound is an antagonist with high affinity for sigma-2 and 5-HT2A receptors, and moderate affinity for α1A- and α1B-adrenergic receptors.[1][2] It has no direct dopaminergic binding activity, which distinguishes it from many existing antipsychotic medications.[1][2] Clinical development has focused on its potential to address the persistent negative symptoms of schizophrenia, a significant unmet medical need. Long-term safety and tolerability data are crucial for regulatory evaluation and for understanding the risk-benefit profile of this compound in the intended patient population.

Long-Term Safety and Tolerability Study Design

The long-term safety and tolerability of this compound has been primarily assessed through open-label extension (OLE) studies following double-blind, placebo-controlled clinical trials.[1][2] This design allows for the collection of safety data over an extended period, providing insights into the effects of chronic administration.

A typical study design consists of:

  • Phase 1: Double-Blind Treatment (12 weeks): Patients are randomized to receive this compound (e.g., 32 mg/day or 64 mg/day) or a placebo.[3] This phase is designed to assess the efficacy and short-term safety of the drug.

  • Phase 2: Open-Label Extension (24 to 40 weeks): Patients who complete the double-blind phase are eligible to enter the OLE, where all participants receive active treatment with this compound.[1][2] This phase focuses on evaluating the long-term safety, tolerability, and maintenance of efficacy.

Key Study Endpoints

The primary focus of the long-term studies is safety and tolerability. Key endpoints include:

  • Incidence and severity of treatment-emergent adverse events (TEAEs).

  • Changes in vital signs (systolic and diastolic blood pressure, heart rate, and body temperature).

  • Changes in laboratory parameters (hematology, clinical chemistry, and urinalysis).

  • Changes in body weight and Body Mass Index (BMI).

  • Assessment of extrapyramidal symptoms (EPS) using scales such as the Abnormal Involuntary Movement Scale (AIMS), Barnes Akathisia Rating Scale (BARS), and Simpson-Angus Scale (SAS).[3]

  • Electrocardiogram (ECG) parameters, with a particular focus on the QT interval.

  • Suicidality assessment using scales like the Sheehan Suicidality Tracking Scale (S-STS).[3]

Secondary objectives often include the long-term efficacy in managing negative symptoms, assessed using scales such as the Positive and Negative Syndrome Scale (PANSS) and the Personal and Social Performance (PSP) scale.[1][2]

Data Presentation: Quantitative Safety and Tolerability Data

The following tables summarize the available quantitative data from long-term studies of this compound. It is important to note that while reports consistently state "no meaningful changes" in many safety parameters, detailed mean change from baseline and standard deviation data are not always publicly available.

Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in a 12-Week Double-Blind Study

Adverse EventPlacebo (%)This compound (32 mg/day) (%)This compound (64 mg/day) (%)
Headache3.67.57.5
Anxiety6.06.86.8
Insomnia9.65.65.6

Data from a 12-week study, specific long-term OLE percentages for these events are not detailed in the provided results.

Table 2: Safety and Tolerability in a 40-Week Open-Label Extension Study

ParameterThis compound (32 mg/day)This compound (64 mg/day)
Relapse Rate 9% (15 out of 166 patients)6% (10 out of 167 patients)
Discontinuation due to TEAEs 11% (overall)11% (overall)
Serious Adverse Events (SAEs) 6% (overall, 20 patients)6% (overall, 20 patients)
SAEs Judged Related to this compound 1.5% (5 patients overall)1.5% (5 patients overall)

Table 3: Long-Term Efficacy Outcomes in a 40-Week Open-Label Extension Study (Mean Improvement from Baseline)

Outcome MeasureThis compound (32 mg/day)This compound (64 mg/day)
PANSS Negative Symptom Factor Score 6.8 points7.5 points
Personal and Social Performance (PSP) Total Score 12.3 points14.5 points
PANSS Positive Symptom Subscore 1.9 points1.8 points

Note on Vital Signs, Laboratory Values, Weight, and Metabolic Indices: Across multiple studies, this compound was reported to be well-tolerated with no clinically meaningful changes in vital signs, routine laboratory values, weight gain, or metabolic indices.[1][2] However, specific quantitative data (mean change ± SD) for these parameters from the long-term extension studies are not detailed in the publicly available literature.

Experimental Protocols

The following are detailed methodologies for key experiments and assessments conducted in long-term safety and tolerability studies of this compound.

Protocol 1: Assessment of Treatment-Emergent Adverse Events (TEAEs)
  • Objective: To systematically collect, document, and evaluate all adverse events occurring during the study.

  • Procedure:

    • At each study visit, the investigator or qualified designee will question the patient about any new or worsening medical conditions since the last visit using a non-leading, open-ended question (e.g., "How have you been feeling since your last visit?").

    • All reported adverse events will be recorded in the electronic Case Report Form (eCRF), including a description of the event, its onset and resolution date, severity (mild, moderate, or severe), and the investigator's assessment of its relationship to the study drug (related or not related).

    • Serious Adverse Events (SAEs) must be reported to the sponsor and the Institutional Review Board (IRB) within 24 hours of the site becoming aware of the event. An SAE is defined as any untoward medical occurrence that at any dose results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.

Protocol 2: Monitoring of Vital Signs and Anthropometric Measures
  • Objective: To monitor for any clinically significant changes in vital signs and body weight.

  • Procedure:

    • Vital Signs: Seated systolic and diastolic blood pressure and pulse rate will be measured at each study visit after the patient has been resting for at least 5 minutes. Body temperature will also be recorded.

    • Body Weight and BMI: Body weight will be measured at screening, baseline, and specified follow-up visits using a calibrated scale. Height will be measured at screening to calculate the Body Mass Index (BMI).

Protocol 3: Laboratory Safety Assessments
  • Objective: To monitor for any drug-induced changes in hematological, clinical chemistry, and urinalysis parameters.

  • Procedure:

    • Fasting blood samples will be collected at screening, baseline, and at specified intervals throughout the double-blind and open-label extension phases.

    • Hematology: Complete blood count with differential.

    • Clinical Chemistry: Comprehensive metabolic panel including electrolytes, renal function tests (BUN, creatinine), liver function tests (ALT, AST, alkaline phosphatase, bilirubin), and metabolic parameters (glucose, lipids).

    • Urinalysis: Dipstick and microscopic examination.

    • All laboratory tests will be performed by a central laboratory to ensure consistency of results.

Protocol 4: Assessment of Extrapyramidal Symptoms (EPS)
  • Objective: To monitor for the emergence or worsening of drug-induced movement disorders.

  • Procedure:

    • The following scales will be administered at baseline and at specified follow-up visits by a trained and calibrated rater:

      • Abnormal Involuntary Movement Scale (AIMS): To assess for tardive dyskinesia.

      • Barnes Akathisia Rating Scale (BARS): To assess for akathisia.

      • Simpson-Angus Scale (SAS): To assess for parkinsonism.

Protocol 5: Efficacy Assessments (PANSS and PSP)
  • Objective: To evaluate the long-term efficacy of this compound in managing negative and positive symptoms of schizophrenia and its impact on social functioning.

  • Procedure:

    • Positive and Negative Syndrome Scale (PANSS): A semi-structured interview-based rating scale used to assess the severity of positive, negative, and general psychopathology symptoms. It is administered by a trained and calibrated rater. The Marder Negative Symptoms Factor Score, a common primary outcome, is derived from specific PANSS items.

    • Personal and Social Performance (PSP) Scale: A clinician-rated scale that assesses a patient's functioning in four domains: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors. The total score provides a measure of the patient's overall social functioning.

Mandatory Visualizations

This compound's Proposed Signaling Pathway

Roluperidone_Signaling_Pathway This compound This compound ht2a 5-HT2A Receptor This compound->ht2a Antagonism sigma2 Sigma-2 Receptor This compound->sigma2 Antagonism alpha1 α1-Adrenergic Receptor This compound->alpha1 Antagonism bdnf ↑ Brain-Derived Neurotrophic Factor (BDNF) This compound->bdnf Upregulation dopamine Dopamine Pathway Modulation ht2a->dopamine sigma2->dopamine glutamate Glutamate Pathway Modulation sigma2->glutamate neg_symptoms Amelioration of Negative Symptoms dopamine->neg_symptoms glutamate->neg_symptoms bdnf->neg_symptoms

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for a Long-Term this compound Study

Roluperidone_Study_Workflow screening Patient Screening (Inclusion/Exclusion Criteria) washout Washout of Prior Antipsychotics screening->washout baseline Baseline Assessments (PANSS, PSP, Vitals, Labs, etc.) washout->baseline randomization Randomization baseline->randomization db_placebo Double-Blind: Placebo (12 Weeks) randomization->db_placebo db_rolu32 Double-Blind: this compound 32mg (12 Weeks) randomization->db_rolu32 db_rolu64 Double-Blind: this compound 64mg (12 Weeks) randomization->db_rolu64 ole_entry Open-Label Extension Entry db_placebo->ole_entry db_rolu32->ole_entry db_rolu64->ole_entry ole_rolu32 OLE: this compound 32mg (24-40 Weeks) ole_entry->ole_rolu32 ole_rolu64 OLE: this compound 64mg (24-40 Weeks) ole_entry->ole_rolu64 follow_up Follow-up Assessments (Safety & Efficacy) ole_rolu32->follow_up ole_rolu64->follow_up end_of_study End of Study follow_up->end_of_study

Caption: Experimental workflow for a long-term this compound clinical trial.

Conclusion and Future Directions

The available data from long-term open-label extension studies suggest that this compound is generally well-tolerated in patients with schizophrenia and persistent negative symptoms. The safety profile appears favorable, with no significant signals for extrapyramidal symptoms, weight gain, or metabolic disturbances. However, the FDA has highlighted the need for more comprehensive long-term safety data, particularly for the 64 mg dose over a 12-month period, and for data on the co-administration of this compound with other antipsychotic medications. Future studies should be designed to address these data gaps to fully characterize the long-term safety and tolerability of this compound. This includes the collection and transparent reporting of detailed quantitative data for all safety parameters.

References

Statistical Analysis Plan for a Phase 3 Clinical Trial of Roluperidone for the Treatment of Negative Symptoms in Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Roluperidone is an investigational drug being developed for the treatment of negative symptoms associated with schizophrenia.[1] Its mechanism of action involves the modulation of sigma-2, 5-HT2A, and α1-adrenergic receptors, with a notable low affinity for dopamine D2 receptors, which are the primary target of many existing antipsychotic medications.[1][2][3][4] This unique pharmacological profile suggests a potential to address the significant unmet medical need for a treatment that specifically targets negative symptoms, such as blunted affect, alogia, avolition, anhedonia, and asociality, without the extrapyramidal side effects commonly associated with dopamine receptor antagonists.[1][3]

This document outlines the statistical analysis plan (SAP) for a hypothetical Phase 3, multicenter, randomized, double-blind, placebo-controlled clinical trial designed to evaluate the efficacy and safety of this compound as a monotherapy in patients with schizophrenia who have prominent and stable negative symptoms.

2. Study Objectives and Endpoints

2.1. Primary Objective:

To evaluate the efficacy of this compound 64 mg/day compared to placebo in reducing the severity of negative symptoms in subjects with schizophrenia.

2.2. Secondary Objectives:

  • To assess the effect of this compound on functional capacity.

  • To evaluate the overall clinical status and change in severity of illness.

  • To characterize the safety and tolerability profile of this compound.

2.3. Endpoints:

Endpoint TypeEndpoint NameAssessment Tool
Primary Change from baseline in the Negative Symptom Factor Score (NSFS) derived from the Positive and Negative Syndrome Scale (PANSS) at Week 12.[5][6][7]PANSS
Key Secondary Change from baseline in the Personal and Social Performance (PSP) scale total score at Week 12.[5][8]PSP Scale
Other Secondary Change from baseline in the Clinical Global Impression of Severity (CGI-S) score at Week 12.[9]CGI-S Scale
Safety Incidence of Treatment-Emergent Adverse Events (TEAEs), vital signs, laboratory assessments, and electrocardiograms (ECGs).N/A

3. Experimental Protocols

3.1. Study Design:

This is a 12-week, randomized, double-blind, placebo-controlled, parallel-group study. Eligible patients will be randomized in a 1:1 ratio to receive either this compound (64 mg/day) or a matching placebo.[6] The study will include a screening period of up to 4 weeks and a 12-week double-blind treatment period. Following the 12-week treatment period, patients may have the option to enter a long-term open-label extension study.[10]

3.2. Patient Population:

The study will enroll approximately 500 male and female subjects, aged 18 to 55 years, with a confirmed diagnosis of schizophrenia according to DSM-5 criteria, who have been symptomatically stable for at least 6 months prior to screening.[6] Patients must have prominent negative symptoms, defined as a score of >20 on the PANSS negative symptom subscale, and stable positive symptoms.[8]

3.3. Randomization and Blinding:

Randomization will be performed centrally using an interactive web response system (IWRS). Both patients and investigators will be blinded to the treatment assignment.

4. Statistical Analysis Plan

4.1. General Principles:

All statistical tests will be two-sided with a significance level of α = 0.05, unless otherwise specified. The analysis will be performed on the Intent-to-Treat (ITT) population, defined as all randomized patients who have received at least one dose of the study drug. A modified Intent-to-Treat (mITT) population, which may exclude certain patients with major protocol deviations, may also be used for sensitivity analyses.[5]

4.2. Analysis of the Primary Efficacy Endpoint:

The primary efficacy analysis will be a mixed-effects model for repeated measures (MMRM) on the change from baseline in the PANSS-derived NSFS at Week 12. The model will include treatment, visit, and treatment-by-visit interaction as fixed effects, and the baseline NSFS as a covariate. An unstructured covariance matrix will be used to model the within-patient correlation.

4.3. Analysis of Secondary Efficacy Endpoints:

The key secondary endpoint, the change from baseline in the PSP total score at Week 12, will be analyzed using a similar MMRM approach as the primary endpoint. Other secondary endpoints will be analyzed using appropriate statistical methods, such as analysis of covariance (ANCOVA) for continuous variables and logistic regression for categorical variables.

4.4. Handling of Missing Data:

The MMRM approach for the primary and key secondary endpoints inherently handles missing data under the assumption of missing at random (MAR). Sensitivity analyses will be conducted to assess the robustness of the results to departures from the MAR assumption, potentially using methods like multiple imputation.

4.5. Subgroup Analyses:

Subgroup analyses of the primary endpoint will be performed based on baseline demographics (e.g., age, sex, race) and clinical characteristics (e.g., duration of illness, baseline symptom severity).

4.6. Safety Analysis:

Safety data will be summarized descriptively by treatment group. The incidence of TEAEs will be coded using the Medical Dictionary for Regulatory Activities (MedDRA). Vital signs, laboratory values, and ECG parameters will be summarized by visit.

5. Data Presentation

All quantitative data will be summarized in clearly structured tables for easy comparison between the this compound and placebo groups.

Table 1: Baseline Demographics and Clinical Characteristics (ITT Population)

CharacteristicThis compound (N=250)Placebo (N=250)
Age (years), Mean (SD)
Sex, n (%)
   Male
   Female
Race, n (%)
   White
   Black or African American
   Asian
   Other
Duration of Illness (years), Mean (SD)
Baseline PANSS NSFS, Mean (SD)
Baseline PSP Total Score, Mean (SD)
Baseline CGI-S, Mean (SD)

Table 2: Analysis of Primary and Key Secondary Efficacy Endpoints at Week 12 (ITT Population)

EndpointThis compound (N=250)Placebo (N=250)Difference (95% CI)p-value
Change from Baseline in PANSS NSFS, LS Mean (SE)
Change from Baseline in PSP Total Score, LS Mean (SE)

Table 3: Summary of Treatment-Emergent Adverse Events (Safety Population)

Adverse EventThis compound (N=250) n (%)Placebo (N=250) n (%)
Any TEAE
Headache
Insomnia
Anxiety
Worsening of Schizophrenia
Serious TEAEs

6. Mandatory Visualizations

Roluperidone_Signaling_Pathway This compound This compound Sigma2 Sigma-2 Receptor This compound->Sigma2 Antagonist Serotonin 5-HT2A Receptor This compound->Serotonin Antagonist Adrenergic α1-Adrenergic Receptor This compound->Adrenergic Antagonist Dopamine Dopamine D2 Receptor This compound->Dopamine Low Affinity Neurotransmission Modulation of Neurotransmitter Pathways (Glutamate, Dopamine) Sigma2->Neurotransmission Serotonin->Neurotransmission BDNF Increased BDNF Release Adrenergic->BDNF NegativeSymptoms Amelioration of Negative Symptoms Neurotransmission->NegativeSymptoms BDNF->NegativeSymptoms

Figure 1: Proposed Signaling Pathway of this compound

Clinical_Trial_Workflow Screening Screening (Up to 4 Weeks) - Informed Consent - Eligibility Assessment Randomization Randomization (1:1) Screening->Randomization Treatment_A This compound (64 mg/day) (12 Weeks) Randomization->Treatment_A Treatment_B Placebo (12 Weeks) Randomization->Treatment_B Week12_Assessment End of Treatment (Week 12) - Primary & Secondary Endpoint Assessment Treatment_A->Week12_Assessment Treatment_B->Week12_Assessment OLE Open-Label Extension (Optional) Week12_Assessment->OLE Statistical_Analysis_Logic Data_Collection Data Collection (ITT Population) Primary_Endpoint Primary Endpoint Analysis (PANSS NSFS) MMRM Data_Collection->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (PSP, CGI-S) MMRM/ANCOVA Data_Collection->Secondary_Endpoint Safety_Analysis Safety Analysis (Descriptive Statistics) Data_Collection->Safety_Analysis Subgroup_Analysis Subgroup Analyses Primary_Endpoint->Subgroup_Analysis Results Efficacy and Safety Results Primary_Endpoint->Results Secondary_Endpoint->Results Safety_Analysis->Results Subgroup_Analysis->Results

References

Application Notes and Protocols for Roluperidone Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient inclusion and exclusion criteria for clinical trials investigating Roluperidone (MIN-101), a selective antagonist for sigma-2 and 5-HT2A receptors. The protocols outlined below are synthesized from various phases of clinical development aimed at evaluating the efficacy and safety of this compound for the treatment of negative symptoms in schizophrenia.

Patient Selection Protocols

The successful recruitment of a homogenous and appropriate patient population is critical for the integrity of clinical trial data. The following protocols detail the screening and eligibility assessment for patients participating in this compound studies.

Experimental Protocol: Patient Screening and Eligibility Assessment

1. Initial Screening:

  • Objective: To identify potential candidates for this compound clinical trials based on initial diagnostic and symptomatic criteria.

  • Procedure:

    • Conduct a comprehensive psychiatric evaluation to confirm a diagnosis of schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria. The diagnosis must be documented for at least one year prior to screening.[1]

    • Assess the stability of the patient's positive and negative symptoms for the preceding 6 months, as documented by their treating psychiatrist and clinical charts.[1][2]

    • Administer the Positive and Negative Syndrome Scale (PANSS) to quantify symptom severity.

2. Symptom Severity Assessment (PANSS):

  • Objective: To ensure patients meet the threshold for negative symptom severity.

  • Procedure:

    • A trained and calibrated rater will administer the PANSS interview.

    • Calculate the PANSS negative subscore. A score of >20 on the original PANSS negative subscale (sum of N1-N7) is typically required at both the Screening and Baseline visits.[1][3][4]

    • Ensure that the absolute difference in the negative subscore between the two visits is less than 4 points to confirm symptom stability.[1]

3. Washout Period:

  • Objective: To eliminate the confounding effects of other psychotropic medications.

  • Procedure:

    • For patients on depot antipsychotics, a washout period of at least one treatment cycle (typically 1 to 3 months depending on the formulation) is required.[5][6]

    • All other psychotropic drugs must be discontinued at least 2 to 5 days prior to randomization.[3][4][5][6]

    • The discontinuation of any psychotropic medication must be deemed safe and not pose a risk to the patient's clinical status.[1]

4. Genotyping:

  • Objective: To exclude individuals with specific metabolic profiles that could alter drug metabolism.

  • Procedure:

    • Perform genotyping for Cytochrome P450 2D6 (CYP2D6).

    • Only subjects who are determined to be normal (extensive) metabolizers for CYP2D6 are eligible to participate. Poor or intermediate metabolizers are to be excluded.[5][7][8]

Patient Inclusion and Exclusion Criteria

The following tables summarize the key quantitative and qualitative criteria for patient enrollment in this compound clinical trials.

Table 1: Patient Inclusion Criteria
CriteriaSpecificationRationale
Diagnosis Documented diagnosis of schizophrenia for at least 1 year.[1]Ensures a confirmed and established disease state.
Symptom Stability Stable positive and negative symptoms for the last 6 months.[1]Minimizes the likelihood of symptom fluctuations unrelated to the investigational drug.
Symptom Severity (Negative) PANSS negative subscore > 20 at Screening and Baseline.[1][3][4]Targets a population with a significant burden of negative symptoms.
Symptom Severity (Positive) Stable positive symptoms with minimal agitation.Focuses the study on the effects of the drug on negative symptoms.
Age 18-55 years.Represents a typical adult population for schizophrenia trials.
CYP2D6 Metabolism Normal metabolizer status.[5][7][8]Avoids altered drug exposure due to genetic variations in metabolism.
Living Situation Outpatient status for the last 6 months.[1]Indicates a degree of stability and ability to participate in an outpatient trial.
Caregiver Must have a caregiver with daily contact.[1]Facilitates monitoring and reporting of the patient's condition.
Table 2: Patient Exclusion Criteria
CriteriaSpecificationRationale
Comorbid Diagnoses Axis I diagnosis of another mental disorder.[5]Avoids confounding psychiatric variables.
Suicidality Significant risk of suicide or history of violence in the last year.[1][5]Ensures patient safety.
Substance Use Positive urine test for illicit drugs or history of substance abuse.[5]Drug use can mimic or exacerbate psychiatric symptoms.
Medical Conditions Unstable medical disorders.[5]Ensures patient safety and avoids confounding medical variables.
Cardiovascular Personal or familial history of long QT syndrome; QTc (Fridericia-corrected) > 430 ms for males and > 450 ms for females.[5]Mitigates the risk of cardiac adverse events.
Concomitant Medications Requirement for medications that are strong inhibitors of CYP2D6 or CYP3A4.[7]Prevents potential drug-drug interactions that could alter this compound levels.
Metabolic Status Poor or intermediate metabolizers for P450 CYP2D6.[5][7]Avoids potential for increased drug exposure and adverse events.

Visualizations

Logical Workflow for Patient Screening

The following diagram illustrates the sequential process of patient screening for enrollment in a this compound clinical trial.

Patient_Screening_Workflow cluster_screening Screening Phase cluster_baseline Baseline Assessment cluster_eligibility Final Eligibility Checks cluster_outcome Outcome Start Potential Candidate Identified Dx_Confirm Confirm Schizophrenia Diagnosis (>=1 year) Start->Dx_Confirm Symp_Stable Assess Symptom Stability (6 months) Dx_Confirm->Symp_Stable PANSS_Screen Administer PANSS (Screening) Symp_Stable->PANSS_Screen PANSS_Check PANSS Negative Subscore > 20? PANSS_Screen->PANSS_Check Washout Psychotropic Medication Washout PANSS_Check->Washout Yes Ineligible Ineligible for Trial PANSS_Check->Ineligible No PANSS_Baseline Administer PANSS (Baseline) Washout->PANSS_Baseline PANSS_Baseline_Check PANSS Negative Subscore > 20? PANSS_Baseline->PANSS_Baseline_Check PANSS_Stability_Check Score Stability Check (Absolute Difference < 4)? PANSS_Baseline_Check->PANSS_Stability_Check Yes PANSS_Baseline_Check->Ineligible No Exclusion_Criteria Assess General Exclusion Criteria (Comorbidities, Suicidality, Substance Use) PANSS_Stability_Check->Exclusion_Criteria Yes PANSS_Stability_Check->Ineligible No Exclusion_Check Exclusion Criteria Met? Exclusion_Criteria->Exclusion_Check Medical_Exclusion Assess Medical & Cardiovascular Exclusion Criteria Exclusion_Check->Medical_Exclusion No Exclusion_Check->Ineligible Yes Medical_Check Medical Criteria Met? Medical_Exclusion->Medical_Check Genotyping CYP2D6 Genotyping Medical_Check->Genotyping No Medical_Check->Ineligible Yes Metabolizer_Check Normal Metabolizer? Genotyping->Metabolizer_Check Eligible Eligible for Randomization Metabolizer_Check->Eligible Yes Metabolizer_Check->Ineligible No

Patient Screening and Enrollment Workflow
Signaling Pathway of this compound

This compound's mechanism of action involves the antagonism of sigma-2 and 5-HT2A receptors, which is believed to modulate downstream dopaminergic and glutamatergic pathways.[5][7] Preclinical studies also suggest an effect on Brain-Derived Neurotrophic Factor (BDNF).[9][10]

Roluperidone_Signaling_Pathway cluster_receptors Receptor Blockade cluster_pathways Modulated Neurotransmitter Pathways cluster_effects Potential Downstream Effects This compound This compound Sigma2 Sigma-2 Receptor This compound->Sigma2 Antagonist HT2A 5-HT2A Receptor This compound->HT2A Antagonist Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Antagonist Dopamine Dopaminergic Pathway Modulation Sigma2->Dopamine Glutamate Glutamatergic Pathway Modulation Sigma2->Glutamate Calcium Neuronal Calcium Modulation Sigma2->Calcium HT2A->Dopamine Alpha1->Calcium Negative_Symptoms Amelioration of Negative Symptoms Dopamine->Negative_Symptoms Cognition Cognitive Improvement Glutamate->Cognition Glutamate->Negative_Symptoms BDNF Increased BDNF Release Calcium->BDNF Neuroplasticity Improved Neuroplasticity BDNF->Neuroplasticity Neuroplasticity->Cognition Cognition->Negative_Symptoms

References

Ethical Framework and Practical Guidance for Roluperidone Research in Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics for schizophrenia, such as Roluperidone (MIN-101), presents unique ethical challenges inherent in conducting research with a vulnerable patient population. These application notes and protocols are designed to provide a comprehensive ethical framework and practical guidance for researchers, scientists, and drug development professionals involved in the clinical investigation of this compound for the treatment of negative symptoms of schizophrenia.

Ethical Considerations in Research with Schizophrenic Patients

Research involving individuals with schizophrenia requires heightened ethical vigilance due to the potential for compromised autonomy and increased vulnerability.[1][2][3] The core ethical principles of respect for persons, beneficence, and justice must be rigorously applied throughout the research lifecycle.

1.1 The Vulnerable Status of Schizophrenic Patients:

Individuals with schizophrenia are considered a vulnerable population in research due to several factors:

  • Cognitive Impairments: The illness is often associated with cognitive deficits that can affect a person's ability to understand complex information, weigh risks and benefits, and make informed decisions.[4][5]

  • Fluctuating Capacity: The symptoms of schizophrenia can vary over time, leading to fluctuations in an individual's capacity to provide ongoing informed consent.[1]

  • Potential for Coercion: Patients may feel pressured to participate in research, particularly if they are in a dependent relationship with their healthcare providers or are institutionalized.

  • Stigma and Disenfranchisement: The stigma associated with mental illness can further marginalize individuals and impact their ability to advocate for their own interests.[2]

1.2 Core Ethical Principles and Their Application:

  • Respect for Persons: This principle requires that individuals be treated as autonomous agents and that those with diminished autonomy are entitled to protection. In this compound research, this translates to ensuring a robust and ongoing informed consent process.

  • Beneficence: This principle involves the dual obligations to do no harm and to maximize potential benefits. Researchers must meticulously weigh the potential risks of this compound (e.g., adverse events, worsening of psychosis) against the potential benefits (e.g., improvement in negative symptoms).

  • Justice: This principle demands the fair distribution of the burdens and benefits of research. The selection of participants for this compound trials should be equitable and not unduly burden any specific subgroup of the schizophrenic population.

Data Presentation: this compound Clinical Trial Outcomes

The following tables summarize quantitative data from key clinical trials of this compound, providing a comparative overview of its efficacy and safety profile.

Table 1: Efficacy of this compound in Schizophrenia (Phase 2b Study)

Outcome MeasurePlaceboThis compound (32 mg/day)This compound (64 mg/day)
PANSS Negative Factor Score (change from baseline at 12 weeks) -Statistically significant reduction (p≤0.024, d=0.45)Statistically significant reduction (p≤0.004, d=0.57)
BACS Composite z-score (change from baseline at 12 weeks) -Significant improvement (p=0.05)No significant difference
BACS Verbal Fluency (change from baseline at 12 weeks) -Significant improvement (p=0.01)No significant difference
BACS Motor Score (change from baseline at 12 weeks) -Significant improvement (p=0.04)No significant difference

PANSS: Positive and Negative Syndrome Scale; BACS: Brief Assessment of Cognition in Schizophrenia. Data from a 12-week, randomized, double-blind, placebo-controlled trial in 244 patients.[6]

Table 2: Efficacy of this compound in Schizophrenia (Phase 3 Study - NCT03397134)

Outcome MeasurePlacebo (n=172)This compound (32 mg/day) (n=170)This compound (64 mg/day) (n=171)
PANSS Negative Symptom Factor Score (NSFS) (change from baseline at Week 12, ITT) -p ≤0.256 (ES=0.1)p ≤0.064 (ES=0.2)
Personal and Social Performance (PSP) Total Score (change from baseline at Week 12, ITT) -p ≤0.542p ≤0.021
PANSS NSFS (change from baseline at Week 12, m-ITT) --Nominal significance (p ≤ .044)
PSP Total Score (change from baseline at Week 12, m-ITT) --Statistically significant (p ≤ .017)

ITT: Intent-to-Treat; m-ITT: modified Intent-to-Treat; ES: Effect Size. Data from a 12-week, multicenter, randomized, double-blind, placebo-controlled study in 513 patients.[7][8][9]

Table 3: Safety and Tolerability of this compound (Phase 3 Study - NCT03397134)

Adverse Event CategoryPlacebo (n=172)This compound (32 mg/day) (n=172)This compound (64 mg/day) (n=171)
Treatment-Emergent Adverse Events (%) 33%42%37%
Discontinuation due to Adverse Events (%) 5%10%9%

Data from a 12-week, multicenter, randomized, double-blind, placebo-controlled study in 513 patients.[9]

Experimental Protocols

The following protocols are designed to ensure the ethical and scientific rigor of this compound research in schizophrenic patients.

3.1 Protocol for Enhanced Informed Consent:

This protocol outlines a multi-faceted approach to obtaining and maintaining informed consent, recognizing the unique challenges in this patient population.

3.1.1 Initial Consent Process:

  • Simplified Information: Provide potential participants with clear, concise, and easy-to-understand information about the study. Patient Information and Consent Forms (PICFs) should be co-designed with individuals who have lived experience with schizophrenia to enhance readability and comprehension.[4][10]

  • Multiple Formats: Present information in various formats, such as written documents with visual aids, verbal explanations, and interactive multimedia presentations.

  • Sufficient Time: Allow ample time for potential participants to consider the information and ask questions. Avoid any sense of pressure or urgency.

  • Teach-Back Method: After explaining the study, ask the participant to explain it back in their own words to assess their understanding of the purpose, procedures, risks, and benefits.

  • Capacity Assessment: A trained, independent clinician should formally assess the individual's capacity to consent using a validated tool (e.g., MacArthur Competence Assessment Tool for Clinical Research - MacCAT-CR). This assessment should be documented.

  • Involvement of a Legally Authorized Representative (LAR): If a potential participant is deemed to lack the capacity to consent, a LAR should be involved in the decision-making process, in accordance with local laws and regulations. The patient's assent should still be sought.

3.1.2 Ongoing Consent:

  • Regular Re-evaluation: The participant's understanding and willingness to continue in the study should be reassessed at regular intervals, particularly after any changes to the protocol or if there is a significant change in their clinical status.

  • Open Communication: Foster an environment where participants feel comfortable asking questions or raising concerns at any point during the trial.

  • Right to Withdraw: Clearly and repeatedly communicate the participant's right to withdraw from the study at any time without penalty or loss of benefits to which they are otherwise entitled.

3.2 Protocol for a Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial of this compound:

This protocol is based on the design of the NCT03397134 trial.[7]

3.2.1 Study Objectives:

  • Primary Objective: To evaluate the efficacy of two fixed doses of this compound (32 mg/day and 64 mg/day) compared to placebo in improving the negative symptoms of schizophrenia over 12 weeks, as measured by the change in the PANSS Marder Negative Symptoms Factor Score (NSFS).

  • Key Secondary Objective: To evaluate the effect of this compound on personal and social functioning, as measured by the Personal and Social Performance (PSP) scale.[7]

3.2.2 Participant Population:

  • Inclusion Criteria:

    • Adults aged 18-55 with a diagnosis of schizophrenia.

    • Moderate to severe negative symptoms.

    • Clinically stable with no recent changes in psychotic symptoms.

    • Capable of providing informed consent or having a legally authorized representative.

  • Exclusion Criteria:

    • Significant positive symptoms (e.g., PANSS item scores > 4 on specific items).

    • High risk of suicide.

    • Substance use disorder.

    • Certain comorbid medical conditions.

3.2.3 Study Design:

  • Screening Phase: Assess eligibility, obtain informed consent, and conduct baseline assessments.

  • Washout Period: Discontinue current antipsychotic medications under medical supervision.

  • Randomization: Randomly assign participants in a 1:1:1 ratio to receive this compound 32 mg/day, this compound 64 mg/day, or placebo.

  • Treatment Phase (12 weeks): Administer the assigned treatment in a double-blind manner. Conduct regular efficacy and safety assessments.

  • Open-Label Extension (Optional): Participants who complete the 12-week double-blind phase may be offered the opportunity to enter a long-term, open-label extension study to gather further safety and efficacy data.

3.2.4 Assessments:

  • Efficacy:

    • Positive and Negative Syndrome Scale (PANSS)

    • Personal and Social Performance (PSP) scale

    • Brief Assessment of Cognition in Schizophrenia (BACS)

  • Safety:

    • Adverse event monitoring

    • Vital signs

    • Electrocardiograms (ECGs)

    • Clinical laboratory tests

    • Suicidality assessments (e.g., Sheehan Suicidality Tracking Scale).

Visualizations

4.1 Signaling Pathway of this compound

Roluperidone_Mechanism_of_Action This compound This compound sigma2 Sigma-2 Receptor (Antagonist) This compound->sigma2 ht2a 5-HT2A Receptor (Antagonist) This compound->ht2a alpha1 α1-Adrenergic Receptor (Antagonist) This compound->alpha1 dopamine Dopamine Pathways (Modulation) sigma2->dopamine glutamate Glutamate Pathways (Modulation) sigma2->glutamate calcium Neuronal Calcium (Modulation) sigma2->calcium ht2a->dopamine neg_symptoms Negative Symptoms (Amelioration) dopamine->neg_symptoms glutamate->neg_symptoms calcium->neg_symptoms

Caption: Putative mechanism of action of this compound.

4.2 Experimental Workflow for a this compound Clinical Trial

Roluperidone_Trial_Workflow screening Screening & Informed Consent (Capacity Assessment) eligible Eligible Participants screening->eligible Meets Criteria ineligible Ineligible Participants screening->ineligible Does Not Meet Criteria washout Antipsychotic Washout eligible->washout randomization Randomization (1:1:1) washout->randomization placebo Placebo randomization->placebo rolu32 This compound 32 mg randomization->rolu32 rolu64 This compound 64 mg randomization->rolu64 treatment 12-Week Double-Blind Treatment (Efficacy & Safety Assessments) placebo->treatment rolu32->treatment rolu64->treatment completion End of 12-Week Study treatment->completion ole Open-Label Extension completion->ole

Caption: Workflow of a randomized controlled trial for this compound.

4.3 Logical Relationships in Ethical Oversight

Ethical_Oversight_Logic irb Institutional Review Board (IRB) / Ethics Committee protocol Research Protocol irb->protocol Reviews & Approves consent_form Informed Consent Form irb->consent_form Reviews & Approves monitor Independent Monitor (Optional) irb->monitor May Appoint researcher Researcher protocol->researcher Guides participant Participant (with Schizophrenia) consent_form->participant Provides Information researcher->participant Recruits & Informs lar Legally Authorized Representative (if needed) researcher->lar Engages if Capacity is Lacking participant->researcher Provides Consent/Assent lar->researcher Provides Consent monitor->irb Reports to monitor->researcher Observes Consent Process

Caption: Logical flow of ethical oversight in schizophrenia research.

References

Troubleshooting & Optimization

Common adverse events associated with Roluperidone treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the common adverse events associated with Roluperidone treatment, based on findings from clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of this compound based on clinical trials?

A1: this compound has been generally well-tolerated in clinical trials.[1][2] It is not associated with clinically significant changes in weight, metabolic indices, vital signs, or routine laboratory values.[1][2][3] Notably, it has a low affinity for dopaminergic and histaminergic receptors, which may explain the absence of common antipsychotic side effects like extrapyramidal symptoms (EPS), sedation, and weight gain.[2][3][4]

Q2: What are the most commonly reported adverse events during this compound treatment?

A2: The most frequently reported treatment-emergent adverse events (TEAEs) are generally mild to moderate. Based on a Phase 2b study, common events included headache, anxiety, insomnia, asthenia (physical weakness), nausea, and somnolence (drowsiness).[3] In a longer 40-week open-label extension of a Phase 3 trial, headache was the most common TEAE.

Q3: Has this compound been associated with any serious adverse events?

A3: A few serious adverse events have been observed, including vomiting, syncope (fainting), and bradycardia (slow heart rate).[3] In a 40-week study, 6% of patients experienced serious adverse events, with the majority attributed to disease characteristics; only a small number were judged by the investigator to be related to this compound.

Q4: Are there any cardiovascular safety concerns, such as QT prolongation?

A4: Few instances of QT prolongation were noted during a long-term, open-label extension study. These were generally transient. In one case, QT prolongation led to discontinuation from the study in the 64 mg arm. Standard safety protocols in clinical trials include regular ECG monitoring.[5]

Q5: Does this compound carry the same metabolic risks as other antipsychotics?

A5: No, a key differentiator of this compound is its favorable metabolic profile. Unlike many typical and atypical antipsychotics, it has not been associated with weight gain or significant changes in metabolic indices.[1][2][3] This is likely due to its unique mechanism of action, which avoids direct blockade of dopamine D2 and histamine H1 receptors.[3][4]

Q6: What is the risk of relapse or worsening of psychosis when using this compound as a monotherapy?

A6: In long-term extension studies where this compound was used as a monotherapy for negative symptoms, the overall rate of symptomatic worsening that required discontinuation was less than 10%.[1][2] Specifically, in a one-year study, the relapse rate was 11.7% overall (9% in the 32 mg arm and 6% in the 64 mg arm).

Data on Common Adverse Events

The following tables summarize the incidence of common adverse events from key clinical trials.

Table 1: Incidence of Common Adverse Events in a 12-Week Placebo-Controlled Trial [3]

Adverse EventThis compound Groups (32/64 mg)Placebo Group
Headache7.5%3.6%
Anxiety6.8%6.0%
Insomnia5.6%9.6%
Schizophrenia Symptoms5.6%10.8%
Asthenia (Weakness)5.6%2.4%
Nausea3.7%3.6%
Somnolence3.7%0%

Table 2: Key Safety Findings from a 40-Week Open-Label Extension Trial (n=333)

EventIncidence
Most Frequent TEAE (Headache)7.8%
Serious Adverse Events (SAEs)6.0%
Discontinuation due to any TEAE11.0%
Discontinuation due to Relapse7.5%
Overall Relapse Rate (1 Year)11.7%

Experimental Protocols

Protocol: Standard Safety and Tolerability Monitoring in a this compound Clinical Trial

This section outlines a typical methodology for monitoring adverse events during a clinical study of this compound, based on practices from published trials.[1][5]

1. Objective: To systematically evaluate the safety and tolerability of this compound by monitoring the frequency, severity, and timing of adverse events (AEs) and serious adverse events (SAEs).

2. Methodology:

  • Adverse Event Monitoring:

    • Spontaneous reporting by participants and observation by clinical staff at each study visit.

    • AEs are coded using a standardized medical dictionary (e.g., MedDRA).

    • Severity is graded (e.g., Mild, Moderate, Severe) and relationship to the study drug is assessed by the investigator.

  • Clinical Laboratory Tests:

    • Frequency: Conducted at screening, baseline, and specified intervals during the trial (e.g., Weeks 4, 8, 12) and at the final visit.

    • Parameters: Include hematology, clinical chemistry (liver function, renal function, electrolytes), and metabolic indices (fasting glucose, lipid panel).

  • Vital Signs and Physical Examination:

    • Frequency: Measured at every study visit.

  • Electrocardiogram (ECG):

    • Frequency: Performed at screening, baseline, and key time points post-dose to monitor for cardiac effects, with special attention to the QT interval.

  • Assessment of Movement Disorders:

    • Purpose: To detect potential extrapyramidal symptoms (EPS), which are a common side effect of dopamine-blocking antipsychotics.

    • Scales Used:

      • Abnormal Involuntary Movement Scale (AIMS): For tardive dyskinesia.[3][5]

      • Barnes Akathisia Rating Scale (BARS): For akathisia.[5]

      • Simpson-Angus Scale (SAS): For parkinsonism.[5]

  • Suicidality Assessment:

    • Scale Used: Sheehan Suicidality Tracking Scale (S-STS) or Columbia-Suicide Severity Rating Scale (C-SSRS) administered at baseline and subsequent visits to monitor for suicidal ideation or behavior.[5]

Visualizations

Mechanism of Action

This compound's therapeutic effects are believed to stem from its antagonist activity at multiple receptor sites, while avoiding others linked to common antipsychotic side effects.

This compound This compound serotonin 5-HT2A Receptor This compound->serotonin Antagonizes sigma Sigma-2 Receptor This compound->sigma Antagonizes alpha α1-Adrenergic Receptor This compound->alpha Antagonizes dopamine Dopamine D2 Receptor This compound->dopamine Low Affinity histamine Histamine H1 Receptor This compound->histamine Low Affinity outcome_neg_symptoms Amelioration of Negative Symptoms serotonin->outcome_neg_symptoms sigma->outcome_neg_symptoms alpha->outcome_neg_symptoms outcome_side_effects Avoidance of EPS, Sedation & Weight Gain dopamine->outcome_side_effects histamine->outcome_side_effects

Caption: this compound's receptor binding profile.

Experimental Workflow for Adverse Event Monitoring

The diagram below illustrates a logical workflow for monitoring patient safety throughout a clinical trial involving this compound.

screening Screening & Baseline (Visit 1) sub_screening Baseline Assessments Vital Signs ECG Lab Tests AIMS/BARS/SAS screening->sub_screening randomization Randomization treatment Treatment Period (e.g., 12 Weeks) - this compound or Placebo randomization->treatment visits Interim Visits (e.g., Weeks 4, 8) treatment->visits end_of_treatment End of Treatment (Visit X) visits->end_of_treatment sub_visits Interim Assessments AE Monitoring Vital Signs Targeted Labs visits->sub_visits sub_end Final Assessments Vital Signs ECG Lab Tests AIMS/BARS/SAS end_of_treatment->sub_end follow_up Follow-up Period (e.g., 4 Weeks) sub_screening->randomization sub_visits->visits Repeat as scheduled sub_end->follow_up

Caption: Workflow for safety monitoring in a clinical trial.

References

Technical Support Center: Managing Headache and Anxiety in Roluperidone Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the management of headache and anxiety, two of the more commonly reported treatment-emergent adverse events (TEAEs) in clinical trials of Roluperidone.

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of headache and anxiety in this compound clinical trials?

A1: Based on data from a 12-week, double-blind, randomized controlled trial, headache was reported in 7.5% of patients in the this compound groups compared to 3.6% in the placebo group.[1] Anxiety was reported in 6.8% of patients receiving this compound and 6.0% of those on placebo.[1] In a 40-week open-label extension of a Phase 3 trial, headache was the most frequently reported TEAE at 7.8%.

Q2: What is the proposed mechanism of action of this compound and its potential relation to headache and anxiety?

A2: this compound is an antagonist of sigma-2, 5-HT2A, and α1-adrenergic receptors.[1] While the exact mechanisms for headache and anxiety as side effects are not fully elucidated, modulation of these receptor systems can influence vascular tone and neurotransmitter activity, which may contribute to these adverse events.

Q3: Are there any known drug interactions with this compound that could exacerbate headache or anxiety?

A3: While specific drug interactions have not been extensively documented, this compound may interact with CYP2D6 inhibitors.[1] Caution should be exercised when co-administering this compound with other medications that could potentially influence blood pressure, heart rate, or have anxiogenic or anxiolytic properties.

Q4: What are the general recommendations for managing mild to moderate headache in trial participants?

A4: For mild to moderate headaches, initial management should be conservative. This may include rest, hydration, and the use of simple analgesics such as acetaminophen or non-steroidal anti-inflammatory drugs (NSAIDs), as permitted by the clinical trial protocol. It is crucial to rule out other potential causes of the headache.

Q5: How should emerging or worsening anxiety be addressed in participants?

A5: For new or worsening anxiety, a thorough assessment to understand the nature and severity of the symptoms is the first step. Non-pharmacological interventions such as reassurance, a quiet environment, and supportive counseling should be considered. If pharmacological intervention is deemed necessary, the use of a short-acting benzodiazepine may be considered for acute management, as per the trial protocol's guidance on concomitant medications.

Troubleshooting Guides

Troubleshooting Headache
Issue Potential Cause Troubleshooting Steps
Participant reports a new-onset headache. - Treatment-emergent adverse event (TEAE) related to this compound.- Dehydration.- Tension or stress.- Other medical conditions.1. Assess Severity and Characteristics: Use a standardized pain scale (e.g., Numeric Rating Scale) and document the location, quality, and duration of the headache.2. Review Concomitant Medications: Check for any new medications that could be contributing.3. Provide Supportive Care: Encourage hydration and rest.4. Administer Analgesia (as per protocol): If permitted, offer a simple analgesic like acetaminophen.5. Monitor: Continue to monitor the participant's symptoms and vital signs.6. Report: Document the event in the electronic Case Report Form (eCRF).
Headache is persistent or severe. - Migraine.- Medication-overuse headache.- Serious underlying medical condition.1. Immediate Medical Evaluation: The participant should be assessed by a qualified medical professional.2. Consider Dose Adjustment/Interruption: Depending on the severity and the investigator's clinical judgment, a temporary interruption or dose reduction of this compound may be considered.3. Rule out Serious Pathology: Perform a neurological examination and consider further investigations if indicated.4. Specialist Consultation: A consultation with a neurologist may be warranted.5. Report as a Serious Adverse Event (SAE) if applicable.
Troubleshooting Anxiety
Issue Potential Cause Troubleshooting Steps
Participant reports feelings of anxiety or nervousness. - Treatment-emergent adverse event (TEAE) related to this compound.- Worsening of underlying psychiatric condition.- Situational stressors.1. Assess Severity and Symptoms: Use a standardized anxiety scale (e.g., GAD-7) to quantify the severity. Document specific symptoms (e.g., restlessness, irritability, palpitations).2. Provide a Supportive Environment: Speak with the participant in a calm and reassuring manner in a quiet space.3. Explore Potential Triggers: Inquire about any recent stressors or changes in their routine.4. Non-Pharmacological Interventions: Suggest relaxation techniques such as deep breathing exercises.5. Monitor: Closely monitor the participant's mental state and vital signs.6. Report: Document the event in the eCRF.
Anxiety is severe, causing significant distress or functional impairment. - Panic attack.- Severe exacerbation of an anxiety disorder.1. Ensure Participant Safety: Stay with the participant and provide reassurance.2. Immediate Medical/Psychiatric Evaluation: The participant should be assessed by a qualified clinician.3. Consider Anxiolytic Medication (as per protocol): If permitted, a short-acting benzodiazepine may be administered for acute relief.4. Evaluate Need for Dose Adjustment: The investigator should assess if a dose adjustment or discontinuation of this compound is necessary.5. Psychiatric Consultation: A consultation with a psychiatrist is recommended.6. Report as a Serious Adverse Event (SAE) if applicable.

Data Presentation

Table 1: Incidence of Headache and Anxiety in a 12-Week this compound Trial

Adverse Event This compound Groups (n=163) Placebo Group (n=81)
Headache7.5%3.6%
Anxiety6.8%6.0%

Source: Adapted from a study in schizophrenia patients.[1]

Table 2: Most Frequently Reported TEAEs in a 40-Week Open-Label Extension

Adverse Event Overall Group (n=333)
Headache7.8%
Worsening of schizophrenia5.4%
Insomnia4.5%

Source: Data from the open-label extension of the Phase 3 trial.

Experimental Protocols

Protocol: Assessment and Monitoring of Headache
  • Initial Screening: Inquire about any history of headaches, including migraines, during the screening visit.

  • Baseline Assessment: At baseline, document any pre-existing headache conditions and their characteristics.

  • Ongoing Monitoring: At each study visit, specifically ask the participant if they have experienced any headaches since the last visit.

  • Headache Characterization: If a headache is reported, use a standardized headache diary or questionnaire to capture the following information:

    • Onset and Duration: When did the headache start and how long did it last?

    • Frequency: How often do the headaches occur?

    • Location: Where is the pain located (e.g., unilateral, bilateral, frontal)?

    • Quality: Describe the pain (e.g., throbbing, sharp, dull).

    • Severity: Rate the pain on a 10-point Numeric Rating Scale (NRS).

    • Associated Symptoms: Note any accompanying symptoms such as nausea, vomiting, photophobia, or phonophobia.

    • Alleviating and Aggravating Factors: What makes the headache better or worse?

    • Impact on Daily Activities: Assess the degree of functional impairment.

  • Documentation: Record all details in the participant's source documents and the eCRF.

  • Follow-up: Continue to monitor the headache at subsequent visits until resolution.

Protocol: Assessment and Monitoring of Anxiety
  • Initial Screening: Screen for any pre-existing anxiety disorders using a validated screening tool and clinical interview.

  • Baseline Assessment: At baseline, establish the participant's baseline level of anxiety using a standardized rating scale such as the Generalized Anxiety Disorder 7-item (GAD-7) scale.

  • Ongoing Monitoring: At each study visit, administer the GAD-7 and inquire about any new or worsening symptoms of anxiety.

  • Symptom Characterization: If anxiety is reported, document the specific symptoms, including:

    • Psychological symptoms: Excessive worry, irritability, difficulty concentrating, feeling on edge.

    • Physical symptoms: Restlessness, fatigue, muscle tension, palpitations, shortness of breath, gastrointestinal distress.

  • Clinical Evaluation: A clinician should assess the severity and impact of the anxiety on the participant's daily functioning.

  • Documentation: Record all findings, including the GAD-7 score and a clinical narrative, in the source documents and the eCRF.

  • Follow-up: Monitor the participant's anxiety levels at each subsequent visit and assess the effectiveness of any interventions.

Mandatory Visualizations

Roluperidone_Signaling_Pathway cluster_receptors Receptor Antagonism cluster_effects Potential Downstream Effects cluster_aes Potential Adverse Events This compound This compound Sigma2 Sigma-2 Receptor This compound->Sigma2 HT2A 5-HT2A Receptor This compound->HT2A Alpha1 α1-Adrenergic Receptor This compound->Alpha1 VascularTone Modulation of Vascular Tone Sigma2->VascularTone Neurotransmitter Altered Neurotransmitter Release (Dopamine, Serotonin) Sigma2->Neurotransmitter HT2A->VascularTone HT2A->Neurotransmitter Alpha1->VascularTone Alpha1->Neurotransmitter Headache Headache VascularTone->Headache Anxiety Anxiety Neurotransmitter->Anxiety

Caption: Putative signaling pathway of this compound and its potential link to headache and anxiety.

Adverse_Event_Workflow Start Participant Reports Adverse Event (Headache or Anxiety) Assess Assess Severity & Characteristics (e.g., NRS, GAD-7) Start->Assess IsSevere Is the event severe or serious? Assess->IsSevere SupportiveCare Provide Supportive Care (e.g., rest, reassurance) IsSevere->SupportiveCare No ImmediateEval Immediate Medical/ Psychiatric Evaluation IsSevere->ImmediateEval Yes MildModerate Mild/Moderate Severe Severe/Serious ProtocolMeds Administer Protocol-Allowed Medication (if applicable) SupportiveCare->ProtocolMeds Monitor Monitor Participant ProtocolMeds->Monitor Document Document in eCRF Monitor->Document ConsiderDose Consider Dose Adjustment/ Discontinuation ImmediateEval->ConsiderDose ReportSAE Report as SAE ConsiderDose->ReportSAE ReportSAE->Monitor End Resolution or Follow-up Document->End

Caption: General experimental workflow for managing adverse events in this compound trials.

References

Potential drug interactions with Roluperidone and CYP2D6 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential drug interactions between Roluperidone and inhibitors of the cytochrome P450 2D6 (CYP2D6) enzyme.

Troubleshooting Guide

Researchers may encounter several issues during in vitro and in vivo experiments. The following guide provides potential causes and solutions for common problems.

Issue Potential Cause Recommended Solution
High variability in this compound metabolism rates across different lots of human liver microsomes (HLMs). Genetic polymorphism of CYP2D6 in the donor population.Use pooled HLMs from a large donor pool to average out genetic variability. Alternatively, use recombinant human CYP2D6 enzymes for more controlled experiments.
Inconsistent IC50 values for a known CYP2D6 inhibitor (e.g., Quinidine) in an in vitro inhibition assay. Suboptimal experimental conditions (e.g., incubation time, substrate concentration). The inhibitor may not be fully dissolved.Optimize incubation time to ensure linear metabolite formation. Use a substrate concentration at or below the Michaelis-Menten constant (Km). Ensure complete dissolution of the inhibitor in the solvent and check for potential solvent effects.
Unexpectedly low plasma concentrations of this compound in an in vivo animal study. The chosen animal model may have a different CYP2D6 expression or activity compared to humans.Select an animal model known to have a CYP2D6 ortholog with similar metabolic activity to human CYP2D6. Consider using humanized mouse models.
Difficulty in quantifying this compound and its metabolites in plasma samples. Low bioavailability, rapid metabolism, or analytical method not sensitive enough.Develop and validate a highly sensitive LC-MS/MS method for the simultaneous quantification of this compound and its expected metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the known metabolic pathway for this compound?

Based on available information, this compound is likely metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme. This is strongly suggested by the exclusion of patients who are poor or intermediate metabolizers of CYP2D6 from participating in clinical trials.[1] One of its metabolites has been noted to have some affinity for the H1 receptor.[2][3] Further details on the complete metabolic profile of this compound are not extensively published.

Q2: What is the potential clinical impact of co-administering this compound with a CYP2D6 inhibitor?

Co-administration of this compound with a potent CYP2D6 inhibitor could lead to a significant increase in the plasma concentration of this compound. This is because the inhibition of its primary metabolic pathway would decrease its clearance from the body. Such an increase in exposure could potentially lead to an increased risk of adverse effects. However, specific clinical data quantifying the magnitude of this interaction is not publicly available.

Q3: How can I design an in vitro experiment to assess the inhibitory potential of a compound on this compound metabolism?

An in vitro CYP2D6 inhibition assay using human liver microsomes (HLMs) or recombinant human CYP2D6 is the standard approach. This involves incubating this compound with the enzyme source in the presence and absence of the test inhibitor. The formation of a specific metabolite of this compound is then measured to determine the extent of inhibition and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Q4: What are the key considerations for designing a clinical drug-drug interaction (DDI) study with this compound and a CYP2D6 inhibitor?

A clinical DDI study should be designed in accordance with regulatory guidelines from agencies like the FDA.[4][5][6][7] Key considerations include:

  • Study Design: A randomized, crossover study design is often preferred.

  • Study Population: Healthy volunteers who are genotyped as extensive metabolizers of CYP2D6 are typically enrolled.

  • Inhibitor Selection: A strong, well-characterized CYP2D6 inhibitor (e.g., paroxetine) should be used.[8]

  • Pharmacokinetic Sampling: Intensive blood sampling should be performed to accurately determine the pharmacokinetic parameters of this compound (e.g., AUC, Cmax) with and without the inhibitor.

Quantitative Data Summary

While specific clinical data on the interaction between this compound and CYP2D6 inhibitors is not publicly available, the following table illustrates how such data would be presented. Note: The data below is hypothetical and for illustrative purposes only.

Pharmacokinetic Parameter This compound Alone (Mean ± SD) This compound + Strong CYP2D6 Inhibitor (Mean ± SD) Fold-Change
AUC0-inf (ng·h/mL) 500 ± 1502000 ± 5004.0
Cmax (ng/mL) 50 ± 15100 ± 252.0
t1/2 (h) 10 ± 225 ± 52.5
CL/F (L/h) 128 ± 3832 ± 80.25

AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration; t1/2: Elimination half-life; CL/F: Apparent oral clearance.

Detailed Experimental Protocol: In Vitro CYP2D6 Inhibition Assay

This protocol describes a standard method for determining the IC50 value of a test compound as an inhibitor of this compound metabolism by human liver microsomes.

1. Materials and Reagents:

  • This compound

  • Test inhibitor compound

  • Pooled human liver microsomes (HLMs)

  • CYP2D6-specific substrate (e.g., Dextromethorphan, as a positive control)

  • CYP2D6-specific inhibitor (e.g., Quinidine, as a positive control)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Prepare stock solutions of this compound, the test inhibitor, and control compounds in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, HLMs, and varying concentrations of the test inhibitor. Include a vehicle control (no inhibitor) and a positive control inhibitor.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and this compound.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the formation of a specific metabolite of this compound.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

This compound This compound Metabolite1 Metabolite (Affinity for H1 Receptor) This compound->Metabolite1 Metabolism Other_Metabolites Other Metabolites This compound->Other_Metabolites Metabolism Excretion Excretion Metabolite1->Excretion Other_Metabolites->Excretion CYP2D6 CYP2D6 CYP2D6->this compound CYP2D6_Inhibitor CYP2D6 Inhibitor (e.g., Paroxetine) CYP2D6_Inhibitor->CYP2D6 Inhibits

Caption: Metabolic pathway of this compound and inhibition by a CYP2D6 inhibitor.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Reagents Prepare Reagents (this compound, Inhibitor, HLMs, Buffer) Prepare_Plates Prepare 96-well Plates (Add buffer, HLMs, inhibitor) Prepare_Reagents->Prepare_Plates Pre_incubation Pre-incubate at 37°C Prepare_Plates->Pre_incubation Start_Reaction Initiate Reaction (Add NADPH and this compound) Pre_incubation->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Terminate_Reaction Terminate Reaction (Add cold solvent) Incubate->Terminate_Reaction Centrifuge Centrifuge and Collect Supernatant Terminate_Reaction->Centrifuge LCMS_Analysis LC-MS/MS Analysis Centrifuge->LCMS_Analysis Data_Analysis Data Analysis (Calculate % inhibition, determine IC50) LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for an in vitro CYP2D6 inhibition assay.

References

Roluperidone FDA Review: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed information for researchers, scientists, and drug development professionals on the Complete Response Letter (CRL) issued by the U.S. Food and Drug Administration (FDA) for Minerva Neurosciences' New Drug Application (NDA) for roluperidone for the treatment of negative symptoms in patients with schizophrenia.

Frequently Asked Questions (FAQs)

Q1: What were the primary reasons for the FDA's Complete Response Letter (CRL) for this compound?

A1: On February 27, 2024, the FDA issued a CRL for this compound, citing several clinical deficiencies.[1][2][3] The core issues identified by the agency include:

  • Insufficient Evidence of Effectiveness: The FDA concluded that a single statistically significant study (the Phase 2b MIN-101C03 trial) was not sufficient to establish substantial evidence of this compound's effectiveness.[2][4][5][6] The subsequent Phase 3 MIN-101C07 trial did not meet its primary endpoint in the primary analysis.[7]

  • Lack of Data on Concomitant Antipsychotic Use: The NDA submission lacked data on the safety and efficacy of this compound when administered with other antipsychotic medications.[1][2][8][9]

  • Failure to Establish Clinical Meaningfulness: The FDA determined that the submitted data did not adequately demonstrate that the observed changes in negative symptoms were clinically meaningful.[1][2][8]

  • Inadequate Long-Term Safety Database: The number of subjects exposed to the proposed 64 mg dose for at least 12 months was deemed insufficient by the FDA.[2][4][10]

Q2: What were the specific outcomes of the pivotal clinical trials for this compound?

A2: The NDA for this compound was supported by two main studies: a Phase 2b trial (MIN-101C03) and a Phase 3 trial (MIN-101C07).

  • The Phase 2b trial showed that this compound at both 32 mg/day and 64 mg/day doses resulted in a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) negative symptom factor score compared to placebo over 12 weeks.[9][11]

  • The Phase 3 trial , however, did not achieve statistical significance on its primary endpoint, the PANSS-derived Negative Symptom Factor Score (NSFS), in the intent-to-treat (ITT) analysis.[7][12] A nominal statistical significance was observed in a modified intent-to-treat (m-ITT) dataset.[12] The key secondary endpoint, the Personal and Social Performance (PSP) scale total score, did show a statistically significant improvement with the 64 mg dose of this compound compared to placebo.[8][12]

Q3: What has the FDA mandated for a potential future approval of this compound?

A3: To address the deficiencies outlined in the CRL, the FDA has stipulated that Minerva Neurosciences must submit at least one additional positive, adequate, and well-controlled study to support the efficacy and safety of this compound for treating negative symptoms of schizophrenia.[1][8][9] The company will also need to provide further data to demonstrate the safety and efficacy of this compound when co-administered with antipsychotic medications, establish the clinical meaningfulness of the treatment effect, and demonstrate the long-term safety of the proposed dose.[1][2][9]

Troubleshooting Guides for Experimental Design

Issue: Designing a clinical trial for a monotherapy targeting negative symptoms of schizophrenia that is likely to meet FDA approval criteria.

Troubleshooting Steps:

  • Establish Robust Efficacy Across Multiple Studies: Relying on a single successful trial is a high-risk strategy. The FDA typically requires evidence from at least two adequate and well-controlled studies to establish effectiveness.

  • Incorporate Concomitant Antipsychotic Arms: Given that many patients with schizophrenia are on maintenance antipsychotic therapy, it is crucial to include study arms where the investigational drug is tested as an adjunct to standard-of-care antipsychotics. This will provide necessary safety and efficacy data for co-administration.

  • Demonstrate Clinical Meaningfulness: Beyond statistical significance, the clinical meaningfulness of the treatment effect must be clearly established. This can be achieved through various measures, including patient-reported outcomes, improvements in daily functioning scales (like the PSP scale), and clinician-assessed global impression scales.

  • Ensure an Adequate Long-Term Safety Database: The trial design should include a sufficiently long open-label extension phase to collect safety data for an adequate number of patients exposed to the proposed therapeutic dose for at least one year.

Quantitative Data Summary

Table 1: Key Efficacy Results of the Phase 3 (MIN-101C07) Trial of this compound

EndpointAnalysis PopulationThis compound 64 mg vs. Placebo (p-value)Outcome
Negative Symptom Factor Score (NSFS)Intent-to-Treat (ITT)p ≤ .064Did not meet statistical significance
Negative Symptom Factor Score (NSFS)Modified ITT (m-ITT)p ≤ .044Achieved nominal statistical significance
Personal and Social Performance (PSP) Total ScoreIntent-to-Treat (ITT)p ≤ .021Statistically significant improvement
Personal and Social Performance (PSP) Total ScoreModified ITT (m-ITT)p ≤ .017Statistically significant improvement

Data sourced from Davidson et al., 2022.[12]

Experimental Protocols

Protocol: Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of this compound (MIN-101C07)

  • Objective: To evaluate the efficacy and safety of two fixed doses of this compound (32 mg/day and 64 mg/day) compared to placebo in improving the negative symptoms of schizophrenia over 12 weeks.[13]

  • Patient Population: 513 adult patients with a diagnosis of schizophrenia and moderate to severe negative symptoms.[12] Patients were required to have a score of > 20 on the PANSS negative subscale at screening and baseline.[13]

  • Treatment Arms:

    • This compound 32 mg/day

    • This compound 64 mg/day

    • Placebo

  • Duration: 12 weeks of double-blind treatment, followed by a 40-week open-label extension.[11][14]

  • Primary Endpoint: Change from baseline in the PANSS-derived Negative Symptom Factor Score (NSFS).[12][13]

  • Key Secondary Endpoint: Change from baseline in the Personal and Social Performance (PSP) scale total score.[12][13]

Visualizations

FDA_CRL_Reasoning cluster_NDA This compound NDA Submission cluster_FDA_Review FDA Review & CRL NDA NDA Package CRL Complete Response Letter Deficiency3 Clinical Meaningfulness Not Established NDA->Deficiency3 Overall data did not convince of meaningful impact Phase2b Phase 2b Trial (MIN-101C03) Statistically Significant Deficiency1 Insufficient Evidence of Effectiveness (Only one positive study) Phase2b->Deficiency1 Considered insufficient on its own Phase3 Phase 3 Trial (MIN-101C07) Missed Primary Endpoint (ITT) Phase3->Deficiency1 Did not provide confirmatory evidence Monotherapy Monotherapy Design Deficiency2 Lack of Concomitant Use Data Monotherapy->Deficiency2 Led to lack of data SafetyData Long-term Safety Data Deficiency4 Inadequate Long-term Safety Database SafetyData->Deficiency4 Insufficient number of patients at proposed dose for >12 months Mandate1 At Least One Additional Positive, Well-Controlled Study CRL->Mandate1 Mandate2 Data on Co-administration with Antipsychotics CRL->Mandate2 Mandate3 Demonstrate Clinical Meaningfulness CRL->Mandate3 Mandate4 Provide Additional Long-term Safety Data CRL->Mandate4

Caption: Logical flow from NDA submission to FDA's CRL and subsequent mandates.

Roluperidone_Signaling_Pathway cluster_receptors Receptor Targets cluster_outcomes Potential Therapeutic Outcomes This compound This compound R_5HT2A 5-HT2A Receptor This compound->R_5HT2A Antagonist R_Sigma2 Sigma-2 Receptor This compound->R_Sigma2 Antagonist R_Alpha1A α1A-Adrenergic Receptor This compound->R_Alpha1A Antagonist O_NegativeSymptoms Modulation of Negative Symptoms (Avolition, Anhedonia, etc.) R_5HT2A->O_NegativeSymptoms O_Sleep Regulation of Slow Wave Sleep R_5HT2A->O_Sleep R_Sigma2->O_NegativeSymptoms O_Cognition Improvement in Cognition R_Sigma2->O_Cognition R_Alpha1A->O_Cognition O_Anxiety Reduction in Anxiety R_Alpha1A->O_Anxiety

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Addressing Deficiencies in Roluperidone Clinical Trial Design: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials for negative symptoms of schizophrenia, with a specific focus on the challenges encountered during the development of Roluperidone.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the design and execution of clinical trials for drugs targeting negative symptoms of schizophrenia, drawing lessons from the this compound development program.

1. Issue: Primary Endpoint Not Met in a Pivotal Phase 3 Trial

  • Question: Our Phase 3 trial for a novel compound targeting negative symptoms of schizophrenia failed to meet its primary endpoint, similar to what was observed with this compound's Phase 3 trial (MIN-101C07). What are the potential causes and how can we troubleshoot this?

  • Answer: Failure to meet the primary endpoint is a significant setback. Based on the publicly available information about the this compound trials, several factors could be at play:

    • High Placebo Response: A substantial placebo effect was cited as a reason for the failure of the this compound Phase 3 trial.[1] This is a common challenge in psychiatric trials.

      • Troubleshooting:

        • Patient Selection and Training: Implement rigorous patient selection criteria to exclude individuals who are likely to show a high placebo response. Utilize a centralized rating service and intensive rater training to ensure consistent and accurate scoring of negative symptoms.

        • Study Design: Consider a sequential parallel comparison design (SPCD) or a withdrawal design to minimize placebo effects.

    • Inadequate Dosing: The selected dose may not have an optimal risk-benefit profile. In the this compound Phase 2b study, both 32 mg and 64 mg doses showed efficacy, but the Phase 3 results were not as clear-cut.[2][3]

      • Troubleshooting: Conduct thorough dose-ranging studies in Phase 2 to identify the optimal dose before proceeding to Phase 3.

    • Data from a Single Site Skewing Results: Minerva Neurosciences noted "implausible results" from a single clinical trial site in their Phase 3 trial.[4]

      • Troubleshooting: Implement robust data monitoring protocols, including centralized statistical monitoring, to detect anomalous data from specific sites early on. Ensure high-quality training and regular communication with all trial sites.

2. Issue: Demonstrating Clinical Meaningfulness of Efficacy Data

  • Question: The FDA raised concerns that the observed changes in negative symptoms with this compound were not clinically meaningful. How can we design our trial to better capture and argue for the clinical relevance of our findings?

  • Answer: This is a critical aspect of drug development, especially for conditions like schizophrenia where statistical significance on a rating scale may not directly translate to real-world functional improvement.

    • Troubleshooting:

      • Co-primary or Key Secondary Functional Endpoints: Include a validated measure of functional improvement as a co-primary or key secondary endpoint. The Personal and Social Performance (PSP) scale was a key secondary endpoint in the this compound trials.[5][6] While the primary endpoint was missed in Phase 3, showing a significant improvement on a functional scale can strengthen the argument for clinical meaningfulness.

      • Patient-Reported Outcomes (PROs): Incorporate PROs to capture the patient's perspective on how the treatment is affecting their daily life and well-being.

      • Clinician Global Impression (CGI) Scales: Utilize CGI scales, such as the CGI-S (Severity) and CGI-I (Improvement), to provide a global assessment of the patient's condition from the clinician's viewpoint.[3][7]

3. Issue: Monotherapy vs. Adjunctive Therapy Trial Design

  • Question: The this compound trials were conducted as monotherapy, and the FDA cited a lack of data on concomitant antipsychotic administration. What are the pros and cons of these trial designs for negative symptoms?

  • Answer: The choice between a monotherapy and an adjunctive therapy design is a major strategic decision with significant implications.

    • Monotherapy Design (as used for this compound):

      • Pros: Can demonstrate the intrinsic effect of the investigational drug without the confounding influence of other medications.

      • Cons: May not reflect real-world clinical practice where patients with schizophrenia are often maintained on antipsychotics.[8][9] This was a key deficiency noted by the FDA for this compound.[8][9] There is also an ethical concern about withdrawing patients from effective antipsychotic treatment.

    • Adjunctive Therapy Design:

      • Pros: Reflects real-world usage and provides safety and efficacy data in the context of standard of care. This is what the FDA has requested for this compound's path forward.[8][9]

      • Cons: The effect of the investigational drug may be masked by the concomitant antipsychotic. Requires careful selection of the allowed antipsychotic medications to minimize interactions and confounding effects.

    • Troubleshooting/Recommendation: For a drug intended to treat negative symptoms in a population that is largely managed with antipsychotics, an adjunctive therapy design is generally preferred by regulatory bodies. If a monotherapy approach is pursued, a strong justification and a clear plan to subsequently evaluate the drug as an adjunctive treatment will be necessary.

4. Issue: Insufficient Long-Term Safety Data

  • Question: The FDA noted an inadequate number of patients exposed to the proposed 64 mg dose of this compound for at least 12 months. How can we proactively address long-term safety requirements?

  • Answer: Long-term safety is a standard requirement for drugs intended for chronic use.

    • Troubleshooting:

      • Open-Label Extension (OLE) Studies: Design and initiate OLE studies early. The this compound Phase 3 trial had a 40-week OLE.[10] Ensure that a sufficient number of patients are enrolled and retained in the OLE, particularly at the proposed therapeutic dose, to meet regulatory expectations for 12-month exposure.

      • Proactive Retention Strategies: Implement robust patient retention strategies for long-term studies, including patient education, regular follow-ups, and addressing any barriers to participation.

Data Presentation: Summary of this compound Clinical Trial Data

Table 1: Key Phase 2b (MIN-101C03) and Phase 3 (MIN-101C07) Trial Design and Outcomes

ParameterPhase 2b Trial (MIN-101C03)Phase 3 Trial (MIN-101C07)
Official Title A 12-Week Randomized, Double-Blind, Placebo-Controlled Trial of MIN-101A Multicenter, Randomized, Double-Blind, Parallel-Group, Placebo-Controlled, Monotherapy, 12-Week Study to Evaluate the Efficacy and Safety of 2 Fixed Doses of MIN-101 in Adult Patients With Negative Symptoms of Schizophrenia, Followed by a 40-Week Open-Label Extension
NCT Number EudraCT/2014-004878-42NCT03397134
Patient Population 244 stable adult patients with schizophrenia and moderate to severe negative symptoms515 stable adult patients with schizophrenia and moderate to severe negative symptoms
Treatment Arms This compound 32 mg/day, this compound 64 mg/day, PlaceboThis compound 32 mg/day, this compound 64 mg/day, Placebo
Primary Endpoint Change from baseline in PANSS Marder Negative Symptoms Factor Score (NSFS) at Week 12Change from baseline in PANSS Marder Negative Symptoms Factor Score (NSFS) at Week 12
Key Secondary Endpoint Personal and Social Performance (PSP) scale total scorePersonal and Social Performance (PSP) scale total score
Primary Endpoint Outcome Statistically significant improvement for both 32 mg and 64 mg doses compared to placebo.[3]Did not meet primary endpoint for either dose.[1]
Key Secondary Endpoint Outcome Statistically significant improvement in PSP for the 64 mg dose.Did not meet key secondary endpoint for either dose.[1]

Experimental Protocols

1. Protocol: Assessment of Negative Symptoms using the PANSS Marder Negative Symptoms Factor Score (NSFS)

  • Objective: To quantify the severity of negative symptoms in schizophrenia.

  • Methodology:

    • The Positive and Negative Syndrome Scale (PANSS) is a 30-item, clinician-rated scale.

    • The NSFS is a derived score from the PANSS, consisting of the sum of the scores for the following seven items:

      • N1: Blunted Affect

      • N2: Emotional Withdrawal

      • N3: Poor Rapport

      • N4: Apathetic Social Withdrawal

      • N6: Lack of Spontaneity and Flow of Conversation

      • G7: Motor Retardation

      • G16: Active Social Avoidance

    • Each item is rated on a 7-point scale from 1 (absent) to 7 (extreme).

    • The total NSFS score ranges from 7 to 49, with higher scores indicating more severe negative symptoms.[6]

    • Assessments are conducted by trained and calibrated raters at baseline and specified time points throughout the trial (e.g., Weeks 2, 4, 8, 12).

2. Protocol: Assessment of Functional Status using the Personal and Social Performance (PSP) Scale

  • Objective: To measure personal and social functioning in individuals with schizophrenia.

  • Methodology:

    • The PSP is a clinician-rated, 100-point single-item scale.

    • The scale is divided into 10 equal intervals, with higher scores indicating better functioning.

    • The clinician assesses functioning across four main domains:

      • Socially useful activities (e.g., work, education)

      • Personal and social relationships

      • Self-care

      • Disturbing and aggressive behaviors

    • The final score reflects the overall level of functioning, taking into account the severity of difficulties in each domain.[6]

    • Assessments are performed at baseline and at specified follow-up visits.

Mandatory Visualizations

This compound's Proposed Mechanism of Action

This compound is an antagonist with high affinity for sigma-2 and 5-HT2A receptors, and also has affinity for α1-adrenergic receptors.[2][11] It has low affinity for dopaminergic receptors, which is a key differentiator from typical and atypical antipsychotics.[2]

Roluperidone_Mechanism_of_Action cluster_effects Potential Therapeutic Effects This compound This compound Sigma2 Sigma-2 Receptor This compound->Sigma2 Antagonist HT2A 5-HT2A Receptor This compound->HT2A Antagonist Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Antagonist Dopamine Dopamine D2 Receptor This compound->Dopamine Low Affinity Negative_Symptoms Negative Symptoms (Avolition, Anhedonia, etc.) Sigma2->Negative_Symptoms Modulation Cognitive_Function Cognitive Function Sigma2->Cognitive_Function Improvement HT2A->Negative_Symptoms Modulation HT2A->Cognitive_Function Improvement Alpha1->Cognitive_Function Improvement Neuroprotection Neuroprotection & Neuroplasticity

Caption: Proposed mechanism of action for this compound.

Troubleshooting Workflow for a Failed Phase 3 Trial

This diagram outlines a logical workflow for a pharmaceutical company to follow after a pivotal Phase 3 trial fails to meet its primary endpoint, drawing from the this compound experience.

Failed_Phase3_Workflow Start Phase 3 Trial Fails to Meet Primary Endpoint Analyze In-depth Analysis of Trial Data Start->Analyze Subgroup Subgroup & Sensitivity Analyses Analyze->Subgroup Placebo Evaluate Placebo Response Analyze->Placebo Site_Performance Assess Individual Site Performance Analyze->Site_Performance Regulatory Consult with Regulatory Agencies (e.g., FDA) Subgroup->Regulatory Placebo->Regulatory Site_Performance->Regulatory Deficiencies Identify Key Deficiencies (e.g., Monotherapy Design, Clinical Meaningfulness) Regulatory->Deficiencies New_Trial Design New Clinical Trial Deficiencies->New_Trial Stop Terminate Program Deficiencies->Stop If deficiencies are insurmountable Adjunctive Consider Adjunctive Therapy Design New_Trial->Adjunctive Endpoints Refine Primary & Secondary Endpoints (e.g., add functional outcomes) New_Trial->Endpoints Dose Re-evaluate Dosing Strategy New_Trial->Dose Long_Term Plan for Long-Term Safety Extension New_Trial->Long_Term

Caption: Troubleshooting workflow for a failed Phase 3 clinical trial.

Logical Relationship of FDA Deficiencies for this compound

This diagram illustrates the interconnected nature of the clinical deficiencies cited by the FDA in the Complete Response Letter for this compound.

FDA_Deficiencies_Relationship CRL FDA Complete Response Letter (CRL) Efficacy Insufficient Evidence of Effectiveness (Only 1 positive study) CRL->Efficacy Meaningfulness Lack of Clinically Meaningful Change CRL->Meaningfulness Concomitant_Use No Data on Concomitant Antipsychotic Use CRL->Concomitant_Use Long_Term_Safety Inadequate Long-Term Safety Data (at 64mg dose) CRL->Long_Term_Safety New_Study_Required Requirement for at least one additional positive, well-controlled study Efficacy->New_Study_Required Meaningfulness->New_Study_Required New study must address this Concomitant_Use->New_Study_Required New study should be adjunctive Long_Term_Safety->New_Study_Required New study needs OLE

Caption: Interrelationship of FDA-cited deficiencies for this compound.

References

Navigating Roluperidone Trials: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Roluperidone dosage to minimize side effects during clinical and preclinical experiments. The following troubleshooting guides, frequently asked questions, and detailed protocols are designed to address specific issues that may be encountered.

Quick-Reference Troubleshooting Guide

Observed Side EffectPotential CauseRecommended Action
Headache On-target effect related to 5-HT2A or α1-adrenergic receptor antagonism.- Monitor frequency and severity. - Consider starting at the lower therapeutic dose (32 mg/day) and titrating up to 64 mg/day if necessary and tolerated. - Ensure adequate hydration of subjects.
Anxiety Potential modulation of serotonergic pathways.- Assess baseline anxiety levels. - Monitor for changes in anxiety, particularly during the initial phase of treatment. - If anxiety is significant, consider if the 32 mg/day dose is sufficient for the experimental goals.
Insomnia Alteration of sleep architecture, potentially through 5-HT2A receptor antagonism.- Inquire about sleep quality at each assessment. - Advise on standard sleep hygiene practices. - If persistent, evaluate the risk-benefit of continuing the experiment at the current dosage.
Nausea Possible off-target effects or individual sensitivity.- Administer this compound with food to potentially mitigate gastrointestinal upset. - Monitor for severity and duration.
Somnolence (Drowsiness) While not a prominent side effect, individual responses can vary.- Assess for daytime drowsiness, especially if administered in the morning. - Consider evening administration if somnolence occurs.
Worsening of Psychosis In a small percentage of patients, discontinuation of prior antipsychotics and initiation of this compound monotherapy may lead to psychotic relapse.- Ensure subjects meet stability criteria prior to enrollment. - Closely monitor for any signs of psychotic exacerbation. - Have a clear protocol for intervention and discontinuation if psychosis worsens.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects of this compound in clinical trials?

A1: Based on Phase 2b and Phase 3 clinical trial data, the most frequently reported treatment-emergent adverse events include headache, anxiety, insomnia, asthenia (physical weakness), nausea, and somnolence.[1] Importantly, this compound has been shown to have a favorable safety profile regarding metabolic side effects, weight gain, and extrapyramidal symptoms (movement disorders), which are common with many other antipsychotic medications.[2]

Q2: Is there a clear dose-dependent relationship for the side effects of this compound?

A2: The available data suggests a potential dose-dependent increase in the incidence of some adverse events. For instance, in a Phase 2b study, the incidence of headache was higher in the combined this compound groups compared to placebo.[1] However, for many side effects, the difference in incidence between the 32 mg/day and 64 mg/day doses is not substantial. Researchers should carefully consider the potential for increased side effects at the higher dose versus the potential for greater efficacy.

Q3: How should I manage a subject who develops significant anxiety after starting this compound?

A3: First, it is crucial to assess the severity and impact of the anxiety on the subject's well-being and ability to participate in the study. Document the event thoroughly. Consider whether the anxiety could be related to other factors. If the anxiety is deemed related to this compound, and is mild, continue monitoring. If it is moderate to severe, a dose reduction from 64 mg/day to 32 mg/day could be considered, if the study protocol allows. If anxiety persists or is severe, discontinuation from the study may be necessary.

Q4: What is the risk of extrapyramidal symptoms (EPS) with this compound?

A4: The risk of EPS with this compound is low. Its mechanism of action, which involves high affinity for sigma-2 and 5-HT2A receptors and low affinity for dopamine D2 receptors, is thought to contribute to this favorable profile.[1] Clinical trials have not found clinically significant changes in Abnormal Involuntary Movement Scale (AIMS) scores, a measure of tardive dyskinesia, in patients treated with this compound compared to placebo.[1]

Q5: Are there any known drug interactions to be aware of when using this compound?

A5: While comprehensive drug interaction studies are ongoing, caution is advised when co-administering this compound with inhibitors of the cytochrome P450 enzymes CYP2D6 and CYP3A4. The exclusion of patients requiring medications that inhibit these enzymes in some clinical trials suggests a potential for interaction.[1] Researchers should maintain a detailed record of all concomitant medications.

Data Presentation: Adverse Events in this compound Clinical Trials

The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) from a key clinical trial of this compound, providing a comparison between the 32 mg/day and 64 mg/day doses and placebo.

Table 1: Incidence of Treatment-Emergent Adverse Events in a 12-Week this compound Phase 3 Trial [3]

Adverse EventPlacebo (n=172)This compound 32 mg (n=172)This compound 64 mg (n=171)
Any TEAE 33%42%37%
Headache 3.6%(not specified)7.5% (combined this compound groups)
Anxiety 6.0%(not specified)6.8% (combined this compound groups)
Insomnia 9.6%(not specified)5.6% (combined this compound groups)
Schizophrenia Symptoms 10.8%(not specified)5.6% (combined this compound groups)
Asthenia 2.4%(not specified)5.6% (combined this compound groups)
Nausea 3.6%(not specified)3.7% (combined this compound groups)
Somnolence 0%(not specified)3.7% (combined this compound groups)
Discontinuation due to AE 5%10%9%

Note: Some specific adverse event percentages for the individual dosage groups were not detailed in the provided search results, and the combined data for both this compound groups is presented where available.

Experimental Protocols

Protocol: Safety and Tolerability Assessment in a Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of this compound (Based on NCT03397134)

1. Objective: To evaluate the safety and tolerability of this compound (32 mg/day and 64 mg/day) compared to placebo in patients with negative symptoms of schizophrenia.

2. Study Population: Adult patients (18-55 years) with a diagnosis of schizophrenia (DSM-5 criteria) and stable positive symptoms for at least 6 months prior to screening.[4]

3. Treatment Administration:

  • Dosage: Oral tablets of this compound (32 mg or 64 mg) or matching placebo administered once daily for 12 weeks.[5]

  • Washout: A washout period for any prior psychotropic medications is required before randomization.[6]

4. Safety Assessments:

  • Adverse Events (AEs): Monitored and recorded at each study visit. The investigator assesses the severity and relationship of the AE to the study drug.

  • Vital Signs: Blood pressure, pulse, respiratory rate, and temperature measured at baseline and specified follow-up visits.

  • Electrocardiograms (ECGs): Performed at screening, baseline, and at select time points during the study to monitor for any cardiac effects, including QTc interval changes.[6]

  • Laboratory Tests: Standard hematology, blood chemistry, and urinalysis performed at screening and at the end of the study.

  • Extrapyramidal Symptoms (EPS) Monitoring:

    • Abnormal Involuntary Movement Scale (AIMS): To assess for tardive dyskinesia.[6]

    • Barnes Akathisia Rating Scale (BARS): To assess for drug-induced akathisia.[6]

    • Simpson-Angus Scale (SAS): To assess for parkinsonism. These assessments are conducted at baseline and at regular intervals throughout the study.

  • Suicidal Ideation and Behavior: Assessed using a validated scale such as the Columbia-Suicide Severity Rating Scale (C-SSRS) at baseline and subsequent visits.[6]

5. Schedule of Assessments (Illustrative):

  • Screening (up to 28 days prior to baseline): Informed consent, inclusion/exclusion criteria, medical history, physical examination, vital signs, ECG, laboratory tests, AIMS, BARS, SAS, C-SSRS.

  • Baseline (Day 1): Randomization, first dose of study drug, vital signs, ECG, AIMS, BARS, SAS, C-SSRS.

  • Weekly/Bi-weekly Visits: AE monitoring, vital signs.

  • Monthly Visits: AIMS, BARS, SAS, C-SSRS.

  • End of Treatment (Week 12): Final dose, physical examination, vital signs, ECG, laboratory tests, AIMS, BARS, SAS, C-SSRS.

Mandatory Visualizations

Signaling Pathways

Roluperidone_Signaling This compound This compound Sigma2_Receptor Sigma-2 Receptor This compound->Sigma2_Receptor Antagonist FiveHT2A_Receptor 5-HT2A Receptor This compound->FiveHT2A_Receptor Antagonist Alpha1_Adrenergic_Receptor α1-Adrenergic Receptor This compound->Alpha1_Adrenergic_Receptor Antagonist Calcium_Signaling Modulation of Intracellular Ca2+ Signaling Sigma2_Receptor->Calcium_Signaling Influences NGF_TrkA_Pathway Modulation of NGF/TrkA Pathway Sigma2_Receptor->NGF_TrkA_Pathway Influences Gq_Protein Gq/11 Protein FiveHT2A_Receptor->Gq_Protein Blocks Activation Beta_Arrestin β-Arrestin Pathway FiveHT2A_Receptor->Beta_Arrestin Modulates Dopamine_Modulation Modulation of Dopamine Release FiveHT2A_Receptor->Dopamine_Modulation Influences Side_Effects Potential Side Effects (Headache, Anxiety) FiveHT2A_Receptor->Side_Effects Contributes to Alpha1_Adrenergic_Receptor->Side_Effects Contributes to Therapeutic_Effects Therapeutic Effects (Negative Symptoms) Calcium_Signaling->Therapeutic_Effects PLC Phospholipase C (PLC) Gq_Protein->PLC Inhibits Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Dopamine_Modulation->Therapeutic_Effects

Caption: this compound's primary signaling pathways.

Experimental Workflow

Experimental_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Washout Washout of Prior Psychotropic Medications Screening->Washout Baseline Baseline Assessments (Safety & Efficacy Measures) Washout->Baseline Randomization Randomization (1:1:1 Ratio) Baseline->Randomization Placebo Placebo Randomization->Placebo Group 1 Dose_32 This compound 32 mg/day Randomization->Dose_32 Group 2 Dose_64 This compound 64 mg/day Randomization->Dose_64 Group 3 Treatment_Phase 12-Week Double-Blind Treatment Phase Placebo->Treatment_Phase Dose_32->Treatment_Phase Dose_64->Treatment_Phase Monitoring Ongoing Monitoring (Adverse Events, Vitals, EPS) Treatment_Phase->Monitoring Endpoint End-of-Study Assessments (Week 12) Treatment_Phase->Endpoint Data_Analysis Data Analysis (Safety & Efficacy) Endpoint->Data_Analysis OLE Open-Label Extension (Optional) Endpoint->OLE

Caption: A typical clinical trial workflow for this compound.

Dose Optimization Logic

References

Navigating the Labyrinth: A Technical Support Center for Recruiting in Negative Sympt-om Schizophrenia Trials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the recruitment phase of clinical trials for negative symptoms in schizophrenia presents a unique and often formidable set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during this critical stage of research.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to identify eligible patients for negative symptom trials?

A1: The difficulty in identifying eligible patients stems from several core issues:

  • Heterogeneity of Schizophrenia: Schizophrenia is a clinically diverse disorder, and negative symptoms are just one of several symptom domains.[1][2][3][4][5] This inherent variability makes it challenging to find a homogenous group of patients where negative symptoms are the primary and stable feature.

  • Defining Negative Symptoms: There is no single, universally accepted definition for "prominent" or "predominant" negative symptoms.[6] Different operational criteria used in trial protocols can lead to vastly different percentages of eligible patients from the same general population.[6]

  • Primary vs. Secondary Negative Symptoms: A significant challenge is distinguishing between primary negative symptoms, which are a core feature of schizophrenia, and secondary negative symptoms, which can arise from other factors such as positive symptoms, medication side effects (e.g., extrapyramidal symptoms), depression, or environmental understimulation.[7][8] Many trial protocols aim to exclude patients with secondary negative symptoms to ensure the investigational treatment is targeting the primary deficit.

Q2: How much do inclusion/exclusion criteria impact our recruitment numbers?

A2: Inclusion and exclusion criteria have a substantial impact on recruitment. Studies have shown that strict criteria can render a large portion of the real-world patient population ineligible. For example, one study found that almost 80% of people with schizophrenia would not have been eligible for a clinical trial due to factors like severe physical health problems or the use of other medications like antidepressants.[9] This creates a gap between the trial population and the patients seen in routine clinical practice, often referred to as the "efficacy-effectiveness gap".[9]

Q3: What are the most common reasons for screen failure in negative symptom trials?

A3: Common reasons for screen failure often relate to the stringent inclusion and exclusion criteria designed to isolate a specific patient profile. These can include:

  • Symptom Severity: Patients may not meet the predefined minimum severity of negative symptoms or may exceed the maximum allowed severity of positive symptoms, depressive symptoms, or extrapyramidal side effects.[7]

  • Symptom Stability: Many trials require that a patient's symptoms, particularly their negative symptoms, be stable for a specified period before enrollment.[1][7]

  • Concomitant Medications: The use of other psychotropic medications, such as antidepressants or mood stabilizers, is often an exclusion criterion.[9]

  • Comorbid Conditions: The presence of significant medical or other psychiatric comorbidities can lead to exclusion.[9]

Troubleshooting Guides

Issue: Difficulty in Differentiating Primary vs. Secondary Negative Symptoms During Screening

Symptoms:

  • High screen failure rate due to inability to confirm primary negative symptoms.

  • Inconsistent ratings of negative symptoms across different screeners.

  • Challenges in ruling out the influence of positive symptoms, depression, or medication side effects on negative symptom scores.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Assessor Training Implement rigorous and standardized training for all raters on the specific negative symptom scales used in the trial (e.g., PANSS, BNSS, CAINS).[10][11][12] Training should include distinguishing between the five domains of negative symptoms (blunted affect, alogia, asociality, anhedonia, and avolition) and recognizing potential secondary sources.
Lack of Standardized Assessment Protocol Develop a clear and detailed experimental protocol for assessing negative symptoms. This should specify the order of assessments and include structured interviews to probe for the potential influence of other factors. For example, explicitly ask about mood and medication side effects before rating negative symptoms.
Overlapping Symptoms with Depression Administer a validated depression rating scale (e.g., Calgary Depression Scale for Schizophrenia) to systematically assess for and differentiate depressive symptoms from negative symptoms.[13]
Influence of Medication Side Effects Conduct a thorough assessment of extrapyramidal symptoms (EPS) using a standardized scale (e.g., Simpson-Angus Scale). Ensure that the patient's antipsychotic medication has been stable for a sufficient period to minimize the impact of recent medication changes on symptom presentation.[7]
Issue: Low Patient Referral and Enrollment Rates

Symptoms:

  • Fewer than expected referrals from collaborating clinical sites.

  • High number of eligible patients declining to participate.

  • Slow overall recruitment pace, jeopardizing trial timelines.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Clinician Barriers Engage with clinicians at referring sites to understand their challenges. This may include lack of time, high staff turnover, or a perception that the trial is too burdensome for their patients.[14] Consider providing dedicated research staff to assist with patient identification and pre-screening at these sites.[15]
Patient-Level Barriers Simplify patient-facing materials and the consent process.[16] Address common patient concerns such as fear of the unknown, lack of trust, and financial worries.[17][18] Emphasize the potential benefits of participation, including contributing to scientific knowledge.[19] Involving individuals with direct experience of schizophrenia in the design of patient information can be beneficial.[16]
Ineffective Recruitment Strategies Diversify recruitment approaches beyond relying solely on a principal investigator's patient pool.[20] Implement strategies such as targeted chart reviews at affiliated clinics, creating an "umbrella protocol" and patient database for future studies, and targeted advertising.[15][21]
Lack of Caregiver Involvement Engage with caregivers to address their concerns and provide them with information about the trial.[22] Caregivers play a crucial role in the patient's support system and their understanding and buy-in can be critical for both recruitment and retention.

Quantitative Data Summary

The choice of operational criteria for defining negative symptoms significantly impacts the proportion of patients eligible for a clinical trial.

Criteria for Negative SymptomsPercentage of "Typical" Trial Sample Included
Prominent Negative Symptoms 8.1% to 62.3%
Predominant Negative Symptoms 10.2% to 50.2%
EMA Criteria 7.6% to 40.0%
Data adapted from a study analyzing anonymized patient data from 20 placebo-controlled trials of second-generation antipsychotics.[6]

Experimental Protocols

Protocol: Assessment of Negative Symptoms using the Brief Negative Symptom Scale (BNSS)

The Brief Negative Symptom Scale (BNSS) is a semi-structured interview tool designed to assess the five domains of negative symptoms.[23]

1. Objective: To provide a reliable and valid measure of the severity of negative symptoms.

2. Materials:

  • BNSS interview guide and scoring sheet.
  • Quiet and private room for the interview.

3. Procedure:

  • The interviewer should be trained and certified in the administration of the BNSS.
  • The interview is semi-structured, allowing for flexibility ing to elicit the necessary information for rating.
  • The BNSS consists of 13 items that are grouped into six subscales: Anhedonia, Asociality, Avolition, Blunted Affect, Alogia, and Lack of Normal Distress.
  • Each item is rated on a scale from 0 (absent) to 6 (severe).
  • The rater should use all available sources of information, including the patient's self-report, observations of the patient's behavior during the interview, and information from caregivers or medical records if available.

4. Scoring:

  • The total BNSS score is the sum of the scores for all 13 items.
  • Subscale scores can also be calculated by summing the scores of the items within each subscale.

Visualizations

Recruitment_Challenges cluster_patient Patient-Level Challenges cluster_trial Trial Design & Execution Challenges cluster_outcome Outcome Patient_Heterogeneity Clinical Heterogeneity of Schizophrenia Inclusion_Exclusion Strict Inclusion/ Exclusion Criteria Patient_Heterogeneity->Inclusion_Exclusion informs Symptom_Overlap Symptom Overlap (e.g., with Depression) Primary_Secondary Primary vs. Secondary Negative Symptoms Symptom_Overlap->Primary_Secondary complicates Primary_Secondary->Inclusion_Exclusion necessitates Patient_Barriers Patient Barriers (e.g., mistrust, lack of awareness) Recruitment_Failure Recruitment Failure/Delays Patient_Barriers->Recruitment_Failure leads to Inclusion_Exclusion->Recruitment_Failure contributes to Assessment_Tools Variability in Assessment Tools Assessment_Tools->Inclusion_Exclusion influences Recruitment_Strategies Ineffective Recruitment Strategies Recruitment_Strategies->Recruitment_Failure can cause Clinician_Barriers Clinician Barriers (e.g., time, turnover) Clinician_Barriers->Recruitment_Failure results in Screening_Workflow cluster_assessments Screening Assessments Start Potential Participant Identified Pre_Screening Pre-Screening (Chart Review / Phone Screen) Start->Pre_Screening Informed_Consent Informed Consent Process Pre_Screening->Informed_Consent Screening_Visit Screening Visit Informed_Consent->Screening_Visit Negative_Symptoms Assess Negative Symptoms (e.g., BNSS, PANSS) Screening_Visit->Negative_Symptoms Positive_Symptoms Assess Positive Symptoms Negative_Symptoms->Positive_Symptoms Depression Assess Depression Positive_Symptoms->Depression EPS Assess Extrapyramidal Symptoms (EPS) Depression->EPS Inclusion_Exclusion_Check Verify All Other Inclusion/Exclusion Criteria EPS->Inclusion_Exclusion_Check Eligibility_Decision Eligibility Decision Inclusion_Exclusion_Check->Eligibility_Decision Eligible Eligible for Randomization Eligibility_Decision->Eligible Yes Ineligible Screen Failure Eligibility_Decision->Ineligible No

References

Roluperidone Phase 3 Trial: An Analysis of Primary Endpoint Failure

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center & Troubleshooting Guide

This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the Roluperidone Phase 3 clinical trial and the reasons for its failure to meet its primary endpoint.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason the this compound Phase 3 trial failed to meet its primary endpoint?

The Phase 3 trial for this compound did not achieve statistical significance for its primary endpoint, which was the reduction of negative symptoms in schizophrenia as measured by the PANSS Marder Negative Symptoms Factor Score (NSFS) at Week 12.[1][2] The primary reason cited for this failure was a larger than expected placebo effect, particularly at the 12-week mark.[2] While the 64 mg dose showed a trend towards improvement, it did not reach statistical significance (p ≤0.064).[1]

Q2: What were the specific primary and key secondary endpoints of the trial?

  • Primary Endpoint: Reduction in the PANSS Marder Negative Symptoms Factor Score (NSFS).[1]

  • Key Secondary Endpoint: Improvement in the Personal and Social Performance Scale (PSP) Total Score.[1]

Q3: How did the different doses of this compound perform against the placebo?

Neither the 32 mg nor the 64 mg dose of this compound demonstrated a statistically significant difference from the placebo on the primary endpoint at week 12.[1] For the key secondary endpoint, the 64 mg dose showed a nominal statistically significant improvement, while the 32 mg dose did not.[1][3]

Q4: Was the trial design appropriate for assessing the efficacy of this compound?

The trial was designed as a randomized, double-blind, placebo-controlled study, which is the gold standard for assessing drug efficacy.[3] However, a key design feature was the administration of this compound as a monotherapy, meaning patients were withdrawn from their existing antipsychotic medications.[3][4] The U.S. Food and Drug Administration (FDA) later noted the lack of data on the concurrent use of this compound with other antipsychotics as a deficiency in the overall data package.[5][6]

Q5: What is the mechanism of action for this compound?

This compound has a unique mechanism of action that does not primarily target dopamine receptors, unlike typical antipsychotics.[7] It functions as an antagonist for:

  • Serotonin 5-HT2A receptors

  • Sigma-2 (σ₂) receptors

  • Alpha-1A (α₁ₐ) adrenergic receptors [7][8]

This combination of receptor blockade is believed to modulate brain functions related to mood, cognition, sleep, and anxiety.[7][8]

Quantitative Data Summary

Table 1: Phase 3 Trial Primary and Key Secondary Endpoint Results (12-Week, Intent-to-Treat Population)

EndpointThis compound 32 mg (p-value)This compound 64 mg (p-value)
Primary: NSFS Change from Baseline p ≤0.259p ≤0.064
Key Secondary: PSP Total Score Change p ≤0.542p ≤0.021 (nominal)

Data sourced from Minerva Neurosciences press releases.[1]

Experimental Protocols

Phase 3 Trial Methodology (MIN-101C07)

  • Study Design: A 12-week, multi-national, randomized, double-blind, placebo-controlled trial.[3]

  • Patient Population: 515 patients diagnosed with schizophrenia experiencing moderate to severe negative symptoms.[1][3] Patients were required to have stable positive symptoms.[5]

  • Randomization: Patients were randomized in a 1:1:1 ratio to receive either this compound 32 mg/day, this compound 64 mg/day, or a placebo.[3]

  • Treatment: this compound was administered as a monotherapy. Patients discontinued their previous antipsychotic medications prior to randomization.[3][4]

  • Primary Outcome Measure: The change from baseline in the PANSS-derived Negative Symptom Factor Score (NSFS) at week 12.[9]

  • Key Secondary Outcome Measure: The change from baseline in the Personal and Social Performance (PSP) scale total score at week 12.[9]

Visualizations

Roluperidone_Signaling_Pathway This compound This compound ht2a 5-HT2A Receptor This compound->ht2a Antagonizes sigma2 Sigma-2 Receptor This compound->sigma2 Antagonizes alpha1a α1A-Adrenergic Receptor This compound->alpha1a Antagonizes downstream Downstream Signaling Cascades ht2a->downstream sigma2->downstream alpha1a->downstream mood Mood Regulation downstream->mood cognition Cognition downstream->cognition anxiety Anxiety Reduction downstream->anxiety

Caption: this compound's antagonistic effects on key receptors.

Roluperidone_Trial_Workflow screening Patient Screening (Schizophrenia with negative symptoms) randomization Randomization (1:1:1) screening->randomization placebo Placebo Group (n=172) randomization->placebo dose32 This compound 32mg (n=172) randomization->dose32 dose64 This compound 64mg (n=171) randomization->dose64 treatment 12-Week Double-Blind Treatment (Monotherapy) placebo->treatment dose32->treatment dose64->treatment endpoint Primary Endpoint Analysis (Change in NSFS at Week 12) treatment->endpoint

Caption: Phase 3 clinical trial workflow for this compound.

References

Improving patient retention in long-term Roluperidone studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving patient retention in long-term Roluperidone studies.

Troubleshooting Guides

This section addresses specific issues that may arise during long-term this compound clinical trials, offering potential solutions and preventative measures.

Problem Potential Causes Suggested Solutions
High patient dropout rate in the initial weeks. - Misunderstanding of study requirements and commitment. - Early onset of non-serious adverse events (e.g., headache, anxiety).[1][2] - Lack of immediate perceived benefit.- Enhanced Informed Consent Process: Utilize an informed consent flipchart to visually explain the study timeline, procedures, and potential side effects.[3] - Early and Frequent Follow-up: Schedule additional check-ins during the first month to address concerns and manage side effects proactively. - Patient Education: Provide clear materials explaining that therapeutic effects on negative symptoms may take time to become apparent.
Patients lost to follow-up. - Logistical challenges (e.g., travel burden, scheduling conflicts).[4][5] - Diminished motivation over time. - Worsening of psychiatric symptoms unrelated to the study drug.- Implement Flexible Visit Schedules: Offer evening or weekend appointments and explore the use of decentralized trial elements like home visits or remote monitoring.[4][5][6] - Provide Travel Reimbursement and Compensation: Alleviate the financial burden of participation.[4][7] - Regular Engagement: Send study newsletters or updates to keep participants engaged and feeling valued.[5][6] - Establish a clear point of contact for participants to report any changes in their condition.
Withdrawal of consent. - Feeling that the study is too burdensome.[4] - Concerns about side effects.[6] - Influence of family or caregivers.[3][8]- Continuous Informed Consent: Regularly revisit the consent discussion to ensure ongoing understanding and address any new questions.[9] - Transparent Communication: Openly discuss any adverse events and the measures in place to manage them.[10] - Involve Caregivers: With the patient's consent, involve family members or caregivers in the study process to foster a supportive environment.[8]
Non-adherence to medication. - Forgetfulness. - Intentional non-adherence due to perceived lack of efficacy or side effects. - Stigma associated with taking medication for schizophrenia.[11]- Adherence Support Tools: Provide pillboxes, mobile app reminders, or calendars. - Motivational Interviewing: Use patient-centered communication to understand and address barriers to adherence. - Positive Reinforcement: Acknowledge and appreciate the patient's commitment to the study protocol.

Frequently Asked Questions (FAQs)

This section provides answers to common questions from research professionals regarding patient retention in this compound studies.

Q1: What are the most common reasons for patient discontinuation in long-term this compound trials?

A: Based on available data, the most frequent reasons for study discontinuation in this compound trials include withdrawal of consent and treatment-emergent adverse events (TEAEs), particularly relapse-related events or worsening of schizophrenia.[12]

Q2: What are the key adverse events associated with this compound that might impact patient retention?

A: Common treatment-emergent adverse events reported in this compound studies include headache, anxiety, insomnia, and worsening of schizophrenia symptoms.[1][2] While generally mild to moderate, these can impact a patient's willingness to continue in a long-term study. Proactive management and clear communication about these potential side effects are crucial.

Q3: Are there specific strategies for retaining patients with schizophrenia in long-term trials?

A: Yes, retaining patients with schizophrenia requires a tailored approach. Key strategies include:

  • Building a Strong Therapeutic Alliance: A trusting relationship between the patient and the research staff is paramount.

  • Involving Caregivers and Family: A strong support system can significantly improve adherence and retention.[8]

  • Providing Psychoeducation: Educating both patients and their families about the study and the nature of negative symptoms can help manage expectations.

  • Minimizing Study Burden: Simplifying procedures, offering flexible scheduling, and providing travel assistance are particularly important for this patient population.[4][5]

  • Monitoring for Worsening Symptoms: Close monitoring of both positive and negative symptoms is essential to ensure patient safety and well-being.

Q4: How can we effectively communicate the potential benefits of participating in a long-term this compound study, especially when the primary endpoints are focused on negative symptoms which can be subtle?

A: Communicating the benefits requires a patient-centric approach:

  • Focus on Functional Outcomes: Explain how improvements in negative symptoms (e.g., increased motivation, social engagement, and emotional expression) can translate to meaningful improvements in daily life and personal relationships.[13]

  • Use Relatable Language: Avoid clinical jargon and use examples that resonate with the patient's personal goals.

  • Highlight the Altruistic Aspect: Emphasize that their participation contributes to a better understanding of schizophrenia and the development of new treatments for others.[5]

  • Provide Regular Feedback: If the study design allows, share general progress and milestones of the trial to maintain engagement.[6]

Quantitative Data on Patient Disposition in this compound Studies

The following tables summarize patient disposition data from published this compound clinical trials.

Table 1: Patient Disposition in Phase 2b and Phase 3 this compound Studies

Study Phase Number of Patients Randomized Number of Patients Who Completed Completion Rate Primary Reason for Discontinuation
Phase 2b (12 weeks) 244Not explicitly stated in provided abstracts-Not explicitly stated in provided abstracts
Phase 3 (12 weeks) 513Not explicitly stated in provided abstracts-Withdrawal of consent[12]

Table 2: Patient Disposition in Open-Label Extension (OLE) Studies

OLE Duration Number of Patients Entering OLE Number of Patients Who Completed OLE Completion Rate Discontinuation Rate due to TEAEs Discontinuation Rate due to Relapse
40 weeks 33320261%11%7.5%
24 weeks 142Not explicitly stated in provided abstracts---

Experimental Protocols

Protocol 1: Structured Patient Education and Engagement Program

Objective: To improve patient understanding of the clinical trial and the therapeutic goals of this compound, thereby enhancing retention.

Methodology:

  • Initial Education Session: At the screening or baseline visit, a trained study coordinator will conduct a one-on-one educational session with the patient and, with consent, their caregiver. This session will utilize a standardized flipchart to explain:

    • The purpose of the study and the focus on negative symptoms.

    • The mechanism of action of this compound in simple terms.

    • The study timeline, visit schedule, and procedures.

    • Potential side effects and how they will be managed.

    • The voluntary nature of participation and the right to withdraw at any time.[14]

  • Monthly Check-in Calls: In addition to scheduled study visits, a study coordinator will place a brief phone call to the participant each month to:

    • Inquire about their well-being.

    • Address any questions or concerns.

    • Remind them of their next appointment.

  • Quarterly Study Updates: Participants will receive a one-page newsletter with general, non-confidential updates about the study's progress. This fosters a sense of community and reinforces the importance of their contribution.[6]

Visualizations

Signaling Pathway of this compound

Roluperidone_Pathway This compound This compound Serotonin_Receptor 5-HT2A Receptor This compound->Serotonin_Receptor Antagonizes Sigma_Receptor Sigma-2 Receptor This compound->Sigma_Receptor Antagonizes Adrenergic_Receptor α1-Adrenergic Receptor This compound->Adrenergic_Receptor Antagonizes Dopamine_Modulation Dopamine Pathway Modulation Serotonin_Receptor->Dopamine_Modulation Influences Glutamate_Modulation Glutamate Pathway Modulation Sigma_Receptor->Glutamate_Modulation Influences BDNF_Release Increased BDNF Release Sigma_Receptor->BDNF_Release May Influence Adrenergic_Receptor->BDNF_Release May Influence Negative_Symptoms Amelioration of Negative Symptoms Dopamine_Modulation->Negative_Symptoms Leads to Glutamate_Modulation->Negative_Symptoms Leads to BDNF_Release->Negative_Symptoms Contributes to

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for Patient Retention

Patient_Retention_Workflow Start Patient Screening Informed_Consent Enhanced Informed Consent & Education Start->Informed_Consent Baseline Baseline Visit Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Long_Term_Follow_Up Long-Term Follow-Up Randomization->Long_Term_Follow_Up Monthly_Check_In Monthly Check-in Call Long_Term_Follow_Up->Monthly_Check_In Ongoing Quarterly_Update Quarterly Newsletter Long_Term_Follow_Up->Quarterly_Update Ongoing Adverse_Event Adverse Event Management Long_Term_Follow_Up->Adverse_Event If Occurs Visit_Flexibility Flexible Scheduling & Travel Support Long_Term_Follow_Up->Visit_Flexibility As Needed End Study Completion Long_Term_Follow_Up->End Monthly_Check_In->Long_Term_Follow_Up Quarterly_Update->Long_Term_Follow_Up Adverse_Event->Long_Term_Follow_Up Visit_Flexibility->Long_Term_Follow_Up

Caption: Workflow for a patient retention improvement protocol.

References

Technical Support Center: Overcoming the Placebo Effect in Roluperidone Negative Symptom Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of the placebo effect in clinical trials of Roluperidone for negative symptoms of schizophrenia.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge observed in this compound clinical trials for negative symptoms of schizophrenia?

A1: A significant challenge in this compound clinical trials has been demonstrating a statistically significant separation from a high placebo response. In the Phase 3 trial, while this compound showed a trend towards efficacy, the 32 mg and 64 mg doses did not meet the primary endpoint for reducing negative symptoms as measured by the PANSS Marder Negative Symptoms Factor Score (NSFS) at Week 12, with p-values of 0.259 and ≤0.064, respectively.[1] Similarly, for the key secondary endpoint, the Personal and Social Performance Scale (PSP) Total Score, the 32 mg dose was not statistically significant (p ≤0.542), although the 64 mg dose did show a statistically significant improvement (p ≤0.021).[1]

Q2: What is the proposed mechanism of action for this compound?

A2: this compound is an antagonist with equipotent affinities for serotonin 5-HT2A and sigma-2 receptors, and a lower affinity for α1-adrenergic receptors. It has no direct dopaminergic post-synaptic blocking effects, which are often associated with side effects like extrapyramidal symptoms. Preclinical studies suggest that this compound may play a role in addressing negative symptoms by increasing the release and gene expression of Brain-Derived Neurotrophic Factor (BDNF) and the release of Glial cell-derived neurotrophic factor (GDNF). These neurotrophins are involved in neurogenesis, neuroplasticity, and the survival of dopamine neurons.

Q3: Has this compound shown any efficacy in treating negative symptoms?

A3: Despite the Phase 3 trial not meeting its primary endpoint, there have been signals of efficacy. For instance, in the same trial, this compound showed separation from placebo on both primary and key secondary endpoints at weeks 4 and 8.[1] Furthermore, a prior Phase 2b trial did show that this compound was superior to placebo in reducing negative symptoms.[2] The 64 mg dose in the Phase 3 trial also showed a statistically significant improvement in the Personal and Social Performance Scale (PSP) total score.[1][3]

Troubleshooting Guides

Issue 1: High Placebo Response Obscuring Treatment Effect

Problem: The observed improvement in the placebo group is unexpectedly high, making it difficult to demonstrate the true efficacy of this compound. This is a common issue in trials for negative symptoms of schizophrenia, as these symptoms can be influenced by the increased attention and social interaction from study staff.[4]

Recommended Strategies:

  • Refine Patient Selection and Training:

    • Prospective Symptom Stability: Ensure patients have stable negative and positive symptoms for a defined period (e.g., four weeks or longer) before randomization to exclude those who might improve spontaneously.[5]

    • Educate Participants on Placebo Effect: Implement a structured psychoeducational module for participants to explain the placebo effect and the importance of accurate symptom reporting. The Placebo-Control Reminder Script (PCRS) is an evidence-based tool that has been shown to reduce placebo response.[6]

  • Enhance Rater Training and Standardization:

    • Centralized and Remote Raters: Employ remote, centralized raters to conduct assessments via video or phone to reduce site-level variability and bias.[7]

    • Standardized Interviewing Techniques: Train raters to use consistent and neutral language, avoiding suggestive questioning that could inflate patient expectations. Rater training should also focus on distinguishing negative symptoms from depression and extrapyramidal side effects.[4]

    • Utilize Informant Information: Systematically include and standardize the use of information from informants to provide a more objective assessment of a patient's functioning outside the clinical setting.[5][8]

  • Optimize Trial Design and Conduct:

    • Lead-in Period: Consider a placebo lead-in period to identify and exclude potential placebo responders before randomization. However, the effectiveness of this approach has shown limitations in some CNS trials.[9]

    • Minimize Site-to-Site Variability: Reduce the number of study sites to the minimum required and prioritize academic or university sites, which may have more experienced raters.[10]

Issue 2: Inconsistent Efficacy Signal Across Timepoints

Problem: this compound shows a clearer separation from placebo at earlier timepoints (e.g., weeks 4 and 8) but this difference diminishes by the primary endpoint at week 12.[1]

Recommended Strategies:

  • Interim Data Monitoring:

    • Blinded Data Analytics: Utilize blinded data analytics during the trial to identify sites or raters with unusual response patterns or high variability. This allows for early intervention and retraining to ensure data quality.[11]

  • Advanced Statistical Modeling:

    • Mixed-Effects Models: Employ advanced statistical models, such as mixed-effects models, to analyze longitudinal data and better understand the trajectory of response in both the treatment and placebo arms.[12]

Data Presentation

Table 1: Summary of this compound Phase 3 Trial Results (12 Weeks)

EndpointThis compound 32 mgThis compound 64 mgPlacebop-value (32mg vs Placebo)p-value (64mg vs Placebo)
Primary: PANSS Marder Negative Symptoms Factor Score (NSFS) Change from Baseline Not Statistically SignificantNot Statistically Significant-0.259≤0.064
Key Secondary: Personal and Social Performance (PSP) Total Score Change from Baseline Not Statistically SignificantStatistically Significant-≤0.542≤0.021

Data sourced from Minerva Neurosciences Phase 3 Trial Announcement.[1]

Experimental Protocols

Protocol 1: Placebo-Control Reminder Script (PCRS) Implementation

Objective: To mitigate the "true placebo response" by educating participants about factors known to contribute to placebo effects.

Methodology:

  • Timing: Administer the PCRS prior to the primary outcome assessments at each study visit.

  • Content: The script should briefly explain the concept of a placebo, the possibility of receiving one, and the various factors that can lead to perceived improvement even without an active drug (e.g., expectation, hope, the therapeutic environment of the clinic).

  • Interaction: The script should be read to the participant by the rater. The rater should then ask the participant to summarize the key points to ensure comprehension.

  • Verification: Audio recordings of the PCRS administration can be reviewed to ensure proper delivery and participant understanding.

Visualizations

Placebo_Mitigation_Workflow cluster_pre_trial Pre-Trial Phase cluster_trial_conduct Trial Conduct Phase cluster_post_trial Post-Trial Phase Patient_Screening Patient Screening Randomization Randomization Patient_Screening->Randomization Eligible Patients Rater_Training Rater Training Centralized_Rating Centralized/Remote Rating Sessions Rater_Training->Centralized_Rating Standardized Protocols PCRS_Admin PCRS Administration (at each visit) Randomization->PCRS_Admin PCRS_Admin->Centralized_Rating Blinded_Analytics Blinded Data Analytics Centralized_Rating->Blinded_Analytics Data Input Data_Analysis Advanced Statistical Analysis Centralized_Rating->Data_Analysis Blinded_Analytics->Rater_Training Feedback Loop for Retraining

Caption: Workflow for Mitigating Placebo Effect in Clinical Trials.

Roluperidone_Signaling_Hypothesis cluster_receptors Receptor Targets cluster_downstream Potential Downstream Effects cluster_outcome Therapeutic Outcome This compound This compound 5HT2A 5-HT2A Receptor This compound->5HT2A Antagonist Sigma2 Sigma-2 Receptor This compound->Sigma2 Antagonist BDNF Increased BDNF Release & Expression 5HT2A->BDNF Sigma2->BDNF GDNF Increased GDNF Release Sigma2->GDNF Neuroplasticity Improved Neuroplasticity BDNF->Neuroplasticity Neuroprotection Neuroprotection BDNF->Neuroprotection GDNF->Neuroprotection Negative_Symptoms Amelioration of Negative Symptoms Neuroplasticity->Negative_Symptoms Neuroprotection->Negative_Symptoms

Caption: Hypothesized Signaling Pathway of this compound.

References

Validation & Comparative

Roluperidone vs. Placebo for Social Functioning: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of clinical trial data on the efficacy of roluperidone in improving social functioning in patients with schizophrenia.

Introduction

This compound is an investigational drug under development for the treatment of negative symptoms in schizophrenia. A key aspect of its therapeutic potential lies in its ability to improve social functioning, a critical determinant of real-world outcomes for individuals with this condition. This guide provides a detailed comparison of this compound against placebo, focusing on quantitative data from clinical trials, the experimental methodologies employed, and the proposed mechanism of action.

Efficacy in Improving Social Functioning

Clinical trial data suggests that this compound, particularly at a 64 mg/day dose, may offer benefits in improving social and personal functioning in patients with schizophrenia who have stable positive symptoms and moderate to severe negative symptoms. The primary measure of social functioning in these trials was the Personal and Social Performance (PSP) scale.

Quantitative Data Summary

The following tables summarize the key findings from the Phase 2b and Phase 3 clinical trials comparing this compound to placebo.

Table 1: Phase 3 Clinical Trial Results for the Personal and Social Performance (PSP) Scale Total Score at Week 12

Treatment GroupAnalysis PopulationP-value vs. PlaceboEffect Size (ES)Reference
This compound 64 mg/dayIntent-to-Treat (ITT)≤ 0.021Not Reported[1][2][3]
This compound 64 mg/dayModified Intent-to-Treat (m-ITT)≤ 0.017Not Reported[1][2][3]
This compound 32 mg/dayIntent-to-Treat (ITT)≤ 0.5420.1

Table 2: Phase 2b Clinical Trial Results for the Personal and Social Performance (PSP) Scale at Week 12

Treatment GroupOutcomeP-value vs. PlaceboEffect Size (d)Reference
This compound 64 mg/dayPSP Final Score≤ 0.0030.59[4][5]
This compound 64 mg/dayPersonal and Social Relationships Domain0.0130.48[4][6]
This compound 64 mg/daySelf-Care Domain0.0210.46[4][6]
This compound 64 mg/daySocially Useful Activities Domain0.0610.35[4]
This compound 64 mg/dayDisturbing and Aggressive Behaviors Domain0.0060.46[4][6]

Table 3: Open-Label Extension (OLE) of Phase 3 Trial - Mean Improvement in PSP Total Score over 40 Weeks

Treatment GroupMean Improvement from BaselineReference
This compound 64 mg14.5 points[7][8]
This compound 32 mg12.3 points[7][8]

Experimental Protocols

The efficacy of this compound in improving social functioning was evaluated in Phase 2b and Phase 3 clinical trials.

Study Design

Both the Phase 2b and Phase 3 trials were randomized, double-blind, placebo-controlled studies.[4] The Phase 3 trial was followed by a 40-week open-label extension where all participants received this compound.[7][8]

Participant Population

The studies enrolled patients diagnosed with schizophrenia who had moderate to severe negative symptoms, with a score of at least 20 on the PANSS negative subscale.[4][5] Participants' positive symptoms were required to be stable for at least three months prior to enrollment.[4] The Phase 3 trial included 513 patients.[1][2]

Treatment

Participants were randomly assigned to receive either this compound (32 mg/day or 64 mg/day) or a placebo for 12 weeks.[2][4] In the open-label extension of the Phase 3 trial, patients received either 32 mg or 64 mg of this compound.[7][8]

Assessment of Social Functioning

The primary instrument used to assess social functioning was the Personal and Social Performance (PSP) scale. The PSP is a validated scale that evaluates functioning in four main areas: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors.[4]

Mechanism of Action

This compound has a unique pharmacological profile, acting as an antagonist at multiple receptor sites without directly blocking dopamine D2 receptors, which is a common mechanism for many antipsychotic medications.[6][7] This distinct mechanism is thought to contribute to its potential effects on negative symptoms and social functioning.

Signaling Pathway

The proposed mechanism of action of this compound involves the modulation of several neurotransmitter systems through its interaction with the following receptors:

  • 5-HT2A Receptors: Blockade of these serotonin receptors is believed to contribute to the control of positive symptoms of schizophrenia.[7]

  • Sigma-2 Receptors: Antagonism at sigma-2 receptors may modulate glutamatergic pathways and influence calcium signaling in neurons.[7][9]

  • α1A-Adrenergic Receptors: Blockade of these receptors may enhance synaptic efficacy and plasticity, potentially improving learning and memory functions.[9]

By targeting these receptors, this compound is hypothesized to indirectly modulate dopaminergic and glutamatergic neurotransmission, which are key pathways implicated in the negative symptoms and social deficits of schizophrenia.[7]

Visualizations

Experimental Workflow of this compound Clinical Trials

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (12 Weeks) cluster_assessment Primary Assessment (Week 12) cluster_ole Open-Label Extension (40 Weeks) p1 Patient Population: Schizophrenia with moderate to severe negative symptoms and stable positive symptoms rand Randomized, Double-Blind p1->rand placebo Placebo rand->placebo rolu32 This compound (32 mg/day) rand->rolu32 rolu64 This compound (64 mg/day) rand->rolu64 assess Efficacy assessed using Personal and Social Performance (PSP) Scale placebo->assess rolu32->assess rolu64->assess ole All patients receive this compound (32 mg or 64 mg) assess->ole ole_assess Continued PSP Assessment ole->ole_assess

Caption: Workflow of the this compound clinical trials.

Proposed Signaling Pathway of this compound

roluperidone_pathway cluster_receptors Receptor Targets cluster_pathways Modulated Neurotransmitter Pathways cluster_outcomes Potential Clinical Outcomes This compound This compound ht2a 5-HT2A Receptor This compound->ht2a Antagonist sigma2 Sigma-2 Receptor This compound->sigma2 Antagonist alpha1a α1A-Adrenergic Receptor This compound->alpha1a Antagonist dopamine Dopaminergic Pathways ht2a->dopamine Modulates glutamate Glutamatergic Pathways sigma2->glutamate Modulates alpha1a->glutamate Modulates alpha1a->dopamine Modulates social_functioning Improved Social Functioning glutamate->social_functioning negative_symptoms Reduction in Negative Symptoms glutamate->negative_symptoms dopamine->social_functioning dopamine->negative_symptoms

Caption: Proposed mechanism of action of this compound.

References

Comparative Efficacy of Roluperidone and Other Atypical Antipsychotics in Treating Negative Symptoms of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The management of schizophrenia remains a significant challenge in modern psychiatry, particularly concerning the negative symptoms of the disorder. These symptoms, which include blunted affect, alogia, avolition, anhedonia, and asociality, are often persistent and have a profound impact on a patient's quality of life and functional outcomes.[1][2] While conventional atypical antipsychotics have demonstrated robust efficacy against positive symptoms like hallucinations and delusions, their impact on primary negative symptoms is often limited.[1][3] This has spurred the development of novel therapeutic agents with distinct mechanisms of action.

Roluperidone (formerly MIN-101) is an investigational drug that has been specifically developed to target negative symptoms in schizophrenia.[4] Unlike most atypical antipsychotics, which primarily modulate dopamine D2 and serotonin 5-HT2A receptors, this compound possesses a unique pharmacological profile.[4][5] This guide provides a comparative analysis of this compound's efficacy against other atypical antipsychotics, supported by clinical trial data and detailed experimental protocols.

Comparative Mechanism of Action

The fundamental difference between this compound and other atypical antipsychotics lies in their receptor binding profiles and a deliberate avoidance of direct dopamine receptor blockade.

This compound: this compound's mechanism of action is not fully understood but is characterized by its high affinity for sigma-2 (σ2), serotonin 5-HT2A, and α1A-adrenergic receptors, where it acts as an antagonist.[6][7] Crucially, it has a very low affinity for dopaminergic (D1-D5), muscarinic, cholinergic, or histaminergic receptors.[4][6][7] This profile suggests a novel approach to treating negative symptoms by modulating glutamatergic and dopaminergic neurotransmission indirectly, potentially through its action on sigma-2 and 5-HT2A receptors, without the direct D2 blockade that is a hallmark of other antipsychotics.[7] Preclinical studies have also suggested that this compound may increase the release of Brain-Derived Neurotrophic Factor (BDNF), which could contribute to improved neuroplasticity.[4][8]

Roluperidone_Pathway This compound This compound sigma2 Sigma-2 Receptor This compound->sigma2 Antagonism ht2a 5-HT2A Receptor This compound->ht2a Antagonism alpha1a α1A-Adrenergic Receptor This compound->alpha1a Antagonism glutamate Glutamatergic Modulation sigma2->glutamate dopamine Dopaminergic Modulation (Indirect) ht2a->dopamine neg_symptoms Amelioration of Negative Symptoms glutamate->neg_symptoms dopamine->neg_symptoms bdnf ↑ BDNF Release bdnf->neg_symptoms

Caption: Proposed signaling pathway for this compound.

Other Atypical Antipsychotics: The therapeutic action of second-generation (atypical) antipsychotics is primarily attributed to their combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[9][10] This dual action is believed to be responsible for their efficacy against positive symptoms while carrying a lower risk of extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[11] The "fast-off" theory posits that atypicals dissociate rapidly from D2 receptors, allowing for more normal dopamine neurotransmission.[12][13] Some agents also interact with various other receptors, including adrenergic, histaminergic, and muscarinic receptors, which contributes to their specific efficacy and side-effect profiles.[9]

Atypical_Antipsychotic_Pathway atypical Atypical Antipsychotic d2 Dopamine D2 Receptor atypical->d2 Antagonism ht2a 5-HT2A Receptor atypical->ht2a Antagonism mesolimbic Mesolimbic Pathway (↓ Dopamine) d2->mesolimbic mesocortical Mesocortical Pathway (↑ Dopamine) ht2a->mesocortical pos_symptoms Amelioration of Positive Symptoms mesolimbic->pos_symptoms Trial_Workflow cluster_main 12-Week Double-Blind Phase cluster_ole 40-Week Open-Label Extension screening Patient Screening (N=513) - Schizophrenia - Stable Positive Sx - Moderate-Severe Negative Sx randomization Randomization (1:1:1) screening->randomization placebo Placebo randomization->placebo rolu32 This compound 32 mg randomization->rolu32 rolu64 This compound 64 mg randomization->rolu64 assessment Endpoint Assessment (Week 12) - Primary: NSFS - Secondary: PSP placebo->assessment rolu32->assessment rolu64->assessment ole Eligible Patients (N=333) Enter OLE Phase assessment->ole

References

Head-to-Head Comparison: Roluperidone and Cariprazine for Negative Symptoms of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The treatment of negative symptoms in schizophrenia remains a significant challenge in psychiatric medicine. While numerous antipsychotics effectively target positive symptoms, their impact on negative symptoms—such as avolition, anhedonia, and blunted affect—is often limited. This guide provides a detailed, data-driven comparison of two therapeutic agents with distinct mechanisms of action that have been investigated for their efficacy in treating negative symptoms: Roluperidone and Cariprazine.

Executive Summary

This comparison synthesizes publicly available data from pivotal clinical trials of this compound and Cariprazine. While no direct head-to-head trials have been conducted, this guide offers an objective, parallel examination of their pharmacological profiles, clinical trial designs, and efficacy data for negative symptoms.

This compound is an investigational drug with a novel mechanism of action, primarily acting as an antagonist at sigma-2, 5-HT2A, and α1A-adrenergic receptors, with no direct dopaminergic activity.[1][2] Its development has specifically focused on the treatment of negative symptoms.

Cariprazine is an approved atypical antipsychotic that functions as a potent dopamine D3/D2 receptor partial agonist with a high affinity for the D3 receptor, and also as a 5-HT1A receptor partial agonist.[3][4] Its efficacy in treating negative symptoms has been a key area of clinical investigation.

Mechanism of Action and Signaling Pathways

The distinct pharmacological profiles of this compound and Cariprazine suggest different approaches to modulating the neural circuits implicated in negative symptoms.

This compound: A Multi-Receptor Antagonist Approach

This compound's mechanism of action is independent of direct dopamine receptor blockade.[2] It is hypothesized to alleviate negative symptoms through the synergistic antagonism of three receptor systems:

  • 5-HT2A Receptor Antagonism: This action is thought to reduce the inhibitory effects of serotonin on dopamine release in the prefrontal cortex, a region associated with negative symptoms.

  • Sigma-2 Receptor Antagonism: The precise role of sigma-2 receptors in schizophrenia is still under investigation, but antagonism is believed to modulate glutamatergic and dopaminergic pathways and may influence neuroplasticity.[5]

  • α1A-Adrenergic Receptor Antagonism: Blockade of these receptors may also contribute to enhanced dopamine and norepinephrine release in the prefrontal cortex and has been shown to have synergistic effects with 5-HT2A antagonism.[6]

Roluperidone_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Prefrontal Cortex) This compound This compound 5HT2A_R 5-HT2A Receptor This compound->5HT2A_R Antagonism Sigma2_R Sigma-2 Receptor This compound->Sigma2_R Antagonism Alpha1A_R α1A-Adrenergic Receptor This compound->Alpha1A_R Antagonism Dopamine_Release Increased Dopamine Release 5HT2A_R->Dopamine_Release Inhibition (blocked by this compound) Glutamate_Mod Glutamate Modulation Sigma2_R->Glutamate_Mod Alpha1A_R->Dopamine_Release Inhibition (blocked by this compound) Neuroplasticity Enhanced Neuroplasticity Glutamate_Mod->Neuroplasticity

Caption: Simplified signaling pathway of this compound. (Within 100 characters)
Cariprazine: A Dopamine D3 Receptor-Preferring Partial Agonist

Cariprazine's mechanism is centered on its high affinity for the dopamine D3 receptor, where it acts as a partial agonist.[3] This is thought to be key to its efficacy in treating negative symptoms:

  • Dopamine D3/D2 Receptor Partial Agonism: In the mesocortical pathway, where dopamine levels are hypothesized to be low in schizophrenia (contributing to negative symptoms), Cariprazine's partial agonism at D3 and D2 receptors is thought to increase dopaminergic tone.[7] Its high affinity for D3 receptors may be particularly relevant for modulating mood, cognition, and social functioning.[8]

  • 5-HT1A Receptor Partial Agonism: This action is also associated with antidepressant and anxiolytic effects and may contribute to the improvement of negative symptoms.[4]

Cariprazine_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Mesocortical Pathway) Cariprazine Cariprazine D3_R Dopamine D3 Receptor Cariprazine->D3_R Partial Agonism (High Affinity) D2_R Dopamine D2 Receptor Cariprazine->D2_R Partial Agonism 5HT1A_R 5-HT1A Receptor Cariprazine->5HT1A_R Partial Agonism Dopaminergic_Tone Increased Dopaminergic Tone D3_R->Dopaminergic_Tone D2_R->Dopaminergic_Tone Negative_Symptom_Alleviation Alleviation of Negative Symptoms 5HT1A_R->Negative_Symptom_Alleviation Dopaminergic_Tone->Negative_Symptom_Alleviation

Caption: Simplified signaling pathway of Cariprazine. (Within 100 characters)

Clinical Trial Experimental Protocols

A direct comparison of efficacy is informed by understanding the methodologies of the pivotal clinical trials for each compound in treating negative symptoms.

This compound: Phase 3 Trial (NCT03397134)
  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled trial, followed by a 40-week open-label extension.[1]

  • Patient Population: 513 adult patients with schizophrenia who had moderate to severe negative symptoms and were clinically stable.[9]

  • Inclusion Criteria: Patients with a diagnosis of schizophrenia for at least one year, and stable positive and negative symptoms for the last 3 months.

  • Exclusion Criteria: Patients with a current major depressive episode, bipolar disorder, or other specified psychiatric disorders.

  • Intervention: this compound (32 mg/day or 64 mg/day) or placebo, administered as monotherapy.[1]

  • Primary Endpoint: Change from baseline to week 12 in the PANSS Marder Negative Symptoms Factor Score (NSFS).[9]

  • Secondary Endpoint: Change from baseline to week 12 in the Personal and Social Performance (PSP) scale total score.[9]

Cariprazine: RGH-188-05 Trial
  • Study Design: A 26-week, multinational, randomized, double-blind, active-controlled trial.

  • Patient Population: 461 adult patients with schizophrenia for at least two years, with predominant and persistent negative symptoms for at least 6 months.

  • Inclusion Criteria: PANSS factor score for negative symptoms (FSNS) ≥ 24, and a rating of ≥ 4 (moderate) on at least two of the following PANSS items: blunted affect, avolition, and poverty of speech.[10]

  • Exclusion Criteria: First episode of psychosis, treatment-resistant schizophrenia, or significant suicide risk.[10]

  • Intervention: Cariprazine (flexible dosing of 3-6 mg/day, with a target of 4.5 mg/day) or risperidone (flexible dosing of 3-6 mg/day, with a target of 4 mg/day).

  • Primary Endpoint: Change from baseline to week 26 in the PANSS Factor Score for Negative Symptoms (FSNS).[11]

  • Secondary Endpoint: Change from baseline to week 26 in the Personal and Social Performance (PSP) scale total score.[11]

Clinical_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Period Double-Blind Treatment Period (12-26 weeks) Randomization->Treatment_Period Endpoint_Assessment Primary & Secondary Endpoint Assessment Treatment_Period->Endpoint_Assessment Open_Label_Extension Open-Label Extension (Optional) Endpoint_Assessment->Open_Label_Extension

Caption: Generalized clinical trial workflow. (Within 100 characters)

Quantitative Data Presentation

The following tables summarize the key efficacy data from the respective pivotal trials for this compound and Cariprazine in treating negative symptoms of schizophrenia.

Table 1: this compound Phase 3 Trial Efficacy Data (12 Weeks)
EndpointThis compound (32 mg)This compound (64 mg)Placebo
PANSS NSFS Change from Baseline ---
p-value vs. Placebo≤0.256≤0.064-
Effect Size (ES)0.10.2-
PSP Total Score Change from Baseline ---
p-value vs. Placebo≤0.542≤0.021 (nominal)-
Effect Size (ES)0.10.3-
Open-Label Extension (40 weeks) Mean Improvement in NSFS 6.8 points7.5 pointsN/A
Open-Label Extension (40 weeks) Mean Improvement in PSP 12.3 points14.5 pointsN/A

Data from the intent-to-treat (ITT) population. A modified ITT analysis for the 64 mg dose showed a nominally statistically significant p-value of ≤0.044 for NSFS and ≤0.017 for PSP.[6]

Table 2: Cariprazine RGH-188-05 Trial Efficacy Data (26 Weeks)
EndpointCariprazine (3-6 mg)Risperidone (3-6 mg)
Baseline PANSS FSNS (mean ± SD) 27.6 (indicative)27.6 (indicative)
Change from Baseline in PANSS FSNS (LSM ± SE) -8.90 ± 0.3-7.44 ± 0.4
LSM Difference (95% CI)-1.46 (-2.39 to -0.53)-
p-value0.0022-
Effect Size0.31-
Baseline PSP Total Score (mean ± SD) 48.8 ± 10.948.1 ± 10.7
Change from Baseline in PSP Total Score (LSM ± SE) 14.3 ± 0.69.7 ± 0.8
LSM Difference (95% CI)4.6 (2.7 to 6.6)-
p-value< 0.001-

LSM: Least Squares Mean; SE: Standard Error; CI: Confidence Interval. Data from the modified intent-to-treat (mITT) population.[11][12]

Discussion and Conclusion

This head-to-head comparison, based on available clinical trial data, highlights two distinct pharmacological approaches to treating the negative symptoms of schizophrenia.

This compound demonstrated a signal for efficacy, particularly at the 64 mg dose in a modified analysis of its Phase 3 trial, and showed continued improvement in an open-label extension.[6] However, the primary endpoint was not met in the initial intent-to-treat analysis.[9] Its novel mechanism, which avoids direct dopaminergic blockade, may offer a different therapeutic avenue, potentially with a favorable side effect profile, particularly concerning extrapyramidal symptoms.

Cariprazine , in a head-to-head trial, showed a statistically significant and clinically meaningful improvement in negative symptoms compared to another atypical antipsychotic, risperidone.[11] This provides strong evidence for its efficacy in this domain, which is likely attributable to its unique D3 receptor-preferring partial agonism.

For researchers and drug development professionals, the findings suggest that both multi-receptor modulation (this compound) and targeted dopamine D3 receptor partial agonism (Cariprazine) are promising strategies for addressing the significant unmet need in the treatment of negative symptoms of schizophrenia. The data from the Cariprazine trial provides robust evidence of efficacy against an active comparator. The development of this compound, while facing regulatory hurdles, continues to be of interest due to its distinct mechanism of action. Future research, including potential direct comparative studies and further elucidation of the underlying neurobiology of negative symptoms, will be crucial in advancing therapeutic options for this challenging aspect of schizophrenia.

References

A Comparative Analysis of Roluperidone and Pridopidine on Brain-Derived Neurotrophic Factor (BDNF)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparison of the effects of two novel neurotherapeutics, Roluperidone and Pridopidine, on the expression and function of Brain-Derived Neurotrophic Factor (BDNF). The following analysis is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at the mechanisms of action, supporting experimental data, and the underlying signaling pathways of these two compounds.

Executive Summary

This compound and Pridopidine both demonstrate the capacity to elevate levels of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin implicated in neuronal survival, neuroplasticity, and cognitive function. However, they achieve this through distinct pharmacological mechanisms. This compound, an antagonist of serotonin 5-HT2A and sigma-2 receptors, has been shown to increase BDNF release in hippocampal neurons.[1] Pridopidine, a selective sigma-1 receptor (S1R) agonist, upregulates the entire BDNF pathway, enhances its secretion, and rescues its axonal transport.[2][3][4] This guide will delve into the quantitative differences and the experimental methodologies that underpin these findings.

Quantitative Data Comparison

The following table summarizes the key quantitative effects of this compound and Pridopidine on BDNF as reported in preclinical studies.

ParameterThis compoundPridopidineSource
Primary Target(s) 5-HT2A & Sigma-2 Receptor AntagonistSigma-1 Receptor (S1R) Agonist[2][5]
Effect on BDNF Increased release and gene expressionUpregulation of BDNF pathway, increased secretion, and rescued axonal transport[2][3]
BDNF Protein Level Increase ~20% increase in BDNF release (in vitro, cultured hippocampal neurons)~81% increase in striatal BDNF levels (in vivo, 6-OHDA mouse model of Parkinson's Disease)[1][6]
Effect on BDNF Trafficking Not reportedRescued axonal transport of BDNF-containing vesicles in a Huntington's Disease model[3][7]
Downstream Signaling Not fully elucidated, potentially involves Ca2+ signalingS1R-dependent activation of AKT/PI3K and ERK pathways[2][6][8]

Signaling Pathways

The proposed signaling pathways for this compound and Pridopidine's effects on BDNF are illustrated below. These diagrams are based on the current understanding of their mechanisms of action.

Roluperidone_BDNF_Pathway This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Antagonizes Sigma2 Sigma-2 Receptor This compound->Sigma2 Antagonizes Intracellular_Ca ↑ Intracellular Ca²⁺ HT2A->Intracellular_Ca Sigma2->Intracellular_Ca Neuron Neuron / Astrocyte BDNF_Expression ↑ BDNF Gene Expression Intracellular_Ca->BDNF_Expression BDNF_Release ↑ BDNF Release BDNF_Expression->BDNF_Release

Figure 1: Proposed signaling pathway for this compound's effect on BDNF.

Pridopidine_BDNF_Pathway Pridopidine Pridopidine S1R Sigma-1 Receptor (S1R) (ER-Mitochondria Interface) Pridopidine->S1R Agonist AKT_PI3K AKT/PI3K Pathway S1R->AKT_PI3K ERK ERK Pathway S1R->ERK BDNF_Secretion ↑ BDNF Secretion S1R->BDNF_Secretion BDNF_Transport ↑ Axonal Transport of BDNF Vesicles S1R->BDNF_Transport CREB CREB Activation AKT_PI3K->CREB ERK->CREB BDNF_Transcription ↑ BDNF Gene Transcription CREB->BDNF_Transcription

References

The Concomitant Use of Roluperidone with Other Antipsychotics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Novel Antipsychotic for Negative Symptoms of Schizophrenia and its Potential in Combination Therapy

Published: December 15, 2025

This guide provides a comprehensive comparison of Roluperidone with other established antipsychotic agents, focusing on its potential for concomitant use. Developed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data, outlines experimental methodologies, and visualizes key pathways to support further investigation into this promising therapeutic agent.

Introduction to this compound

This compound (formerly MIN-101) is a novel investigational drug specifically designed to target the negative symptoms of schizophrenia, such as asociality, anhedonia, alogia, avolition, and blunted affect.[1] These symptoms are significant contributors to the long-term disability associated with the disorder and are not adequately addressed by current antipsychotic medications. This compound's unique mechanism of action, which avoids direct dopamine D2 receptor blockade, sets it apart from traditional antipsychotics and suggests a potential for use both as a monotherapy and in combination with other agents.[2]

However, this compound has primarily been studied as a monotherapy.[3] In February 2024, the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter (CRL) for the New Drug Application (NDA) of this compound, citing a lack of data on its concomitant administration with other antipsychotics as a key deficiency.[4] This has spurred further research into its safety and efficacy when used in combination with standard antipsychotic treatments.

Mechanism of Action: A Differentiated Approach

This compound exhibits a unique receptor binding profile, acting as an antagonist at serotonin 5-HT2A, sigma-2 (σ2), and α1A-adrenergic receptors.[3][5] Notably, it has low affinity for dopamine D2 receptors, the primary target of most current antipsychotics.[6] This distinction is hypothesized to underlie its targeted effect on negative symptoms while avoiding the extrapyramidal side effects and potential worsening of negative symptoms associated with dopamine blockade.[3] Preclinical studies also suggest that this compound may increase the release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuroplasticity and neuronal survival.[6]

Signaling Pathway of this compound

The proposed signaling pathway of this compound involves the modulation of several neurotransmitter systems implicated in the pathophysiology of schizophrenia's negative symptoms.

Roluperidone_Signaling_Pathway This compound This compound Receptor_5HT2A 5-HT2A Receptor This compound->Receptor_5HT2A Antagonist Receptor_Sigma2 Sigma-2 Receptor This compound->Receptor_Sigma2 Antagonist Receptor_Alpha1A α1A-Adrenergic Receptor This compound->Receptor_Alpha1A Antagonist Downstream_5HT2A Modulation of Dopamine & Glutamate Release in PFC Receptor_5HT2A->Downstream_5HT2A Downstream_Sigma2 Regulation of Calcium Homeostasis & Neuronal Plasticity Receptor_Sigma2->Downstream_Sigma2 Downstream_Alpha1A Modulation of Noradrenergic Neurotransmission Receptor_Alpha1A->Downstream_Alpha1A Negative_Symptoms Amelioration of Negative Symptoms (Avolition, Anhedonia, etc.) Downstream_5HT2A->Negative_Symptoms Downstream_Sigma2->Negative_Symptoms BDNF ↑ Brain-Derived Neurotrophic Factor (BDNF) Downstream_Sigma2->BDNF Downstream_Alpha1A->Negative_Symptoms BDNF->Negative_Symptoms CoAdministration_Workflow Screening Screening Phase (2-28 days) - Eligibility Assessment - Psychotropic Washout Baseline Baseline Visit (Day -1) Screening->Baseline Phase1 Treatment Phase 1 (Days 1-7) This compound 64mg Monotherapy Baseline->Phase1 Phase2 Treatment Phase 2 (Days 8-17) This compound 64mg + Olanzapine 10mg Concomitant Administration Phase1->Phase2 Assessments1 Safety & PK/PD Assessments Phase1->Assessments1 EOS End of Study Visit (≥14 days post-last dose) Phase2->EOS Assessments2 Safety & PK/PD Assessments Phase2->Assessments2

References

Validating the Clinical Meaningfulness of Roluperidone's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The treatment of negative symptoms in schizophrenia remains a significant challenge in psychiatric medicine. While numerous antipsychotics effectively target positive symptoms, such as hallucinations and delusions, their impact on negative symptoms like avolition, anhedonia, and social withdrawal is often limited. Roluperidone, a novel investigational drug, has emerged as a potential therapeutic agent specifically for these persistent negative symptoms. This guide provides an objective comparison of this compound's clinical trial data with established and emerging alternative treatments, focusing on the validation of its clinical meaningfulness through detailed experimental protocols and quantitative data.

Mechanism of Action: A Differentiated Approach

This compound exhibits a unique pharmacological profile that distinguishes it from conventional antipsychotics. It acts as an antagonist at sigma-2 and serotonin 5-HT2A receptors, and also displays affinity for α1-adrenergic receptors.[1] Notably, it has a low affinity for dopamine D2 receptors, the primary target of most antipsychotic medications. This targeted approach aims to alleviate negative symptoms without inducing the extrapyramidal side effects commonly associated with dopamine blockade.

This compound Signaling Pathway

Roluperidone_Signaling_Pathway cluster_this compound This compound cluster_receptors Receptor Targets cluster_outcomes Potential Downstream Effects This compound This compound Sigma2 Sigma-2 Receptor This compound->Sigma2 Antagonism HT2A 5-HT2A Receptor This compound->HT2A Antagonism Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Antagonism Neg_Symptoms Modulation of Negative Symptoms (Avolition, Anhedonia, etc.) Sigma2->Neg_Symptoms HT2A->Neg_Symptoms Cognition Improvement in Cognitive Function Alpha1->Cognition Social_Function Enhancement of Social Functioning Neg_Symptoms->Social_Function Cognition->Social_Function

This compound's multi-receptor antagonism.

Clinical Trial Data: A Head-to-Head Comparison

The clinical meaningfulness of a drug's effect is ultimately determined by its performance in well-controlled clinical trials. The following tables summarize the quantitative data from key studies of this compound and its comparators, Cariprazine and Amisulpride, which have also been investigated for the treatment of negative symptoms in schizophrenia.

Table 1: this compound Clinical Trial Data
StudyPhaseNTreatment ArmsDurationPrimary EndpointKey Secondary EndpointResults
MIN-101C03 [2]2b244This compound 32 mg/day, 64 mg/day; Placebo12 weeksChange from baseline in PANSS Negative Symptom Factor Score (NSFS) - Pentagonal ModelChange from baseline in Personal and Social Performance (PSP) scale total score64 mg dose showed statistically significant reduction in NSFS (p ≤ 0.0036) and a post-hoc analysis of the Marder NSFS also showed significance (p ≤ 0.001).[2] Significant improvement in PSP total score for the 64 mg dose (p ≤ .003, ES = 0.59).[3]
MIN-101C07 [4][5][6]3513This compound 32 mg/day, 64 mg/day; Placebo12 weeksChange from baseline in PANSS Marder Negative Symptoms Factor Score (NSFS)Change from baseline in Personal and Social Performance (PSP) scale total scoreDid not meet primary endpoint for either dose (64 mg: p ≤0.064).[5] Statistically significant improvement in PSP total score for the 64 mg dose (p ≤ .021).[4]
MIN-101C07 (Open-Label Extension) 3333This compound 32 mg/day, 64 mg/day40 weeksN/AN/AContinued improvement in NSFS and PSP total score observed over the 40-week period.
Table 2: Comparator Clinical Trial Data - Cariprazine
StudyNTreatment ArmsDurationPrimary EndpointKey Findings
Németh et al. (Phase III) [7][8]461Cariprazine 4.5 mg/day; Risperidone 4 mg/day26 weeksChange from baseline in PANSS-FSNSCariprazine was significantly more effective than risperidone in reducing negative symptoms (LSM change: -8.90 vs. -7.44, p=0.0022).[7] Cariprazine also showed significantly better improvement in personal and social functioning.[8]
Post-hoc analysis of Phase II/III trials [9]414 (late-stage), 35 (residual)Cariprazine; Placebo/Risperidone6 weeks (late-stage), 26 weeks (residual)Change from baseline in PANSS total score (late-stage), PANSS-FSNS (residual)Cariprazine showed a statistically significant difference in favor of PANSS total score change in late-stage patients (LSMD -6.7, p<0.01). In residual patients, the mean change from baseline in PANSS-FSNS was -9.6 for cariprazine vs. -7.9 for risperidone.[9]
Pilot Study (Early Psychosis) [10]10Cariprazine 1.5-3 mg/day6 monthsChange from baseline in PANSS scoresSignificant reduction in mean negative PANSS score from 26.3 to 10.6 (53.1% reduction).[10]
Table 3: Comparator Clinical Trial Data - Amisulpride
StudyNTreatment ArmsDurationPrimary EndpointKey Findings
Danion et al. 1999 [11]242Amisulpride 50 mg/day, 100 mg/day; PlaceboNot specifiedChange in SANS total scoreAmisulpride showed significantly better results than placebo in reducing SANS total score (50mg: WMD -10.00; 100mg: WMD -8.80).[11]
ESCAPE Study Subanalysis [12]26Amisulpride8 weeks≥50% decrease in PANSS negative score34.6% of patients achieved a ≥50% reduction in PANSS negative score. The mean PANSS negative symptom score decreased by 45.2%.[12]
Pooled Analysis (3 trials) [13][14]485Amisulpride; Placeboup to 60 daysHeterogeneity of percentage reduction on SANSTrajectory group-based modeling identified non-responders (61.2%), gradual-moderate responders (27.8%), and rapid-responders (10.9%).[13][14]

Experimental Protocols: A Closer Look at Methodology

The validity of clinical trial data is intrinsically linked to the rigor of the experimental protocol. Below are the methodologies for the key clinical trials cited.

This compound Phase 3 Trial (MIN-101C07) Workflow

Roluperidone_Phase3_Workflow cluster_screening Screening & Washout cluster_randomization Randomization (1:1:1) cluster_treatment 12-Week Double-Blind Treatment cluster_assessment Assessments cluster_ole 40-Week Open-Label Extension Screening Patient Screening (n=515) Washout Washout of existing antipsychotic medication Screening->Washout Randomization Randomization (n=513 received treatment) Washout->Randomization Placebo Placebo Randomization->Placebo Roluperidone32 This compound 32 mg/day Randomization->Roluperidone32 Roluperidone64 This compound 64 mg/day Randomization->Roluperidone64 Primary Primary Endpoint: Change in PANSS Marder NSFS Placebo->Primary Secondary Key Secondary Endpoint: Change in PSP Total Score Placebo->Secondary Roluperidone32->Primary Roluperidone32->Secondary Roluperidone64->Primary Roluperidone64->Secondary OLE Open-Label Extension (n=333) Primary->OLE Secondary->OLE

MIN-101C07 study design overview.

This compound (MIN-101C07) Protocol Summary: [6]

  • Study Design: A multicenter, multinational, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 515 adult patients with a diagnosis of schizophrenia and moderate to severe negative symptoms.

  • Intervention: Patients were randomized to receive this compound (32 mg/day or 64 mg/day) or placebo for 12 weeks.

  • Washout: A washout period for existing antipsychotic medication was implemented before randomization.

  • Primary Outcome: The primary efficacy measure was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) Marder Negative Symptoms Factor Score (NSFS) at week 12.

  • Secondary Outcome: The key secondary endpoint was the change from baseline in the Personal and Social Performance (PSP) scale total score at week 12.

  • Extension Phase: A 40-week open-label extension phase followed the double-blind treatment.

Cariprazine (Németh et al.) Protocol Summary: [7]

  • Study Design: A multinational, randomized, double-blind, active-controlled trial.

  • Participants: 460 adult patients with schizophrenia and persistent, predominant negative symptoms.

  • Intervention: Patients were randomized to receive Cariprazine (4.5 mg/day) or Risperidone (4.0 mg/day) for 26 weeks.

  • Primary Outcome: The primary efficacy parameter was the change from baseline in the PANSS Factor Score for Negative Symptoms (PANSS-FSNS) at week 26.

  • Secondary Outcome: The key secondary endpoint was the change from baseline in the PSP total score at week 26.

Amisulpride (Danion et al.) Protocol Summary: [15]

  • Study Design: A multicenter, double-blind, placebo-controlled trial.

  • Participants: 242 schizophrenic patients with predominantly primary negative symptoms.

  • Intervention: Patients were randomized to receive Amisulpride (50 mg/day or 100 mg/day) or placebo.

  • Primary Outcome: The main objective was to compare the efficacy of the two low doses of amisulpride with placebo in the treatment of negative symptoms of schizophrenia, as measured by the Scale for the Assessment of Negative Symptoms (SANS).

Discussion and Future Directions

The clinical data for this compound presents a complex picture. While the Phase 2b study (MIN-101C03) demonstrated a statistically significant improvement in negative symptoms, the pivotal Phase 3 trial (MIN-101C07) did not meet its primary endpoint, although it did show a significant effect on the key secondary endpoint of social functioning.[2][5] The FDA's Complete Response Letter for this compound highlighted the need for additional data to establish its clinical meaningfulness, including a lack of data on concomitant use with other antipsychotics and an insufficient number of subjects in the long-term safety database.[16]

In comparison, Cariprazine has shown efficacy in treating negative symptoms in a head-to-head trial against Risperidone, another commonly used antipsychotic.[7] Amisulpride has also demonstrated efficacy in reducing negative symptoms in several placebo-controlled trials.[11][15]

The validation of the clinical meaningfulness of this compound's effects will likely require further clinical investigation. Future studies may need to address the FDA's concerns by including a broader patient population, exploring co-administration with other antipsychotics, and extending the duration of safety and efficacy monitoring.

For researchers and drug development professionals, the journey of this compound underscores the complexities of targeting negative symptoms in schizophrenia. The nuanced findings from its clinical trials, when compared with other agents, provide valuable insights into trial design, endpoint selection, and the ongoing quest for more effective treatments for this debilitating aspect of the illness.

References

Roluperidone's Impact on Avolition: A Network Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of Roluperidone's effect on avolition, a core negative symptom of schizophrenia. Drawing from clinical trial data and network analyses, we compare its performance with other therapeutic alternatives and provide comprehensive experimental details to inform future research and development.

Executive Summary

Avolition, characterized by a severe lack of motivation, is a debilitating symptom of schizophrenia that significantly impairs social and occupational functioning. Current treatments offer limited efficacy. This compound, a novel compound with a unique receptor binding profile, has shown promise in specifically targeting avolition. Network intervention analyses of Phase 2b and Phase 3 clinical trial data suggest that this compound's primary therapeutic effect on the constellation of negative symptoms stems from its direct impact on avolition.[1] This guide synthesizes the available evidence, presenting quantitative data, experimental methodologies, and visual representations of its mechanism and clinical evaluation.

This compound: Mechanism of Action

This compound is a 5-HT₂ₐ, sigma₂, and α₁ₐ-adrenergic receptor antagonist.[1] Unlike conventional antipsychotics, it has no direct affinity for dopamine D2 receptors, which is thought to contribute to its favorable side effect profile, particularly concerning extrapyramidal symptoms.[2][3] Its mechanism is believed to modulate downstream dopamine and glutamate pathways, which are implicated in the pathophysiology of negative symptoms.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound.

Roluperidone_Pathway cluster_receptors Receptor Antagonism cluster_pathways Modulated Neurotransmitter Pathways This compound This compound 5HT2A 5-HT₂ₐ This compound->5HT2A Blocks Sigma2 Sigma₂ This compound->Sigma2 Blocks Alpha1A α₁ₐ-adrenergic This compound->Alpha1A Blocks Dopamine Dopamine Pathway 5HT2A->Dopamine Modulates Glutamate Glutamate Pathway Sigma2->Glutamate Modulates Alpha1A->Dopamine Modulates Avolition Amelioration of Avolition Dopamine->Avolition Glutamate->Avolition

Proposed signaling pathway of this compound.

Clinical Trial Data: this compound for Negative Symptoms

This compound has been evaluated in Phase 2b and Phase 3 clinical trials for the treatment of negative symptoms in patients with schizophrenia.

Efficacy Data

The following table summarizes the key efficacy findings from the Phase 3 (NCT03397134) and Phase 2b trials.[3][4][5]

Outcome MeasureThis compound 64 mgThis compound 32 mgPlaceboTrial
Change in PANSS Negative Symptom Factor Score (NSFS) at Week 12 p ≤ .064 (ITT), p ≤ .044 (m-ITT)p ≤ .256-Phase 3
d=0.57 (p < .004)d=0.45 (p ≤ .024)-Phase 2b
Change in Personal and Social Performance (PSP) Total Score at Week 12 p ≤ .021 (ITT), p ≤ .017 (m-ITT)p ≤ .542-Phase 3
Significant Improvement (p ≤ .003)Not specified-Phase 2b

ITT: Intent-to-Treat, m-ITT: modified Intent-to-Treat, d: Cohen's d effect size

Safety and Tolerability

This compound was generally well-tolerated in clinical trials. The most common treatment-emergent adverse events are presented below.

Adverse EventThis compound 64 mgThis compound 32 mgPlacebo
Headache 7.8%Not specifiedNot specified
Incidence of any Treatment-Emergent Adverse Event 37%42%33%
Discontinuation due to Adverse Events 9%10%5%

Network Analysis: Avolition as the Core Target

Network analyses of both Phase 2b and Phase 3 trial data have provided compelling evidence that avolition is the most central domain of negative symptoms and that this compound exerts its therapeutic effect by primarily targeting this symptom.[1] Improvement in avolition was shown to precede and predict improvements in other negative symptoms like anhedonia, asociality, and blunted affect.[6]

The following diagram illustrates the findings of the network intervention analysis.

Network_Analysis Avolition Avolition Anhedonia Anhedonia Avolition->Anhedonia Asociality Asociality Avolition->Asociality BluntedAffect Blunted Affect Avolition->BluntedAffect Alogia Alogia Avolition->Alogia This compound This compound This compound->Avolition Direct Effect Clinical_Trial_Workflow cluster_arms Treatment Arms Screening Screening & Enrollment (N=515) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo Roluperidone32 This compound 32 mg Randomization->Roluperidone32 Roluperidone64 This compound 64 mg Randomization->Roluperidone64 Treatment 12-Week Double-Blind Treatment Endpoint Primary & Secondary Endpoint Assessment (Week 12) Treatment->Endpoint OLE 40-Week Open-Label Extension Endpoint->OLE Placebo->Treatment Roluperidone32->Treatment Roluperidone64->Treatment

References

Roluperidone: A New Frontier in Schizophrenia Treatment with a Differentiated Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of clinical trial data reveals that roluperidone, a novel investigational agent for the treatment of negative symptoms in schizophrenia, exhibits a distinct safety and tolerability profile when compared to existing first-generation (typical) and second-generation (atypical) antipsychotics. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental methodologies, and the underlying pharmacological mechanisms.

Executive Summary

This compound, developed by Minerva Neurosciences, operates via a unique mechanism of action, primarily targeting serotonin 5-HT2A, sigma2, and α1A-adrenergic receptors, with a notable lack of affinity for dopamine D2 receptors. This targeted approach appears to translate into a favorable safety profile, particularly concerning extrapyramidal symptoms (EPS), metabolic disturbances, and hyperprolactinemia, which are common and often debilitating side effects of currently available antipsychotics. While this compound's development has faced regulatory hurdles, the available data suggests a potentially significant advancement in the management of schizophrenia, particularly for the challenging domain of negative symptoms.

Comparative Safety and Tolerability Data

The following tables summarize the incidence of key adverse events from clinical trials of this compound and several established first- and second-generation antipsychotics. It is important to note that direct comparisons are challenging due to variations in study design, patient populations, and duration of treatment.

Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in a 12-Week, Placebo-Controlled Phase 3 Trial of this compound [1]

Adverse EventThis compound 32 mg (n=172)This compound 64 mg (n=171)Placebo (n=172)
Any TEAE42%37%33%
Headache7.5%7.5%3.6%
Anxiety6.8%6.8%6.0%
Insomnia5.6%5.6%9.6%
Worsening of Schizophrenia5.6%5.6%10.8%
Asthenia5.6%5.6%2.4%
Nausea3.7%3.7%3.6%
Somnolence3.7%3.7%0%

Table 2: Comparative Incidence of Key Adverse Events of this compound vs. Other Antipsychotics

Adverse Event CategoryThis compoundOlanzapineRisperidoneAripiprazoleHaloperidolZiprasidoneQuetiapine
Extrapyramidal Symptoms (EPS) Not observed as a significant TEAE[2]36.9% (vs. 76% for Haloperidol)[2]49.6%[2]Lower than Risperidone and Haloperidol76% (vs. 36.9% for Olanzapine)[2]Similar to placebo in some studiesLow incidence
Weight Gain (Clinically Significant, >7%) Not observed as a significant TEAE[3]65.1% (adolescents)[4]25.8% (at 12 months)[5]15.7% (incidence of metabolic syndrome)[6]Lower risk than Olanzapine[7]7% (vs. 3% for placebo)[8]37% (long-term treatment)[9]
Mean Weight Change Not significant[2]+7.4 kg (adolescents)[4]+2.6 kg (at 12 months)[5]+0.4 kg (vs. +1.1 kg for Risperidone)[8]--+3.19 kg (at 52 weeks)[9]
Metabolic Syndrome Incidence Not reported as a significant TEAE41.6% (vs. 27.9% for Aripiprazole)[6]-27.9%[6]---
Fasting Glucose Increase Not reported as a significant TEAESignificant increase[7][10]Less than Olanzapine[7][10]No significant change[11]-Minimal change[7][10]Moderate increase
QTc Prolongation No duration >480ms or increases >60ms in a dose escalation study up to 256mg[2]---Can prolong QTc, especially IVMean increase of 3.6 ms in placebo-controlled studies[12]Can prolong QTc

Data for comparator drugs are from various sources and may not be directly comparable due to different study populations and methodologies.

Mechanism of Action and Signaling Pathways

This compound's unique safety profile is thought to be a direct result of its distinct mechanism of action. Unlike first and second-generation antipsychotics that primarily act on the dopamine D2 receptor, this compound has no significant affinity for this receptor. Instead, it modulates neuronal activity through its antagonist effects on 5-HT2A, sigma2, and α1A-adrenergic receptors.[13] This avoids the downstream effects of D2 blockade, which are strongly associated with EPS and hyperprolactinemia.

This compound Signaling Pathway This compound's Proposed Mechanism of Action This compound This compound S5HT2A 5-HT2A Receptor This compound->S5HT2A Antagonist Sigma2 Sigma-2 Receptor This compound->Sigma2 Antagonist Alpha1A α1A-Adrenergic Receptor This compound->Alpha1A Antagonist BDNF Increased BDNF Release This compound->BDNF Preclinical Evidence Low_EPS Low Risk of EPS This compound->Low_EPS Avoidance of D2 Blockade Low_Metabolic Low Risk of Metabolic Side Effects This compound->Low_Metabolic Distinct Receptor Profile Glutamate_Mod Modulation of Glutamatergic Neurotransmission S5HT2A->Glutamate_Mod Dopamine_Mod Indirect Modulation of Dopamine Release S5HT2A->Dopamine_Mod Sigma2->Glutamate_Mod Calcium_Sig Regulation of Intracellular Calcium Sigma2->Calcium_Sig Alpha1A->Calcium_Sig D2_receptor Dopamine D2 Receptor (Not Targeted) Neg_Symptoms Amelioration of Negative Symptoms Glutamate_Mod->Neg_Symptoms Dopamine_Mod->Neg_Symptoms Cognition Potential Cognitive Enhancement Calcium_Sig->Cognition BDNF->Cognition

This compound's Proposed Mechanism of Action

Experimental Protocols: A Generalized Workflow for Antipsychotic Safety Assessment

The safety data for this compound and other antipsychotics are typically generated through rigorous, multi-phase clinical trials. The following diagram illustrates a generalized workflow for assessing the safety and tolerability of a new antipsychotic medication.

Antipsychotic Safety Trial Workflow Generalized Workflow for Antipsychotic Safety Assessment cluster_treatment Ongoing Monitoring Screening Screening & Baseline Assessment - Inclusion/Exclusion Criteria - Medical History - Physical Exam & Vitals - Baseline Labs (Metabolic, etc.) - ECG - EPS Scales (AIMS, BARS, SAS) Randomization Randomization Screening->Randomization Treatment Treatment Period (e.g., 12 weeks) Randomization->Treatment Drug vs. Placebo/Comparator FollowUp Follow-up Period Treatment->FollowUp AE_Monitoring Adverse Event (AE) Monitoring & Reporting DataAnalysis Data Analysis & Reporting FollowUp->DataAnalysis Vitals_Labs Regular Vitals & Laboratory Monitoring ECG_Monitoring Periodic ECGs EPS_Assessment Regular EPS Scale Assessments

Generalized Workflow for Antipsychotic Safety Assessment

Key Methodological Components:

  • Patient Population: Typically, adults with a confirmed diagnosis of schizophrenia according to DSM-5 criteria, who are clinically stable.

  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for assessing safety and efficacy. Active comparator arms (e.g., with an established antipsychotic) are often included.

  • Safety Assessments:

    • Adverse Events (AEs): Spontaneously reported by patients or observed by investigators, and systematically collected at each study visit.

    • Extrapyramidal Symptoms (EPS): Assessed using standardized rating scales such as the Abnormal Involuntary Movement Scale (AIMS), the Barnes Akathisia Rating Scale (BARS), and the Simpson-Angus Scale (SAS).

    • Metabolic Monitoring: Regular measurement of weight, body mass index (BMI), fasting glucose, and lipid profiles.

    • Cardiovascular Monitoring: Regular electrocardiograms (ECGs) to assess for QTc interval prolongation and other abnormalities. Vital signs are also monitored at each visit.

    • Laboratory Tests: Comprehensive blood and urine tests to monitor for any changes in organ function.

Comparative Overview of Safety Domains

The following diagram provides a high-level comparison of the primary safety concerns associated with this compound versus first and second-generation antipsychotics.

Safety Profile Comparison Comparative Safety Domains Safety_Concerns Key Safety & Tolerability Concerns in Antipsychotic Treatment EPS Extrapyramidal Symptoms (EPS) Safety_Concerns->EPS Metabolic Metabolic Side Effects (Weight Gain, Diabetes Risk) Safety_Concerns->Metabolic Hyperprolactinemia Hyperprolactinemia Safety_Concerns->Hyperprolactinemia Cardiovascular Cardiovascular Effects (QTc Prolongation) Safety_Concerns->Cardiovascular This compound This compound This compound->EPS Minimal Risk (No D2 Blockade) This compound->Metabolic Minimal Risk Observed This compound->Hyperprolactinemia Minimal Risk (No D2 Blockade) This compound->Cardiovascular Low Risk Observed in Clinical Trials SGA Second-Generation Antipsychotics (SGAs) SGA->EPS Lower Risk than FGAs SGA->Metabolic Variable, often High Risk SGA->Hyperprolactinemia Variable Risk SGA->Cardiovascular Variable Risk FGA First-Generation Antipsychotics (FGAs) FGA->EPS High Risk FGA->Metabolic Lower Risk than many SGAs FGA->Hyperprolactinemia High Risk FGA->Cardiovascular Moderate Risk

Comparative Safety Domains

Conclusion

References

A Comparative Guide to the Long-Term Efficacy of Roluperidone Monotherapy Versus Standard of Care for Negative Symptoms in Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug Roluperidone, administered as a monotherapy, with the current standard of care for the treatment of negative symptoms in schizophrenia. The information presented is based on available clinical trial data and is intended to inform research and development professionals.

Introduction to the Treatment Landscape

Schizophrenia is a chronic and debilitating mental disorder characterized by positive symptoms (e.g., hallucinations, delusions) and negative symptoms (e.g., blunted affect, avolition, asociality).[1][2] While standard antipsychotic medications are effective in managing positive symptoms, they have limited efficacy for primary negative symptoms, which are a core feature of the illness and a major cause of long-term functional impairment.[1][3] This creates a significant unmet medical need for targeted therapies. This compound (formerly MIN-101) is an investigational drug developed specifically to address these negative symptoms as a monotherapy.[4][5]

This compound Monotherapy

This compound is a novel compound with a unique mechanism of action that distinguishes it from existing antipsychotics. It is designed to treat negative symptoms without the direct dopamine receptor blockade that characterizes first- and second-generation antipsychotics.[6][7]

Mechanism of Action

This compound functions as an antagonist at multiple receptor sites:

  • 5-HT2A (Serotonin) Receptors: Blockade of these receptors is associated with improvements in sleep architecture and may help minimize certain side effects common to other antipsychotics.[8]

  • Sigma-2 Receptors: Antagonism at these receptors may modulate dopaminergic and glutamatergic pathways, which are implicated in the pathophysiology of schizophrenia.[7][8] This interaction is also linked to effects on movement control and cognition.[8]

  • α1-Adrenergic Receptors: This activity may contribute to improved synaptic plasticity and cognitive function.[7][9]

Crucially, this compound has low or no affinity for dopaminergic, muscarinic, cholinergic, or histaminergic receptors, potentially avoiding common side effects like extrapyramidal symptoms, weight gain, and sedation.[4][10] Preclinical studies have also shown that this compound may increase the release of Brain-Derived Neurotrophic Factor (BDNF), which is associated with neuroplasticity, learning, and memory.[8][9]

Roluperidone_MoA cluster_this compound This compound cluster_receptors Receptor Targets cluster_pathways Downstream Effects This compound This compound r_5ht2a 5-HT2A Receptor This compound->r_5ht2a Antagonizes r_sigma2 Sigma-2 Receptor This compound->r_sigma2 Antagonizes r_alpha1 α1-Adrenergic Receptor This compound->r_alpha1 Antagonizes p_dopamine Modulation of Dopamine/Glutamate Pathways r_5ht2a->p_dopamine r_sigma2->p_dopamine p_bdnf Increased BDNF Release r_sigma2->p_bdnf r_alpha1->p_bdnf p_cognition Improved Synaptic Plasticity & Cognition r_alpha1->p_cognition

Caption: this compound's antagonistic action on 5-HT2A, Sigma-2, and α1-Adrenergic receptors.
Long-Term Efficacy Data

The long-term efficacy of this compound was evaluated in a Phase 3 trial consisting of a 12-week, double-blind, placebo-controlled period followed by a 40-week open-label extension (OLE).[11] While the 12-week double-blind portion did not meet its primary endpoint in the intent-to-treat population, continued improvement was observed over the full year of treatment.

Table 1: Summary of Efficacy Outcomes from Phase 3 Trial and 40-Week OLE

Endpoint Timepoint Placebo (at 12 weeks) This compound 32 mg (at 12 months) This compound 64 mg (at 12 months)
NSFS¹ Mean Change 12 Months -4.5 -7.8 -6.8
PSP² Total Score Mean Change 12 Months 11.7 14.1 12.3
PANSS³ Total Score Mean Change 12 Months -9.3 -15.2 -15.3

Data derived from the 12-week double-blind phase and 40-week open-label extension.[11] ¹NSFS: PANSS Marder Negative Symptom Factor Score ²PSP: Personal and Social Performance Scale ³PANSS: Positive and Negative Syndrome Scale

During the 40-week open-label extension, patients who continued on this compound showed sustained and continued improvements in negative symptoms and social functioning.[10][12] The mean improvement in the NSFS was 6.8 points for the 32 mg group and 7.5 points for the 64 mg group over the OLE period.[11] Similarly, the PSP total score, a measure of social functioning, improved by a mean of 12.3 points and 14.5 points in the 32 mg and 64 mg arms, respectively.[11] Network analysis of the trial data suggests that this compound's primary effect is on the domain of avolition, which in turn drives broader improvements across other negative symptoms.[13]

Long-Term Safety and Tolerability

This compound was generally well-tolerated over the one-year study period.[12]

Table 2: Key Safety and Tolerability Findings (Phase 3 + 40-Week OLE)

Metric This compound 32 mg This compound 64 mg Placebo (at 12 weeks)
Treatment-Emergent AEs (12 weeks) 42% 37% 33%
Discontinuation due to AEs (12 weeks) 10% 9% 5%
Relapse Rate (during 40-week OLE) 9% (15 of 166 patients) 6% (10 of 167 patients) N/A
Overall Relapse Rate (1 Year) \multicolumn{2}{c }{11.7%} N/A

Data from the 12-week double-blind portion and 40-week open-label extension.

Treatment-emergent adverse events were generally mild to moderate. Importantly, there was no evidence of significant weight gain, metabolic issues, extrapyramidal symptoms, or somnolence.[11][12] Few transient QT prolongations were observed, with only one case in the 64 mg arm leading to discontinuation during the OLE.[11]

Standard of Care for Negative Symptoms

There is currently no universally accepted pharmacological standard of care specifically for the primary negative symptoms of schizophrenia.[10] The mainstay of treatment for schizophrenia involves antipsychotic medications that primarily target positive symptoms by modulating dopamine D2 receptors.[2][14]

Pharmacological Approaches
  • Second-Generation Antipsychotics (SGAs): Some SGAs, such as cariprazine and amisulpride, have shown some efficacy against negative symptoms.[1][15] Clozapine has also been noted for its potential benefit, particularly for secondary negative symptoms related to treatment-resistant positive symptoms.[1][3][15] However, the evidence is not consistently strong across all studies, and these agents are not specifically approved for primary negative symptoms.[1] Their utility can be limited by side effects, including metabolic syndrome, weight gain, and extrapyramidal symptoms.

  • Other Investigational Agents: Research into agents targeting glutamatergic and other neurotransmitter systems has so far yielded inconclusive results.[7]

Non-Pharmacological Approaches

Psychosocial interventions are a critical component of the standard of care.[14] These include cognitive remediation therapy, social skills training, and family therapy, which can help patients manage symptoms and improve functional outcomes.[3][14]

Table 3: Conceptual Comparison of this compound vs. Standard of Care (SGAs)

Feature This compound Monotherapy Standard of Care (SGAs)
Primary Target Negative Symptoms Positive Symptoms
Mechanism 5-HT2A, Sigma-2, α1-Adrenergic Antagonist Primarily Dopamine D2 Receptor Antagonism
Dopamine Blockade No direct D2 blockade Primary mechanism of action
Efficacy on Primary Negative Symptoms Investigational; shows continued improvement over 1 year Limited and often secondary to positive symptom control
Key Side Effect Profile Generally well-tolerated; low risk of EPS¹, weight gain, or metabolic issues Risk of EPS¹, weight gain, metabolic syndrome, sedation

¹EPS: Extrapyramidal Symptoms

Experimental Protocols: this compound Phase 3 Trial

The pivotal study assessing the long-term efficacy of this compound was a multicenter, randomized, double-blind, placebo-controlled trial with a subsequent open-label extension.

  • Study Population: 515 patients diagnosed with schizophrenia (DSM-5) with stable positive symptoms but moderate to severe negative symptoms.[11]

  • Design:

    • Screening & Washout: Patients were withdrawn from previous antipsychotic medications.

    • Double-Blind Phase (12 weeks): Patients were randomized (1:1:1) to receive this compound 32 mg/day, this compound 64 mg/day, or a placebo.[11]

    • Open-Label Extension (40 weeks): 333 eligible patients who completed the double-blind phase entered the OLE. Those on this compound continued their dose, while those on placebo were randomized to either 32 mg or 64 mg of this compound. Both patients and investigators remained blinded to the specific dose.[11]

  • Primary Outcome Measure: Change from baseline in the PANSS Marder Negative Symptoms Factor Score (NSFS) at Week 12.[12]

  • Key Secondary Outcome Measure: Change from baseline in the Personal and Social Performance (PSP) Total Score at Week 12.[12]

  • Long-Term Assessments: Safety and efficacy endpoints, including NSFS and PSP, were assessed throughout the 40-week OLE.[11]

Clinical_Trial_Workflow cluster_phase1 Phase 3 Trial (12 Weeks) cluster_phase2 Open-Label Extension (40 Weeks) screening Patient Screening (N=515) Schizophrenia with Negative Symptoms randomization Randomization (1:1:1) screening->randomization placebo Placebo Arm (n=172) randomization->placebo d32 This compound 32mg (n=172) randomization->d32 d64 This compound 64mg (n=171) randomization->d64 endpoint_12w Primary Endpoint Analysis at Week 12 placebo->endpoint_12w d32->endpoint_12w d64->endpoint_12w ole_entry OLE Entry (N=333) ole_32 This compound 32mg (n=166) ole_entry->ole_32 ole_64 This compound 64mg (n=167) ole_entry->ole_64 endpoint_52w Long-Term Efficacy & Safety Analysis (Total 52 Weeks) ole_32->endpoint_52w ole_64->endpoint_52w endpoint_12w->ole_entry

Caption: Workflow of the this compound Phase 3 trial and its open-label extension.

Conclusion

Long-term data from the Phase 3 trial and its open-label extension suggest that this compound monotherapy may offer sustained improvement in negative symptoms and social functioning over one year for patients with schizophrenia.[12] Its unique mechanism of action, which avoids direct dopamine blockade, results in a favorable safety profile that is distinct from the current standard of care, with a low incidence of extrapyramidal symptoms, weight gain, and metabolic disturbances.[10][12]

While the 12-week pivotal study did not meet its primary endpoint, the continuous improvement observed over the 52-week period supports its potential as a long-term treatment.[11] this compound represents a targeted approach for a critical unmet need in schizophrenia treatment. Further evaluation and regulatory review will be necessary to fully establish its role in clinical practice.

References

Roluperidone for Negative Symptoms of Schizophrenia: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial data for roluperidone in the treatment of negative symptoms of schizophrenia. While a formal meta-analysis is not yet available, this document synthesizes data from key clinical trials and compares this compound's performance with established and emerging therapeutic alternatives. The information is intended to support research, clinical development, and decision-making in the field of neuropsychopharmacology.

This compound: An Overview

This compound (MIN-101) is an investigational compound with a unique pharmacological profile, acting as an antagonist at serotonin 5-HT2A, sigma2, and α1A-adrenergic receptors.[1][2][3][4] It has minimal affinity for dopamine, cholinergic, or histaminergic receptors.[4] This mechanism is being explored for its potential to specifically target the negative symptoms of schizophrenia, such as asociality, anhedonia, alogia, avolition, and blunted affect, which are significant contributors to the long-term disability associated with the disorder.[1][5]

Clinical Trial Data Summary: this compound

This compound has undergone Phase 2b and Phase 3 clinical trials to evaluate its efficacy and safety in treating negative symptoms of schizophrenia. The results have been mixed, leading to a Complete Response Letter (CRL) from the FDA, indicating that further evidence is needed to support its approval.[5][6][7]

Table 1: Efficacy of this compound in Phase 3 Clinical Trial (12-Week, Double-Blind, Placebo-Controlled)
EndpointThis compound 32 mgThis compound 64 mgPlacebo
Primary Endpoint: PANSS Marder Negative Symptoms Factor Score (NSFS) Change from Baseline
p-value vs. Placebo (ITT)≤0.256≤0.064 (marginally missing statistical significance)[3]-
Effect Size (ES)0.10.2-
p-value vs. Placebo (m-ITT)-≤0.044 (nominal significance)[3][8]-
Key Secondary Endpoint: Personal and Social Performance (PSP) Scale Total Score Change from Baseline
p-value vs. Placebo (ITT)≤0.542≤0.021 (statistically significant)[3]-
p-value vs. Placebo (m-ITT)-≤0.017 (statistically significant)[3][8]-

ITT: Intent-to-Treat analysis; m-ITT: modified Intent-to-Treat analysis.

Table 2: Open-Label Extension (OLE) of Phase 3 Trial (40 Weeks)
EndpointThis compound 32 mgThis compound 64 mg
Mean Improvement in NSFS 6.8 points[9]7.5 points[9]
Mean Improvement in PSP Total Score 12.3 points[9]14.5 points[9]
Relapse Rate 9% (15/166 patients)[9]6% (10/167 patients)[9]

Comparative Landscape: Alternative Treatments for Negative Symptoms

The treatment of negative symptoms remains a significant unmet need in schizophrenia.[5] While many atypical antipsychotics can address positive symptoms, their impact on negative symptoms is often limited, and they can sometimes induce secondary negative symptoms.[10][11]

Table 3: Comparison of this compound with Other Pharmacological Agents for Negative Symptoms
Drug ClassExamplesMechanism of ActionEfficacy Notes on Negative Symptoms
Atypical Antipsychotics Cariprazine (Vraylar), Lurasidone (Latuda), Olanzapine (Zyprexa)[6][12]Primarily dopamine D2 and serotonin 5-HT2A receptor antagonists.[6]Modest benefits, particularly for cariprazine. Some may worsen negative symptoms.[11][12]
Serotonin 5-HT2A Inverse Agonist/Antagonist PimavanserinSelective serotonin 5-HT2A inverse agonist/antagonist.[11]Phase 2 trial showed a reduction in negative symptoms, but with a small effect size.[11]
Amino Acids Glycine, D-serine, SarcosineCo-agonists at the NMDA receptor.Some studies suggest high-dose glycine may improve negative symptoms.[13]
Antidepressants MirtazapineNoradrenergic and specific serotonergic antidepressant (NaSSA).Used as an add-on therapy, with some evidence of benefit.[12]

Experimental Protocols

This compound Phase 3 Clinical Trial (NCT03397134)
  • Study Design: A multinational, randomized, double-blind, placebo-controlled, 12-week study, followed by a 40-week open-label extension.[3][4]

  • Participants: 513 patients with schizophrenia who had moderate to severe negative symptoms.[3][4]

  • Intervention: Patients were randomized to receive this compound 32 mg/day, this compound 64 mg/day, or placebo.[3][4]

  • Primary Outcome Measure: Change from baseline in the PANSS Marder Negative Symptoms Factor Score (NSFS) at week 12.[3]

  • Key Secondary Outcome Measure: Change from baseline in the Personal and Social Performance (PSP) scale total score at week 12.[3]

  • Inclusion Criteria: Patients diagnosed with schizophrenia with stable positive symptoms.

  • Exclusion Criteria: Patients with prominent positive symptoms or those requiring concomitant antipsychotic treatment. This compound was administered as a monotherapy.[10]

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway of this compound

Roluperidone_Pathway This compound This compound Receptor_5HT2A 5-HT2A Receptor This compound->Receptor_5HT2A Antagonist Receptor_Sigma2 Sigma-2 Receptor This compound->Receptor_Sigma2 Antagonist Receptor_Alpha1A α1A-Adrenergic Receptor This compound->Receptor_Alpha1A Antagonist Downstream Downstream Signaling Cascades Receptor_5HT2A->Downstream Receptor_Sigma2->Downstream Receptor_Alpha1A->Downstream BDNF BDNF Expression Downstream->BDNF Modulates Neuroplasticity Neuroplasticity Synaptic Function BDNF->Neuroplasticity Promotes Negative_Symptoms Negative Symptoms (Avolition, Anhedonia, etc.) Neuroplasticity->Negative_Symptoms Ameliorates

Caption: Proposed mechanism of this compound for negative symptoms.

Generalized Clinical Trial Workflow for Negative Symptoms

Clinical_Trial_Workflow Screening Patient Screening (Schizophrenia Diagnosis, Negative Symptom Severity) Baseline Baseline Assessment (PANSS, PSP) Screening->Baseline Randomization Randomization Treatment_A Treatment Arm (e.g., this compound 64mg) Randomization->Treatment_A Treatment_B Treatment Arm (e.g., this compound 32mg) Randomization->Treatment_B Placebo Placebo Arm Randomization->Placebo FollowUp Follow-up Assessments (e.g., Weeks 4, 8, 12) Treatment_A->FollowUp Treatment_B->FollowUp Placebo->FollowUp Baseline->Randomization PrimaryEndpoint Primary Endpoint Analysis (e.g., Change in NSFS at Week 12) FollowUp->PrimaryEndpoint OLE Open-Label Extension (Optional) PrimaryEndpoint->OLE

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Roluperidone

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Roluperidone, ensuring the protection of laboratory personnel and the environment.

This document provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, a novel antagonist of sigma-2 and 5-HT2A receptors currently under investigation for the treatment of negative symptoms in schizophrenia.[1][2][3] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with pharmaceutical waste regulations.

Understanding this compound: Key Chemical and Safety Data

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information on its chemical properties and related compounds allows for an informed approach to its handling and disposal.

PropertyDataSource
Chemical Name 2-({ l-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl}methyl)-l-isoindolinone[4]
Molecular Formula C22H23FN2O2[1][4]
Molecular Weight 366.43 g/mol [5][6]
Solubility Soluble in DMSO and 0.1N HCl(aq). Insoluble in water.[5][6]
Stability The compound is unstable in solutions; freshly prepared solutions are recommended. Store powder at -20°C for up to 3 years. Stock solutions can be stored at -80°C for one year or -20°C for one month.[2][5]
Known Hazards To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[7] A safety data sheet for a similar compound, Risperidone, indicates it is toxic if swallowed.[7][7]

Regulatory Framework for Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste, including investigational compounds like this compound, is governed by a multi-tiered regulatory framework. Key agencies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[8][9]

The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste.[8][9] In 2019, the EPA finalized a new rule, Subpart P, which provides specific requirements for managing hazardous waste pharmaceuticals at healthcare facilities.[9][10] A primary mandate of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[9]

It is imperative for researchers and laboratory managers to be aware of and compliant with both federal and any stricter state regulations governing pharmaceutical waste.[8]

Step-by-Step Disposal Protocol for this compound

Given that this compound is an investigational drug with incomplete hazard data, a cautious approach to its disposal is warranted. The following protocol is based on general best practices for pharmaceutical waste management.

1. Waste Identification and Segregation:

  • Non-hazardous vs. Hazardous: In the absence of specific data classifying this compound as hazardous or non-hazardous, it is prudent to handle it as potentially hazardous pharmaceutical waste.

  • Containerization: Use designated, clearly labeled, leak-proof waste containers. For RCRA hazardous pharmaceutical waste, black containers are typically used. Non-hazardous pharmaceutical waste is often collected in blue or white containers.

2. Disposal of Unused or Expired this compound Powder:

  • Primary Method: The preferred method of disposal is through a licensed hazardous waste contractor who can transport the material to a permitted treatment, storage, and disposal facility (TSDF). Most pharmaceutical waste is incinerated at a licensed medical incineration site.[9]

  • Do Not:

    • Dispose of in regular laboratory trash.

    • Flush down the sink or drain.

3. Disposal of this compound Solutions:

  • Aqueous Solutions: Due to its insolubility in water, large volumes of aqueous solutions containing this compound are unlikely. However, any such solutions should be collected in a designated hazardous waste container.

  • Organic Solvent Solutions (e.g., DMSO): Solutions of this compound in organic solvents should be treated as chemical hazardous waste and collected in an appropriate, labeled solvent waste container for disposal by a licensed contractor.

4. Decontamination of Empty Containers and Labware:

  • Containers: Empty containers that held this compound should be managed as hazardous waste unless thoroughly decontaminated. Under Subpart P, containers that held acute (P-listed) hazardous waste pharmaceuticals are no longer considered hazardous waste after being emptied.[11] However, as this compound's classification is unknown, it is safest to treat the containers as hazardous waste.

  • Labware: Glassware and other lab equipment that have come into contact with this compound should be decontaminated. A common procedure is to rinse with a suitable solvent (one in which this compound is soluble, like DMSO) and then wash with soap and water. The solvent rinse should be collected as hazardous waste.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a research laboratory setting.

RoluperidoneDisposalWorkflow This compound Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type powder Unused/Expired Powder waste_type->powder Solid solution Solution (e.g., in DMSO) waste_type->solution Liquid contaminated Contaminated Labware/Containers waste_type->contaminated Solid/Glassware segregate Segregate into Designated Hazardous Waste Container powder->segregate solution->segregate decontaminate Decontaminate Labware (Rinse with Solvent) contaminated->decontaminate disposal Dispose via Licensed Hazardous Waste Contractor segregate->disposal collect_rinse Collect Solvent Rinse as Hazardous Waste decontaminate->collect_rinse collect_rinse->segregate end Disposal Complete disposal->end

Caption: A flowchart illustrating the steps for proper this compound waste disposal.

Signaling Pathway and Disposal Considerations

This compound is an antagonist of the 5-HT2A and sigma-2 receptors.[2][3][5] While the signaling pathways themselves do not directly dictate disposal methods, understanding the compound's biological activity underscores the importance of preventing its release into the environment where it could have unintended pharmacological effects.

RoluperidoneSignaling This compound's Primary Mechanism of Action This compound This compound ht2a 5-HT2A Receptor This compound->ht2a Antagonizes sigma2 Sigma-2 Receptor This compound->sigma2 Antagonizes downstream Downstream Signaling Pathways (e.g., Calcium modulation, BDNF release) ht2a->downstream Modulates sigma2->downstream Modulates

Caption: this compound's antagonistic action on 5-HT2A and Sigma-2 receptors.

General Pharmaceutical Waste Disposal Decision Tree

For any pharmaceutical compound where specific disposal guidelines are not available, the following general decision tree should be followed.

DisposalDecisionTree General Pharmaceutical Waste Disposal Decision Tree start Pharmaceutical Waste is_controlled Is it a DEA Controlled Substance? start->is_controlled is_hazardous Is it an EPA RCRA Hazardous Waste? is_controlled->is_hazardous No dea_disposal Follow DEA Regulations (e.g., Reverse Distributor) is_controlled->dea_disposal Yes hazardous_disposal Dispose as Hazardous Waste (e.g., Incineration) is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_disposal No unknown_disposal Manage as Hazardous Waste is_hazardous->unknown_disposal Unknown

Caption: A decision tree for the disposal of pharmaceutical waste.

By adhering to these rigorous disposal protocols, researchers can ensure the safe handling of this compound and contribute to a culture of safety and environmental responsibility within the scientific community.

References

Essential Safety and Disposal Plan for Handling Roluperidone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the creation of this document, a specific Safety Data Sheet (SDS) for Roluperidone is not publicly available. The following guidance is based on general best practices for handling potent, non-hazardous active pharmaceutical ingredients (APIs) and investigational new drugs in a laboratory setting. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment based on the known pharmacological properties of this compound and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a research environment.

Personal Protective Equipment (PPE)

Due to the potent pharmacological activity of this compound, a conservative approach to personal protective equipment is recommended to minimize exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.

Area of Protection Required PPE Specifications and Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where this compound is handled. Goggles are recommended when there is a splash hazard.
Skin Protection Disposable Nitrile GlovesDouble gloving is recommended when handling the pure compound. Change gloves immediately if contaminated. Do not wear gloves outside of the laboratory.
Laboratory CoatA clean, buttoned lab coat must be worn over personal clothing.
Full-Length Pants and Closed-Toe ShoesRequired to protect the skin from potential spills.
Respiratory Protection NIOSH-Approved N95 Respirator or HigherRecommended when handling this compound powder outside of a certified chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particles.

Operational Plan: Handling this compound

Engineering Controls:

  • Ventilation: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure.

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and restricted to authorized personnel.

Procedural Guidance:

  • Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing: Use a dedicated set of spatulas and weigh boats for this compound. Clean all equipment thoroughly after use.

  • Solution Preparation: When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area and all equipment. Remove and dispose of PPE as outlined in the disposal plan. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Stream Disposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines.
This compound Solutions Dispose of as hazardous chemical waste. Do not pour down the drain. Collect in a sealed, labeled waste container.
Contaminated Labware (e.g., vials, pipette tips) Dispose of in a designated hazardous waste container. Non-breakable items should be placed in a sealed bag before being placed in the container.
Contaminated PPE (e.g., gloves, disposable lab coat) Place in a sealed bag and dispose of as hazardous waste.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh this compound in Ventilated Enclosure prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate dispose_waste Dispose of Waste (Chemical & Contaminated Materials) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Workflow for Safe Handling of this compound.

Logical Relationship for this compound Waste Disposal

This diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_waste_type cluster_disposal_container start Material Contaminated with this compound is_sharp Is it a sharp? start->is_sharp is_liquid Is it a liquid? is_sharp->is_liquid No sharps_container Sharps Waste Container is_sharp->sharps_container Yes is_solid Is it a solid? is_liquid->is_solid No liquid_waste Hazardous Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Hazardous Solid Waste Container is_solid->solid_waste Yes

Disposal Decision Tree for this compound Waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Roluperidone
Reactant of Route 2
Reactant of Route 2
Roluperidone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。